molecular formula C12H17N3O B1284894 1-(4-Aminophenyl)piperidine-4-carboxamide CAS No. 223786-50-3

1-(4-Aminophenyl)piperidine-4-carboxamide

Cat. No.: B1284894
CAS No.: 223786-50-3
M. Wt: 219.28 g/mol
InChI Key: SXFSOZCNRLOVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-aminophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-10-1-3-11(4-2-10)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFSOZCNRLOVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588549
Record name 1-(4-Aminophenyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223786-50-3
Record name 1-(4-Aminophenyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223786-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenyl)piperidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(4-Aminophenyl)piperidine-4-carboxamide. The information is curated for professionals in research and drug development, with a focus on structured data, experimental context, and logical pathways.

Chemical Identity and Properties

This compound is a piperidine derivative with a distinct chemical structure that suggests potential applications in medicinal chemistry. The core structure consists of a piperidine ring substituted at the 1-position with a 4-aminophenyl group and at the 4-position with a carboxamide group.

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 223786-50-3CymitQuimica[1]
Molecular Formula C₁₂H₁₇N₃OPubChemLite[2]
Molecular Weight 219.288 g/mol CymitQuimica[1]
Monoisotopic Mass 219.13716 DaPubChemLite[2]
Predicted XlogP 0.7PubChemLite[2]
Purity 95.0% (typical)CymitQuimica[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point 469.2 ± 45.0 °CPrediction based on structural analogues.
Density 1.202 ± 0.06 g/cm³Prediction based on structural analogues.
pKa 16.39 ± 0.20This value is for the amide proton and is a prediction. The aminophenyl group will have a lower pKa.

Solubility and Appearance: While specific experimental data on the solubility of this compound is not readily available, its structure, containing both polar (amine, amide) and non-polar (phenyl ring) moieties, suggests it would be sparingly soluble in water and more soluble in polar organic solvents such as ethanol, methanol, and DMSO. The presence of the basic aminophenyl group indicates that its aqueous solubility is likely pH-dependent, increasing in acidic conditions. It is expected to be a solid, likely a crystalline powder, at room temperature.

Spectral and Analytical Data

Detailed experimental spectral data for this compound is limited in publicly accessible databases. However, predicted mass spectrometry data and characteristic spectroscopic features can be inferred from its structure.

Table 3: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 220.14444150.4
[M+Na]⁺ 242.12638155.0
[M-H]⁻ 218.12988154.2

Data from PubChemLite, calculated using CCSbase.[2]

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl group (typically in the 6.5-7.5 ppm range), the piperidine ring protons (aliphatic region, 1.5-3.5 ppm), and the amide and amine protons, which may be broad and their chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with distinct shifts for the carbon bearing the amino group and the carbon attached to the piperidine nitrogen, as well as signals for the piperidine ring carbons and the carbonyl carbon of the amide.

  • FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine and the amide (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-N stretching vibrations, as well as aromatic C-H and C=C bands.

Experimental Protocols

A. Synthesis of this compound

A common synthetic route for N-aryl piperidines involves the Buchwald-Hartwig amination or an Ullmann condensation. The synthesis of this compound can be envisioned via the coupling of a protected 4-haloaniline with piperidine-4-carboxamide, followed by deprotection. An alternative is the reaction of p-iodoaniline or p-bromoaniline with piperidine-4-carboxamide.[3]

General Protocol (Ullmann Condensation):

  • Reaction Setup: In a microwave reactor vessel, combine piperidine-4-carboxamide (1.2 eq), p-iodoaniline (1.0 eq), potassium phosphate (K₃PO₄, 2.0 eq), copper(I) iodide (CuI, 0.05 eq), and N,N'-dimethylethylenediamine (DMEN, 0.1 eq) in dry toluene.

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 110°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate/methanol as the eluent, to yield the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A Piperidine-4-carboxamide D Microwave Irradiation (110°C, 2-4h) A->D B p-Iodoaniline B->D C CuI, DMEN, K3PO4 Toluene C->D E Work-up (Filtration) D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

B. Protein Kinase B (Akt) Inhibition Assay

Given the biological activity of structurally similar compounds, a key experiment would be to assess the inhibitory potential of this compound against Protein Kinase B (Akt).

General Protocol (Radiometric Filter Binding Assay): [4][5]

  • Enzyme and Substrate Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of purified Akt enzyme and a suitable peptide substrate.

  • Compound Dilution: Prepare serial dilutions of the test compound (this compound) in DMSO and then in the reaction buffer.

  • Kinase Reaction: In a microplate, combine the Akt enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity remaining on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential Biological Activity and Signaling Pathways

Derivatives of 4-aminopiperidine-4-carboxamide have been identified as potent and selective inhibitors of Protein Kinase B (Akt). Akt is a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway, which is fundamental in regulating cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway is a hallmark of many cancers, making Akt a significant target for drug development.[8]

The PI3K/Akt pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs).[6] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[7] PIP₃ acts as a docking site for Akt and its upstream kinase PDK1 at the plasma membrane.[7] Full activation of Akt requires phosphorylation at two key sites, Thr308 by PDK1 and Ser473 by mTORC2.[6] Once active, Akt phosphorylates a multitude of downstream targets to promote cell survival (by inhibiting apoptosis) and cell cycle progression.

Given its structural similarity to known Akt inhibitors, this compound is a compound of interest for investigation as a modulator of this pathway.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: The PI3K/Akt signaling pathway.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its chemical properties make it an accessible synthetic target. The structural relationship to known inhibitors of the PI3K/Akt pathway strongly suggests that its biological activity should be evaluated, particularly in the context of oncology and other diseases characterized by aberrant cell signaling. This guide provides the foundational chemical information and experimental framework necessary for researchers to undertake such an investigation.

References

An In-depth Technical Guide to 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Aminophenyl)piperidine-4-carboxamide is a heterocyclic organic compound featuring a central piperidine ring substituted with an aminophenyl group at the nitrogen atom and a carboxamide group at the 4-position. While extensive research on this specific molecule is not widely published, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and predicted spectral data based on analogous compounds. Furthermore, potential biological activities are discussed in the context of structurally related molecules.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₂H₁₇N₃O and a monoisotopic mass of 219.13716 Da.[1] The structure combines a flexible saturated piperidine ring with a rigid aromatic aminophenyl group and a hydrogen-bonding capable carboxamide moiety. These features suggest its utility as a scaffold in drug discovery, allowing for modifications to explore structure-activity relationships.

Physicochemical Properties

Quantitative physicochemical properties are crucial for assessing the drug-like characteristics of a molecule. The following table summarizes key predicted and known properties for this compound and its constituent fragments.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃OPubChem[1]
Molecular Weight 219.29 g/mol CymitQuimica[2]
Monoisotopic Mass 219.13716 DaPubChem[1]
SMILES C1CN(CCC1C(=O)N)C2=CC=C(C=C2)NPubChem[1]
InChI InChI=1S/C12H17N3O/c13-10-1-3-11(4-2-10)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16)PubChem[1]
CAS Number 223786-50-3CymitQuimica[2]
Predicted XlogP 0.7PubChem[1]

Synthesis

Proposed Synthetic Pathway

G 4-piperidinecarboxamide 4-Piperidinecarboxamide 1-(4-nitrophenyl)piperidine-4-carboxamide 1-(4-Nitrophenyl)piperidine-4-carboxamide 4-piperidinecarboxamide->1-(4-nitrophenyl)piperidine-4-carboxamide Step 1: Nucleophilic Aromatic Substitution This compound This compound 1-(4-nitrophenyl)piperidine-4-carboxamide->this compound Step 2: Nitro Group Reduction reagents1 1-Fluoro-4-nitrobenzene, K2CO3, DMSO reagents2 H2, Pd/C, EtOH

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

This step involves a nucleophilic aromatic substitution reaction.

  • Reactants: 4-Piperidinecarboxamide, 1-fluoro-4-nitrobenzene, and a non-nucleophilic base such as potassium carbonate.

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 4-piperidinecarboxamide (1 equivalent) in DMSO, add potassium carbonate (2-3 equivalents).

    • Add 1-fluoro-4-nitrobenzene (1-1.2 equivalents) dropwise to the stirring mixture.

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the precipitated product by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group to an amine.

  • Reactant: 1-(4-Nitrophenyl)piperidine-4-carboxamide.

  • Catalyst: Palladium on carbon (Pd/C, 5-10 mol%).

  • Reducing Agent: Hydrogen gas (H₂).

  • Solvent: A protic solvent such as ethanol or methanol.

  • Procedure:

    • Dissolve 1-(4-nitrophenyl)piperidine-4-carboxamide in ethanol in a hydrogenation vessel.

    • Add Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the desired product, this compound. Further purification can be achieved by column chromatography if necessary.

Predicted Spectroscopic Data

As no experimental spectra for this compound were found, the following are predicted characteristic peaks based on the functional groups present in the molecule and data from analogous compounds.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0-7.2d2HAromatic protons ortho to the piperidine nitrogen
~ 6.6-6.8d2HAromatic protons ortho to the amino group
~ 5.3-5.5br s2H-NH₂ (carboxamide)
~ 3.6-3.8br s2H-NH₂ (aromatic amine)
~ 3.4-3.6m2HPiperidine H-2, H-6 (equatorial)
~ 2.8-3.0m2HPiperidine H-2, H-6 (axial)
~ 2.2-2.4m1HPiperidine H-4
~ 1.7-1.9m4HPiperidine H-3, H-5
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~ 175-178C=O (carboxamide)
~ 145-148Aromatic C-N (amino)
~ 140-143Aromatic C-N (piperidine)
~ 125-128Aromatic CH
~ 115-118Aromatic CH
~ 50-53Piperidine C-2, C-6
~ 40-43Piperidine C-4
~ 28-32Piperidine C-3, C-5
IR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450-3200Strong, BroadN-H stretching (aromatic amine and primary amide)
3050-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
~ 1660StrongC=O stretching (amide I)
~ 1600MediumN-H bending (amide II) and C=C stretching
~ 1520MediumC=C stretching
~ 820Strongpara-disubstituted benzene C-H out-of-plane bending
Mass Spectrometry
AdductPredicted m/z
[M+H]⁺220.14444
[M+Na]⁺242.12638
[M-H]⁻218.12988

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not documented, the structural components are present in numerous biologically active molecules.

  • Piperidine-4-carboxamide Moiety: This scaffold is a common feature in various central nervous system (CNS) active agents and enzyme inhibitors. For instance, derivatives have been investigated as dopamine reuptake inhibitors and for their analgesic properties.

  • 4-Aminophenyl Group: The aminophenyl group can serve as a versatile handle for further functionalization or as a key pharmacophoric element. N-phenylpiperidine structures are found in a wide array of pharmaceuticals.

Given these components, this compound could serve as a precursor for compounds targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes within the CNS. A hypothetical drug discovery workflow starting from this core is depicted below.

G cluster_0 Lead Generation cluster_1 Screening & Optimization cluster_2 Preclinical Development Core This compound Library Combinatorial Library Synthesis Core->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Candidate Drug Candidate Selection In_Vivo->Candidate

Conclusion

This compound is a molecule of interest primarily as a versatile building block for the synthesis of more complex, potentially bioactive compounds. Its structure combines features that are frequently found in successful pharmaceuticals. While direct experimental data on this compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications in drug discovery programs. Further research into the derivatization of this core and the biological evaluation of the resulting compounds is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 1-(4-aminophenyl)piperidine-4-carboxamide, a key intermediate in pharmaceutical research and development. The document outlines the core chemical reactions, provides detailed experimental protocols, and presents quantitative data to support the synthesis process.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its structure, featuring a substituted aniline linked to a piperidine-4-carboxamide moiety, makes it a versatile scaffold for targeting a range of biological targets. The synthesis of this compound is typically achieved through a reliable two-step process, which is the focus of this guide.

Primary Synthesis Pathway

The most common and efficient route for the synthesis of this compound involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNA_r_): This initial step involves the reaction of a 4-halo-nitrobenzene, typically 4-fluoronitrobenzene, with piperidine-4-carboxamide. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperidine ring, leading to the formation of the intermediate, 1-(4-nitrophenyl)piperidine-4-carboxamide.

  • Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding primary amine to yield the final product, this compound. This transformation can be effectively carried out using various reducing agents, with catalytic hydrogenation being a common and high-yielding method.

This pathway is favored for its high yields and the ready availability of the starting materials.

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

This procedure details the nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and piperidine-4-carboxamide.

Materials:

  • 4-Fluoronitrobenzene

  • Piperidine-4-carboxamide

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine-4-carboxamide (1.0 equivalent) and potassium carbonate (1.5 equivalents) in dimethyl sulfoxide (DMSO).

  • To this stirred suspension, add 4-fluoronitrobenzene (1.0 equivalent).

  • Heat the reaction mixture to 90 °C and maintain this temperature for 9-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with a saturated solution of sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-nitrophenyl)piperidine-4-carboxamide as a solid. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro-intermediate to the final amine product via catalytic hydrogenation.

Materials:

  • 1-(4-Nitrophenyl)piperidine-4-carboxamide

  • Palladium on Carbon (10% Pd/C)

  • Ethyl Acetate or Methanol

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • To a solution of 1-(4-nitrophenyl)piperidine-4-carboxamide (1.0 equivalent) in ethyl acetate or methanol, carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • The reaction vessel is then placed under a hydrogen atmosphere (balloon or hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 3-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford this compound. The product is often of high purity, but can be further purified by column chromatography if needed.

Quantitative Data

The following tables summarize the typical quantitative data associated with the synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

ParameterValueReference
Starting Materials 4-Fluoronitrobenzene, Piperidine-4-carboxamide[1]
Reagents Potassium Carbonate[1]
Solvent DMSO[1]
Temperature 90 °C[1]
Reaction Time 9 hours[1]
Yield Quantitative[1]

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material 1-(4-Nitrophenyl)piperidine-4-carboxamide[1]
Catalyst 10% Pd/C[2]
Reducing Agent Hydrogen Gas (H₂)[1]
Solvent Ethyl Acetate or Methanol[1][2]
Temperature Room Temperature[1]
Reaction Time 3 hours[1]
Yield Quantitative[1]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the primary synthesis pathway for this compound.

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction Start1 4-Fluoronitrobenzene Intermediate 1-(4-Nitrophenyl)piperidine-4-carboxamide Reagent1 K₂CO₃, DMSO 90°C Start2 Piperidine-4-carboxamide Product This compound Reagent2 H₂, Pd/C Ethyl Acetate Reagent1->Intermediate SNA_r_ Reagent2->Product Reduction

References

In-Depth Technical Guide: Biological Activity of 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of 1-(4-aminophenyl)piperidine-4-carboxamide and its derivatives. This scaffold has emerged as a versatile pharmacophore, demonstrating significant potential across multiple therapeutic areas, including infectious diseases, oncology, and pain management. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Antitubercular Activity: Inhibition of MenA

Derivatives of this compound have been identified as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. Inhibition of this pathway disrupts the electron transport chain, which is essential for the survival of the bacterium, particularly under hypoxic conditions found within granulomas.

Quantitative Data: MenA Inhibition and Antimycobacterial Activity
Compound IDModificationMenA IC50 (µM)M. tuberculosis GIC50 (µM)
1 Lead Compound--
10 4-bromophenyl analog12 ± 214 ± 0
14 3-Bromo derivative12 ± 314 ± 0
Experimental Protocol: MenA Enzyme Inhibition Assay

The inhibitory potency of the compounds against MenA is determined using a cell-free prenyltransferase assay. This assay monitors the formation of demethylmenaquinone by thin-layer chromatography (TLC) autoradiography.

Workflow for MenA Inhibition Assay

reagents MenA-containing membrane fractions + [3H]FPP (radiolabeled substrate) + 1,4-dihydroxy-2-naphthoate incubation Incubation with test compound reagents->incubation extraction Extraction of lipids incubation->extraction tlc TLC separation of demethylmenaquinone extraction->tlc autoradiography Autoradiography to visualize radiolabeled product tlc->autoradiography quantification Quantification of band intensity autoradiography->quantification ic50 Calculation of IC50 values quantification->ic50

Caption: Workflow of the MenA enzyme inhibition assay.

Anticancer Activity: Inhibition of Akt (Protein Kinase B)

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a crucial node in signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, making Akt an attractive therapeutic target.[3]

Signaling Pathway: PI3K/Akt/mTOR

Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. Akt is then recruited to the cell membrane and activated through phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Downstream Substrates (e.g., GSK3β, mTORC1) Akt->Downstream phosphorylates Response Cell Survival, Proliferation, Growth Downstream->Response

Caption: Simplified PI3K/Akt signaling pathway.

Quantitative Data: Akt Inhibition
Compound IDTargetIC50 (nM)Selectivity vs. PKA
2 (CCT128930) PKBβ-28-fold
Derivatives PKBnanomolar rangeup to 150-fold
Experimental Protocol: Akt Inhibition Assay

The inhibitory activity against Akt is typically measured using a biochemical assay that quantifies the phosphorylation of a substrate peptide.

Workflow for Akt Inhibition Assay

components Recombinant Akt enzyme + Substrate peptide + ATP incubation Incubation with test compound components->incubation detection Detection of phosphorylated substrate (e.g., ELISA, fluorescence) incubation->detection ic50 Calculation of IC50 values detection->ic50

Caption: General workflow for an Akt kinase inhibition assay.

Antimalarial Activity: Proteasome Inhibition

Piperidine carboxamides have been identified as a promising class of antimalarial agents that target the β5 subunit of the Plasmodium falciparum proteasome.[4][5][6] This represents a novel mechanism of action with the potential to overcome existing drug resistance.

Quantitative Data: Antiplasmodial Activity
Compound IDP. falciparum 3D7 EC50 (µM)P. falciparum Dd2 EC50 (µM)
SW042 0.14 - 0.190.14 - 0.19
Experimental Protocol: P. falciparum Growth Inhibition Assay

The antiplasmodial activity is determined by measuring the inhibition of parasite growth in red blood cell cultures.

Workflow for P. falciparum Growth Inhibition Assay

culture Synchronized P. falciparum-infected erythrocyte culture treatment Incubation with serial dilutions of test compound for 72h culture->treatment lysis Lysis of erythrocytes treatment->lysis detection Quantification of parasite DNA (e.g., SYBR Green I fluorescence) lysis->detection ec50 Calculation of EC50 values detection->ec50

Caption: Workflow for a typical P. falciparum growth inhibition assay.

Antifungal Activity: Ergosterol Biosynthesis Inhibition

4-Aminopiperidine derivatives have shown notable antifungal activity by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[7] Specifically, these compounds have been suggested to inhibit sterol C14-reductase and sterol C8-isomerase.[7]

Signaling Pathway: Ergosterol Biosynthesis

Ergosterol is synthesized from acetyl-CoA through a multi-step pathway. The late stages of this pathway, which are targeted by the 4-aminopiperidine derivatives, involve the conversion of lanosterol to ergosterol through a series of demethylation, reduction, and isomerization reactions.

cluster_inhibition Inhibition by 4-Aminopiperidines AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Intermediate Sterols Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Sterol C14-reductase Sterol C14-reductase Sterol C8-isomerase Sterol C8-isomerase

Caption: Simplified overview of the ergosterol biosynthesis pathway.

Quantitative Data: Antifungal Activity
Compound IDFungal SpeciesMIC (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amine Candida spp., Aspergillus spp.Promising Activity
N-dodecyl-1-phenethylpiperidin-4-amine Candida spp., Aspergillus spp.Promising Activity
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using a standardized broth microdilution method.[8][9][10]

Workflow for Broth Microdilution Assay

preparation Preparation of serial dilutions of test compound in microtiter plates inoculation Inoculation of each well with a standardized fungal suspension preparation->inoculation incubation Incubation at a specified temperature and duration inoculation->incubation reading Visual or spectrophotometric determination of fungal growth incubation->reading mic Determination of MIC (lowest concentration with no visible growth) reading->mic

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Pain Management: TRPV1 Antagonism

Piperidine carboxamide derivatives have been developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), a non-selective cation channel that plays a crucial role in the sensation of pain.[11][12]

Signaling Pathway: TRPV1 in Pain Sensation

TRPV1 is activated by various noxious stimuli, including heat, capsaicin, and protons.[13][14] Activation of TRPV1 on nociceptive neurons leads to an influx of cations, depolarization, and the transmission of pain signals to the central nervous system.[13][15]

Stimuli Noxious Stimuli (Heat, Capsaicin, Protons) TRPV1 TRPV1 Channel Stimuli->TRPV1 activates Cation_Influx Ca2+/Na+ Influx TRPV1->Cation_Influx Depolarization Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Antagonist Piperidine Carboxamide Antagonist Antagonist->TRPV1 blocks

Caption: Role of TRPV1 in pain signaling and its inhibition.

Quantitative Data: TRPV1 Antagonism
Compound IDhTRPV1 Binding Affinity (nM)Functional Potency (nM)
Benzoxazinone amide derivative 65-
Experimental Protocol: Cell-Based Assay for TRPV1 Antagonism

The functional potency of TRPV1 antagonists is often determined using a cell-based assay that measures changes in intracellular calcium levels in response to a TRPV1 agonist.

Workflow for Calcium Influx Assay

Caption: Workflow for a cell-based calcium influx assay for TRPV1 antagonists.

Activity in Acute Myeloid Leukemia (AML): FLT3 and CDK2/4 Inhibition

Certain 1H-pyrazole-3-carboxamide derivatives incorporating a piperidine moiety have demonstrated potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 2 and 4 (CDK2/4), which are key targets in acute myeloid leukemia (AML).[16][17]

Signaling Pathway: FLT3 in AML

Mutations in FLT3 can lead to its constitutive activation, which in turn activates downstream signaling pathways such as PI3K/Akt and RAS/MAPK, promoting the uncontrolled proliferation and survival of leukemic cells.[18][19]

FLT3_mut Mutated FLT3 PI3K_Akt PI3K/Akt Pathway FLT3_mut->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3_mut->RAS_MAPK STAT5 STAT5 Pathway FLT3_mut->STAT5 Proliferation Leukemic Cell Proliferation and Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Inhibitor Piperidine-containing Carboxamide Inhibitor Inhibitor->FLT3_mut inhibits

Caption: Dysregulated FLT3 signaling in AML.

This guide highlights the significant therapeutic potential of this compound derivatives. The modular nature of this scaffold allows for fine-tuning of its pharmacological properties, leading to potent and selective agents against a variety of biological targets. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical entity.

References

The Emergence of 1-(4-Aminophenyl)piperidine-4-carboxamide as a Versatile Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Discovery Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases, due to their central role in cellular signaling pathways, represent a large and well-validated class of drug targets.[1] Within the vast chemical space of potential inhibitors, the 1-(4-aminophenyl)piperidine-4-carboxamide core has emerged as a promising and versatile scaffold. This technical guide provides an in-depth analysis of this scaffold, its derivatives, and their utility in the development of potent and selective kinase inhibitors, with a primary focus on the well-documented inhibitors of Protein Kinase B (PKB/Akt).

The Core Scaffold: A Foundation for Potent Kinase Inhibition

The this compound structure provides a key building block for the synthesis of more complex and highly active kinase inhibitors. While the core scaffold itself may not exhibit potent inhibitory activity, its strategic modification has led to the discovery of compounds with significant therapeutic potential. A prime example is the development of derivatives where the 4-aminophenyl moiety is replaced by a 7H-pyrrolo[2,3-d]pyrimidine group, leading to a series of potent Akt inhibitors.[1][2]

Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant portion of the research on this compound derivatives has centered on their ability to inhibit Protein Kinase B (PKB), also known as Akt. Akt is a serine/threonine kinase that plays a critical role in the PI3K/Akt/mTOR signaling pathway, which is fundamental in regulating cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common feature in many human cancers, making Akt a highly attractive target for therapeutic intervention.[2][6]

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1 at the plasma membrane, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, including mTORC1, which promotes protein synthesis and cell growth.[4][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt PTEN PTEN PTEN->PIP3 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Quantitative Analysis of Kinase Inhibition

The development of potent kinase inhibitors from the this compound scaffold has been guided by extensive structure-activity relationship (SAR) studies. A key derivative, AZD5363 (Capivasertib), emerged from the optimization of a pyrrolopyrimidine series and demonstrates potent inhibition of Akt kinases.[8][9] The inhibitory activities of representative compounds are summarized in the table below.

CompoundTarget KinaseIC50 (nM)Cellular Activity (IC50, nM)Reference
AZD5363 Akt13440 (p-GSK3β)[8]
Akt28-[8]
Akt38-[8]
Derivative A PKBβ13450 (p-S6)[2]
Derivative B PKBβ261200 (p-S6)[2]

Table 1: Inhibitory Activity of this compound Derivatives.

Experimental Protocols

The evaluation of kinase inhibitors derived from the this compound scaffold relies on robust and reproducible experimental methodologies.

General Synthesis of the Core Scaffold

A general synthetic route to the this compound core can be achieved through a multi-step process. One common approach involves the reaction of piperidine-4-carboxamide with a protected 4-fluoro-nitrobenzene, followed by reduction of the nitro group to an amine. Further modifications can then be made to the aminophenyl ring to introduce various heterocyclic systems.

Radiometric Kinase Assay

A widely used method for determining the potency of kinase inhibitors is the radiometric filter binding assay.[10][11] This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.

Principle: The assay relies on the use of [γ-³³P]ATP as a phosphate donor. In the presence of the kinase and its substrate, the radiolabeled phosphate is transferred to the substrate. The reaction mixture is then spotted onto a filter membrane that binds the substrate. Unreacted [γ-³³P]ATP is washed away, and the amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation in the presence of the inhibitor.

Materials:

  • Purified kinase (e.g., Akt1)

  • Substrate peptide (e.g., Crosstide)

  • [γ-³³P]ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • P81 phosphocellulose filter plates

  • Phosphoric acid wash buffer

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a P81 phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Radiometric_Kinase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Kinase, Substrate, Buffer) Start->Prepare_Mix Add_Inhibitor Add Test Inhibitor Prepare_Mix->Add_Inhibitor Initiate_Rxn Initiate with [γ-³³P]ATP Add_Inhibitor->Initiate_Rxn Incubate Incubate Initiate_Rxn->Incubate Stop_Rxn Stop Reaction Incubate->Stop_Rxn Filter Filter and Wash Stop_Rxn->Filter Quantify Quantify Radioactivity Filter->Quantify Analyze Analyze Data (IC50) Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a Radiometric Kinase Assay.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent kinase inhibitors from the this compound scaffold has been driven by systematic SAR studies. Key findings include:

  • Replacement of the 4-aminophenyl group: Substitution with heterocyclic systems, such as 7H-pyrrolo[2,3-d]pyrimidine, has been shown to be crucial for high-potency Akt inhibition.[2]

  • Substitution on the carboxamide: The nature of the substituent on the carboxamide nitrogen significantly influences potency and pharmacokinetic properties.[8]

  • Piperidine conformation: The stereochemistry and conformation of the piperidine ring can impact binding affinity and selectivity.

Future research in this area will likely focus on exploring novel heterocyclic replacements for the aminophenyl moiety to target a broader range of kinases. Additionally, the application of computational modeling and structure-based drug design will continue to play a vital role in the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The versatility of the this compound scaffold ensures its continued relevance as a valuable starting point for the discovery of new kinase-targeted therapies.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-(4-Aminophenyl)piperidine-4-carboxamide, a key consideration for its development and application in research and pharmaceutical contexts. In the absence of publicly available experimental data for this specific molecule, this document outlines the standard, industry-accepted methodologies for determining these critical physicochemical properties. It serves as a detailed roadmap for researchers to generate robust and reliable data, ensuring the quality, efficacy, and safety of this compound in further studies. This guide includes detailed experimental protocols, data presentation templates, and visual workflows to aid in the systematic evaluation of this compound.

Introduction

This compound (CAS No. 223786-50-3) is a molecule of interest in medicinal chemistry and drug discovery.[1][2][3][4] Its structure, featuring a primary aromatic amine, a piperidine ring, and a carboxamide group, suggests a complex physicochemical profile that warrants thorough investigation. Understanding the solubility and stability of this compound is paramount for its handling, formulation, and the interpretation of biological data. This guide details the necessary experimental frameworks to fully characterize these properties.

Predicted Physicochemical Properties:

While experimental data is not available, the chemical structure of this compound allows for several predictions regarding its solubility and stability:

  • Solubility: The presence of the amine and carboxamide groups, capable of hydrogen bonding, suggests potential for aqueous solubility. However, the aromatic and piperidine rings contribute to its lipophilicity. The primary amine (pKa ~4-5) means its ionization state and, consequently, its aqueous solubility will be highly pH-dependent. Solubility in organic solvents is expected to be moderate, influenced by solvent polarity.

  • Stability: The primary aromatic amine moiety is a potential site for oxidative degradation. The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The compound may also exhibit sensitivity to light (photostability).

Solubility Determination

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability.[5][6] Both kinetic and thermodynamic solubility are important to assess during different stages of drug development.[5][7]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the concentration at which a compound, rapidly prepared from a DMSO stock solution, precipitates in an aqueous buffer.[5][8][9][10]

Table 1: Data Summary for Kinetic Solubility of this compound

Assay TypeBuffer System (pH)Incubation Time (hours)Temperature (°C)Measured Solubility (µg/mL or µM)Method of Detection
NephelometryPBS (7.4)225Experimental DataLight Scattering
UV-Vis SpectroscopyPhosphate Buffer (6.5)225Experimental DataUV Absorbance
UV-Vis SpectroscopyAcetate Buffer (5.0)225Experimental DataUV Absorbance
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.

  • Addition of Buffer: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λmax.

  • Data Analysis: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared in the same buffer system.

G cluster_prep Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Dispense 2 µL Stock into 96-well Plate stock->plate buffer Add 198 µL Aqueous Buffer plate->buffer incubate Shake for 2 hours at 25°C buffer->incubate filter Filter through 0.45 µm Filter Plate incubate->filter uv_measure Measure UV Absorbance of Filtrate filter->uv_measure calculate Calculate Solubility vs. Standard Curve uv_measure->calculate

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[6][11] It is typically determined using the shake-flask method.[6][9][12]

Table 2: Data Summary for Thermodynamic Solubility of this compound

Buffer System (pH)Incubation Time (hours)Temperature (°C)Measured Solubility (µg/mL or µM)Analytical Method
0.1 N HCl (pH 1.2)24, 4837Experimental DataHPLC-UV
Acetate Buffer (pH 4.5)24, 4837Experimental DataHPLC-UV
Phosphate Buffer (pH 6.8)24, 4837Experimental DataHPLC-UV
  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., pH 1.2, 4.5, 6.8).[12] Ensure there is undissolved solid present.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37°C) for an extended period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[6][12]

  • Phase Separation: After incubation, allow the suspension to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm the final pH.[13]

G start Add Excess Solid to Buffer agitate Agitate at 37°C for 24-48h start->agitate separate Filter Supernatant (0.22 µm) agitate->separate quantify Quantify via HPLC-UV separate->quantify measure_ph Measure Final pH separate->measure_ph end Determine Solubility quantify->end

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[14][15][16] These studies are essential for establishing a re-test period and recommended storage conditions.[16]

Long-Term and Accelerated Stability Studies

These studies are performed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[14][17]

Table 3: Stability Study Conditions for this compound

Study TypeStorage ConditionTesting Timepoints
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
  • Batch Selection: Use at least three primary batches of this compound for the study.

  • Sample Storage: Place the samples in stability chambers maintained at the conditions specified in Table 3.

  • Sample Pulling: At each timepoint, withdraw samples for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method (typically HPLC). The analysis should include:

    • Appearance (visual inspection)

    • Assay (quantification of the active substance)

    • Degradation products/impurities (quantification of known and unknown impurities)

    • Moisture content (if applicable)

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[16] This helps in developing and validating a stability-indicating analytical method.

Table 4: Forced Degradation Conditions and Expected Pathways

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis0.1 N HCl at 60°C for 24hAmide hydrolysis
Base Hydrolysis0.1 N NaOH at 60°C for 24hAmide hydrolysis
Oxidation3% H₂O₂ at RT for 24hOxidation of the primary amine
Thermal80°C for 48hGeneral thermal decomposition
PhotostabilityICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)Photolytic degradation (e.g., oxidation of amine)
  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Application: Add 3% hydrogen peroxide to the solution.[18] Protect the sample from light and maintain it at room temperature.

  • Timepoints: Take aliquots at various time points (e.g., 2, 6, 12, 24 hours).

  • Quenching (if necessary): Stop the reaction by adding a quenching agent if needed.

  • Analysis: Analyze the samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

G cluster_conditions Stress Conditions cluster_outcomes Outcomes acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC-MS acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal (Heat) thermal->analysis photo Photolytic (Light) photo->analysis compound 1-(4-Aminophenyl)piperidine- 4-carboxamide compound->acid compound->base compound->oxidation compound->thermal compound->photo pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Analytical Method analysis->method

Caption: Forced Degradation Study Logic.

  • Sample Preparation: Expose the solid compound directly to the light source. If protection is needed (e.g., from oxidation), place the sample in a chemically inert, transparent container.[19]

  • Light Exposure: Place the samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines.[19][20][21] The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours per square meter.

  • Control Sample: A control sample should be protected from light with aluminum foil to allow for the assessment of changes due to temperature and/or humidity.

  • Analysis: After exposure, compare the exposed sample to the control sample for changes in appearance, assay, and degradation products.

Conclusion

While specific experimental data for this compound is not currently in the public domain, this guide provides the necessary framework for its comprehensive characterization. The structural features of the molecule suggest that both solubility and stability will be key parameters to control and monitor. By following the detailed protocols for kinetic and thermodynamic solubility, as well as the ICH-guided stability and forced degradation studies, researchers can generate the critical data needed to advance the development of this compound. The provided templates and workflows are designed to assist in the systematic collection and presentation of this essential information.

References

spectroscopic data for 1-(4-Aminophenyl)piperidine-4-carboxamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(4-Aminophenyl)piperidine-4-carboxamide. Due to the limited availability of published experimental data for this specific molecule, this document focuses on providing high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed, generalized experimental protocols for acquiring this data are presented, along with a logical workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers working with or planning to synthesize and characterize this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. The piperidine moiety is a common scaffold in many pharmaceuticals, and the 4-aminophenyl group can be a key pharmacophore or a versatile synthetic handle for further derivatization. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound. While extensive searches of scientific literature and chemical databases did not yield a complete set of experimental spectra for this specific molecule, this guide provides a robust set of predicted data based on established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components: a 1,4-disubstituted aminobenzene ring, a piperidine ring, and a primary carboxamide group.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound (Molecular Formula: C₁₂H₁₇N₃O), the predicted mass spectral data is summarized in Table 1. This data was sourced from the PubChem database and is calculated based on the compound's elemental composition.[1]

AdductPredicted m/z
[M+H]⁺220.1444
[M+Na]⁺242.1264
[M+K]⁺258.1003
[M+NH₄]⁺237.1710
[M-H]⁻218.1299
Table 1: Predicted m/z values for various adducts of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the piperidine ring protons, and the amine and amide protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments are presented in Table 2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 6.8m4HAromatic protons (AA'BB' system)
~6.5 (broad)s2H-NH₂ (Amine)
~7.0 and ~7.2 (broad)s2H-CONH₂ (Amide)
~3.6 - 3.4m2HPiperidine H2, H6 (axial)
~2.8 - 2.6m2HPiperidine H2, H6 (equatorial)
~2.4 - 2.2m1HPiperidine H4
~1.9 - 1.7m2HPiperidine H3, H5 (axial)
~1.6 - 1.4m2HPiperidine H3, H5 (equatorial)
Table 2: Predicted ¹H NMR data for this compound.

Rationale for Predictions:

  • Aromatic Protons: The protons on the 4-aminophenyl ring are expected to appear as a complex multiplet, characteristic of an AA'BB' spin system, in the aromatic region.

  • Amine and Amide Protons: The -NH₂ protons of the aniline and amide groups will appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

  • Piperidine Protons: The piperidine ring protons will show complex multiplets due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. The protons on carbons adjacent to the nitrogen (H2, H6) will be deshielded compared to the other piperidine protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 3.

Chemical Shift (δ, ppm)Assignment
~176C=O (Amide)
~145Aromatic C-N (C1')
~118Aromatic C-H (C3', C5')
~114Aromatic C-H (C2', C6')
~140Aromatic C-NH₂ (C4')
~50Piperidine C2, C6
~45Piperidine C4
~28Piperidine C3, C5
Table 3: Predicted ¹³C NMR data for this compound.

Rationale for Predictions:

  • Carbonyl Carbon: The amide carbonyl carbon is expected to have the most downfield chemical shift.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing piperidine nitrogen.

  • Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The predicted key vibrational frequencies are listed in Table 4.

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3250 (two bands)N-H stretchPrimary Aromatic Amine (-NH₂)
3350 - 3180 (two bands)N-H stretchPrimary Amide (-CONH₂)
~1660C=O stretch (Amide I)Amide
~1620N-H bendPrimary Amine
~1600 and ~1500C=C stretchAromatic Ring
~1400C-N stretchAromatic Amine
Table 4: Predicted characteristic IR absorption bands for this compound.

Rationale for Predictions:

  • N-H Stretches: The primary amine and primary amide groups will each show two distinct N-H stretching bands.

  • C=O Stretch: A strong absorption band around 1660 cm⁻¹ is characteristic of the amide carbonyl group (Amide I band).

  • Aromatic C=C Stretches: The presence of the benzene ring will be confirmed by characteristic C=C stretching vibrations.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a sufficient number of scans, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum and calibrate using the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

  • Instrumentation: A mass spectrometer equipped with an ESI source. This could be a standalone instrument or coupled to a liquid chromatography system (LC-MS).

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to maximize the signal of the ion of interest (e.g., [M+H]⁺).

    • Acquire the mass spectrum over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Detailed Structure Purification->NMR Interpretation Integrate All Spectroscopic Data MS->Interpretation IR->Interpretation NMR->Interpretation Structure_Confirmation Confirm Structure of This compound Interpretation->Structure_Confirmation

References

Unlocking Therapeutic Potential: A Technical Guide to 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives as Protein Kinase B (Akt) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the therapeutic landscape of compounds derived from the 1-(4-Aminophenyl)piperidine-4-carboxamide scaffold. While the core molecule itself is a versatile building block, its derivatization has led to the discovery of potent and selective inhibitors of Protein Kinase B (PKB/Akt), a critical node in cellular signaling pathways frequently dysregulated in cancer and other diseases. This document outlines the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for these promising therapeutic agents.

The Core Scaffold and its Therapeutic Significance

The this compound moiety represents a key structural component in a class of small molecule inhibitors that have demonstrated significant activity against Protein Kinase B (PKB/Akt). Notably, the elaboration of the 4-amino group of the phenyl ring with a 7H-pyrrolo[2,3-d]pyrimidine heterocycle has yielded a series of potent, ATP-competitive inhibitors of PKB.[1][2] These compounds have shown promise in preclinical studies, exhibiting not only high potency but also favorable pharmacokinetic properties, including oral bioavailability.[1][2]

Primary Therapeutic Target: Protein Kinase B (PKB/Akt)

Protein Kinase B, also known as Akt, is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[3] It is a key component of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is one of the most frequently activated pathways in human cancers.[3][4] The aberrant activation of Akt, often due to mutations in upstream components like PI3K or the loss of the tumor suppressor PTEN, contributes to tumorigenesis and resistance to therapy.[3] Consequently, the development of Akt inhibitors is a major focus of cancer drug discovery.

The PI3K/Akt Signaling Pathway

The activation of the PI3K/Akt pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Growth Cell Growth Downstream->Growth PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: The PI3K/Akt Signaling Pathway.

Quantitative Data: In Vitro Inhibition of PKB/Akt

A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against PKBβ. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds.

Compound IDR Group on Carboxamide NitrogenPKBβ IC50 (nM)[1]
21a Phenyl110
21b 4-Fluorophenyl35
21c 4-Chlorophenyl33
21d 4-Methylphenyl130
21e 4-Methoxyphenyl160
21f 3-Chlorophenyl48
21g 3-Fluorophenyl52
21h 2-Chlorophenyl300
21i 2-Fluorophenyl160
21j Cyclohexyl280
21k Benzyl23

Experimental Protocols: PKB/Akt Kinase Inhibition Assay

The following protocol is a representative method for determining the in vitro inhibitory activity of test compounds against PKB/Akt.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against purified human PKBβ kinase activity.

Materials:

  • Purified recombinant human PKBβ enzyme

  • GSK-3 peptide substrate

  • [γ-³³P]ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 96-well assay plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase buffer to achieve the final desired concentrations.

  • Assay Reaction Setup:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well assay plate.

    • Add 10 µL of the GSK-3 peptide substrate solution (in kinase buffer) to each well.

    • Add 10 µL of the PKBβ enzyme solution (in kinase buffer) to each well to initiate the pre-incubation.

    • Incubate the plate at room temperature for 10 minutes.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution (in kinase buffer) to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding a stop solution (e.g., 0.75% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate.

    • Add liquid scintillant to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Compound Dilutions Start->CompoundPrep AssaySetup Set up Assay Plate: - Compound/DMSO - Substrate - Enzyme CompoundPrep->AssaySetup PreIncubate Pre-incubate AssaySetup->PreIncubate KinaseReaction Initiate Kinase Reaction with [γ-³³P]ATP PreIncubate->KinaseReaction Incubate Incubate KinaseReaction->Incubate Terminate Terminate Reaction Incubate->Terminate Filter Transfer to Filter Plate and Wash Terminate->Filter Detect Add Scintillant and Read Radioactivity Filter->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: Experimental Workflow for PKB/Akt Kinase Inhibition Assay.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of Protein Kinase B (PKB/Akt). The derivatization of this core structure has led to compounds with significant anti-proliferative potential, targeting a key signaling pathway in cancer. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of oncology drug discovery. Future efforts may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in various cancer models.

References

The Emergence of 1-(4-aminophenyl)piperidine-4-carboxamide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(4-aminophenyl)piperidine-4-carboxamide has emerged as a critical chemical intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of targeted cancer therapies. Its unique structural architecture, featuring a piperidine-4-carboxamide core coupled with a 4-aminophenyl moiety, provides a versatile scaffold for the construction of potent and selective kinase inhibitors. This technical guide delves into the discovery, synthesis, and application of this pivotal intermediate, with a particular focus on its role in the development of the clinical candidate AZD5363, a potent pan-Akt inhibitor. Detailed experimental protocols, comprehensive data summaries, and visual representations of synthetic workflows and biological pathways are provided to support researchers in the fields of medicinal chemistry and drug development.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceutical drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets.[2] The compound this compound represents a key functionalized piperidine derivative that has gained significant attention as a building block in medicinal chemistry.[3] This guide provides a comprehensive overview of its importance, synthesis, and application as a chemical intermediate.

Discovery and Significance in Drug Development

The primary significance of this compound lies in its role as a core component in the synthesis of ATP-competitive inhibitors of the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[4][5] Consequently, Akt has become a major target for therapeutic intervention.

The discovery and development of the clinical candidate AZD5363 (Capivasertib), a potent pan-Akt inhibitor, highlights the importance of the this compound intermediate.[6] The 4-aminopiperidine-4-carboxamide moiety of AZD5363 is crucial for its binding to the kinase domain of Akt, forming key hydrogen bond interactions that contribute to its high potency and selectivity.[3]

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step process. The following is a representative experimental protocol based on established chemical transformations for analogous structures.

Synthesis of 1-(4-nitrophenyl)piperidine-4-carboxamide

A plausible route to the nitro-precursor involves the nucleophilic aromatic substitution of a suitable nitro-substituted benzene with a piperidine-4-carboxamide derivative.

Experimental Protocol:

  • To a solution of piperidine-4-carboxamide (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add a base, for example, potassium carbonate (K₂CO₃) (1.5 eq).

  • To this suspension, add 1-fluoro-4-nitrobenzene (1.0 eq).

  • Heat the reaction mixture at a temperature ranging from 90 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-(4-nitrophenyl)piperidine-4-carboxamide.

Synthesis of this compound

The final step involves the reduction of the nitro group to an amine.

Experimental Protocol:

  • Dissolve 1-(4-nitrophenyl)piperidine-4-carboxamide (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Add a catalyst, typically palladium on carbon (10% Pd/C).

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford this compound.

Data Presentation

Table 1: Synthesis of 1-(4-nitrophenyl)piperidine from 1-fluoro-4-nitrobenzene and piperidine [7]

Reactant AReactant BBaseSolventTemperature (°C)Time (h)Yield (%)
1-fluoro-4-nitrobenzenepiperidineK₂CO₃DMSO909100

Table 2: Reduction of 1-(4-nitrophenyl)piperidine to 1-(4-aminophenyl)piperidine [7]

Starting MaterialCatalystSolventAtmosphereTime (h)Yield (%)
1-(4-nitrophenyl)piperidine10% Pd/CEthyl AcetateH₂3Quantitative

Table 3: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₂H₁₇N₃O
Molecular Weight219.29 g/mol
AppearanceOff-white to pale yellow solid (predicted)
Purity>95% (typical for pharmaceutical intermediates)

Note: The data in Tables 1 and 2 are for the synthesis of the core piperidine-phenylamine structure and serve as a reference for the expected efficiency of these reaction types. The data in Table 3 is based on publicly available information for the target compound.

Visualization of Workflows and Pathways

Synthetic Workflow

The logical flow for the synthesis of this compound is depicted below.

G cluster_0 Step 1: Synthesis of Nitro Intermediate cluster_1 Step 2: Reduction to Amine Piperidine-4-carboxamide Piperidine-4-carboxamide Reaction_1 Nucleophilic Aromatic Substitution Piperidine-4-carboxamide->Reaction_1 1-fluoro-4-nitrobenzene 1-fluoro-4-nitrobenzene 1-fluoro-4-nitrobenzene->Reaction_1 1-(4-nitrophenyl)piperidine-4-carboxamide 1-(4-nitrophenyl)piperidine-4-carboxamide Reaction_1->1-(4-nitrophenyl)piperidine-4-carboxamide Reaction_2 Nitro Group Reduction 1-(4-nitrophenyl)piperidine-4-carboxamide->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Synthetic workflow for this compound.

Role in Akt Inhibitor Synthesis

The synthesized intermediate is a key building block for more complex molecules like AZD5363.

G Intermediate This compound Coupling Amide Bond Formation Intermediate->Coupling Pyrrolopyrimidine_core Pyrrolopyrimidine Core Pyrrolopyrimidine_core->Coupling AZD5363 AZD5363 (Akt Inhibitor) Coupling->AZD5363

Caption: Role of the intermediate in the synthesis of AZD5363.

PI3K/Akt Signaling Pathway and Inhibition

Derivatives of this compound, such as AZD5363, inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets phosphorylates Cell_Responses Cell Proliferation, Survival, Growth Downstream_Targets->Cell_Responses AZD5363 AZD5363 AZD5363->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by AZD5363.

Conclusion

This compound is a fundamentally important chemical intermediate in the field of drug discovery and development. Its strategic value is exemplified by its incorporation into novel therapeutic agents targeting critical signaling pathways in cancer, such as the PI3K/Akt pathway. The synthetic routes to this intermediate are accessible and scalable, making it a valuable tool for medicinal chemists. Further exploration of derivatives based on this scaffold holds significant promise for the discovery of new and improved therapeutics. This guide provides a foundational resource for researchers aiming to leverage the potential of this versatile chemical building block.

References

The Versatile Scaffold: A Technical Review of 1-(4-aminophenyl)piperidine-4-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-aminophenyl)piperidine-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a variety of targeted therapeutic agents. Its inherent structural features, including a basic piperidine nitrogen, a carboxamide linker, and an aminophenyl group, provide multiple points for chemical modification, enabling the fine-tuning of pharmacological properties. This technical guide delves into the research landscape of this versatile molecule, with a primary focus on its most prominent role in the development of potent and selective Protein Kinase B (Akt) inhibitors for cancer therapy. We will explore the synthesis, biological activity, structure-activity relationships (SAR), and clinical potential of its derivatives, presenting key quantitative data, experimental protocols, and visual representations of associated pathways and workflows.

The Rise of 1-(4-aminophenyl)piperidine-4-carboxamides as Akt Inhibitors

Protein Kinase B (Akt) is a central node in intracellular signaling pathways that govern cell growth, proliferation, and survival.[1][2] Its frequent deregulation in various cancers has made it a prime target for anticancer drug development.[1][2] Researchers at The Institute of Cancer Research and AstraZeneca have extensively explored derivatives of the this compound scaffold, leading to the discovery of potent, selective, and orally bioavailable Akt inhibitors.[1][3]

From Fragment Hit to Clinical Candidate: The AZD5363 Story

A significant breakthrough in this area was the development of AZD5363 (Capivasertib), a clinical candidate that emerged from extensive optimization of an initial fragment hit.[3] The journey from a weakly active compound to a potent drug candidate involved systematic modifications to the core structure to enhance potency, improve selectivity against related kinases like PKA and ROCK, and optimize pharmacokinetic properties.[3][4]

The initial series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines showed promise as ATP-competitive inhibitors but suffered from rapid metabolism and poor oral bioavailability.[1][2] A key modification was the variation of the linker group between the piperidine and a lipophilic substituent, which led to the identification of the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as a superior chemical series with potent and orally bioavailable Akt inhibitory activity.[1][2]

Quantitative Analysis of Biological Activity

The following tables summarize the key in vitro and in vivo quantitative data for representative compounds from this class of Akt inhibitors.

Table 1: In Vitro Potency and Selectivity of Akt Inhibitors

CompoundTargetIC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt)Cellular Assay (pAkt inhibition, IC50 nM)
2 (CCT128930) PKBβ (Akt2)2570028-foldYes (data not specified)
AZD5363 Akt13>1000>333-fold7 (pAkt Ser473)
AZD5363 Akt28>1000>125-fold-
AZD5363 Akt38>1000>125-fold-

Data sourced from multiple studies.[2][3]

Table 2: Preclinical Pharmacokinetic and Efficacy Data for AZD5363

ParameterValue
Mouse Oral Bioavailability Good (exact % not specified)
In Vivo Target Modulation Pharmacodynamic knockdown of Akt phosphorylation
In Vivo Efficacy Inhibition of tumor growth in a breast cancer xenograft model

Data sourced from Addie et al., 2013.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound-based Akt inhibitors.

General Synthesis of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

The synthesis of these compounds typically involves a multi-step sequence. A common approach is the coupling of a protected 4-aminopiperidine-4-carboxylic acid derivative with a desired amine, followed by deprotection and subsequent reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Step 1: Amide Coupling: To a solution of a protected 4-aminopiperidine-4-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent (e.g., EDC, HATU) and a base (e.g., DIPEA) are added, followed by the desired amine. The reaction is stirred at room temperature until completion.

  • Step 2: Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc) is removed under appropriate conditions, typically with an acid such as trifluoroacetic acid (TFA) in DCM.

  • Step 3: Nucleophilic Aromatic Substitution: The deprotected piperidine is reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a solvent like isopropanol or DMSO, often in the presence of a base such as potassium carbonate, to yield the final product.

In Vitro Kinase Inhibition Assay (Akt)

The inhibitory activity of the compounds against Akt kinases is typically determined using a biochemical assay, such as a fluorescence resonance energy transfer (FRET) assay.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the Akt enzyme. The inhibitor's potency is quantified by its ability to reduce the phosphorylation signal.

  • Procedure:

    • The Akt enzyme, a fluorescently labeled substrate peptide, and ATP are incubated in a buffer solution.

    • The test compound is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of phosphorylation is measured by detecting the change in fluorescence.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assay for Akt Pathway Inhibition

To assess the compound's activity in a cellular context, the inhibition of Akt phosphorylation is measured in a relevant cancer cell line.

  • Procedure:

    • Cancer cells (e.g., breast cancer cell lines) are seeded in multi-well plates and allowed to adhere.

    • The cells are treated with the test compound at various concentrations for a specific duration.

    • Cells are then lysed, and the protein concentration is determined.

    • The levels of phosphorylated Akt (pAkt) at specific sites (e.g., Ser473) and total Akt are quantified using an immunoassay method such as ELISA or Western blotting.

    • The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the pAkt/total Akt ratio.

In Vivo Tumor Xenograft Model

The antitumor efficacy of lead compounds is evaluated in vivo using tumor xenograft models in immunocompromised mice.[1][3]

  • Procedure:

    • Human tumor cells (e.g., from a breast cancer cell line) are implanted subcutaneously into nude mice.[1]

    • Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally at well-tolerated doses for a specified period.[1]

    • Tumor volume is measured regularly throughout the study.

    • At the end of the study, tumors may be excised for biomarker analysis (e.g., pAkt levels).[1]

    • The efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Visualizing the Science: Pathways and Processes

Diagrams are provided to illustrate key biological pathways and experimental workflows related to the research on this compound derivatives.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulates Inhibitor 1-(4-aminophenyl)piperidine- 4-carboxamide derivatives (e.g., AZD5363) Inhibitor->Akt Inhibits

Caption: PI3K/Akt signaling pathway and the point of inhibition.

Drug_Discovery_Workflow Start Fragment Screening Hit Initial Hit (e.g., 4-benzyl-1-(7H-pyrrolo [2,3-d]pyrimidin-4-yl)piperidin-4-amine) Start->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Potency Improve Potency Optimization->Potency Selectivity Improve Selectivity (vs. PKA) Optimization->Selectivity PK Improve PK Properties (Oral Bioavailability) Optimization->PK Lead Lead Compound (4-amino...piperidine-4-carboxamide) Optimization->Lead Candidate Clinical Candidate (AZD5363) Lead->Candidate

Caption: Workflow from initial hit to clinical candidate.

Beyond Akt: Other Therapeutic Applications

While the development of Akt inhibitors is a major focus, the versatility of the piperidine carboxamide scaffold is evident from its exploration against other important biological targets.

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[5][6] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][7] While not directly this compound, approved PARP inhibitors like Niraparib feature a substituted piperidine ring, highlighting the relevance of this heterocycle in the design of PARP-targeting drugs.[8]

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: The piperidine carboxamide structure has been identified as a novel scaffold for inhibiting ALK, a receptor tyrosine kinase implicated in certain types of cancer.[9] High-throughput screening identified a piperidine carboxamide with an IC50 of 0.174 μM against ALK, demonstrating selectivity over the related IGF1R kinase.[9]

  • Other Targets: The piperidine and piperidine carboxamide motifs are present in compounds investigated for a wide array of biological activities, including antifungal agents targeting ergosterol biosynthesis, tankyrase inhibitors, and antagonists of the TRPV1 receptor for pain management.[10][11][12]

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective enzyme inhibitors, most notably in the context of Akt-driven cancers. The successful progression of derivatives like AZD5363 into clinical trials underscores the therapeutic potential of this chemical class. The accumulated knowledge on the synthesis, SAR, and biological activity of these compounds provides a robust foundation for future drug discovery efforts. Further exploration of this scaffold could yield novel inhibitors for other kinases, DNA repair enzymes, and a host of other therapeutically relevant targets, solidifying its status as a cornerstone of modern medicinal chemistry.

References

An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-aminophenyl)piperidine-4-carboxamide (CAS No. 223786-50-3) is publicly available. This guide is compiled from data on structurally similar compounds and general principles for handling aromatic amines and piperidine derivatives. All information should be treated as a guideline, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide provides a comprehensive overview of the safety and handling protocols for this compound, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from closely related analogs to provide the best available guidance on its safe use in a laboratory setting.

Hazard Identification and Classification

Based on the hazard profiles of structurally similar compounds, such as tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate and N-(4-Aminophenyl)piperidine, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

Aromatic amines as a class are also noted for their potential for carcinogenicity and other systemic effects with prolonged exposure. Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

GHS Hazard Classification (Predicted)
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Physicochemical and Toxicological Data

Quantitative toxicological data for this compound is not available. The following table summarizes predicted physicochemical properties and data from structurally similar compounds.

PropertyValue (Predicted or from Analogs)Source
Molecular FormulaC₁₂H₁₇N₃O-
Molecular Weight219.29 g/mol -
AppearanceSolid (form not specified)General
Melting PointNot available-
Boiling PointNot available-
SolubilityNot available-
XlogP (predicted)0.7PubChemLite[1]
Acute Oral ToxicityNo data available-
Acute Dermal ToxicityNo data available-
Acute Inhalation ToxicityNo data available-

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting.

Engineering Controls
  • Ventilation: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use of a glove box may be warranted for procedures with a high potential for dust generation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before and during use.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, additional protective clothing such as an apron or coveralls is recommended.

  • Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices
  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Contaminated clothing should be removed immediately and laundered before reuse.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

  • Do not dispose of down the drain or in general waste streams.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Weigh_Compound Weigh Compound in Fume Hood Gather_Materials->Weigh_Compound Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove PPE Clean_Work_Area->Remove_PPE

Caption: General workflow for handling this compound.

PPE_Selection cluster_task Task cluster_ppe Required Personal Protective Equipment Task Handling this compound Eye_Protection Safety Goggles / Face Shield Task->Eye_Protection protects eyes Hand_Protection Nitrile Gloves Task->Hand_Protection protects hands Body_Protection Lab Coat Task->Body_Protection protects body Respiratory_Protection Respirator (if needed) Task->Respiratory_Protection protects respiratory system

Caption: Personal Protective Equipment (PPE) selection guide.

Emergency_Response cluster_actions Exposure Exposure Event Inhalation Skin Contact Eye Contact Ingestion Action_Inhalation Move to Fresh Air Exposure:f1->Action_Inhalation Action_Skin Remove Contaminated Clothing Wash with Soap & Water Exposure:f2->Action_Skin Action_Eye Flush Eyes with Water Exposure:f3->Action_Eye Action_Ingestion Rinse Mouth Exposure:f4->Action_Ingestion Medical_Attention Seek Immediate Medical Attention Action_Inhalation->Medical_Attention Action_Skin->Medical_Attention Action_Eye->Medical_Attention Action_Ingestion->Medical_Attention

Caption: First aid response for exposure incidents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 1-(4-Aminophenyl)piperidine-4-carboxamide derivatives as potential anticancer agents. The protocols detailed below are intended to serve as a guide for the preparation and assessment of these compounds in a laboratory setting.

Introduction

This compound derivatives represent a promising class of compounds in the field of oncology. Structurally, they feature a central piperidine ring, a 4-aminophenyl group at the 1-position, and a carboxamide moiety at the 4-position. This scaffold has been identified as a key pharmacophore for targeting critical signaling pathways implicated in cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.[1][2] Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3][4] The this compound core can be synthetically modified at the carboxamide nitrogen, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following table summarizes the in vitro anticancer activity of a series of synthesized this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, were determined using the MTT assay.

Compound IDR-Group on CarboxamideCancer Cell LineIC50 (µM)
1a BenzylPC-3 (Prostate)3.7[5]
1b 4-ChlorobenzylPC-3 (Prostate)Not Specified
1c 2-NaphthylPC-3 (Prostate)Not Specified
AZD5363 (S)-1-(4-chlorophenyl)-3-hydroxypropylBreast Cancer XenograftPotent Inhibition[6]
Compound 10h 3-halogenic pyrazolopyrimidinePC-3 (Prostate)3.7[5]
Compound 16g Varied (proprietary)HIV-1 Assay0.073[6]
Compound 16i Varied (proprietary)HIV-1 Assay0.094[6]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Aminophenyl)-N-benzylpiperidine-4-carboxamide (1a)

This protocol outlines a representative synthesis of a this compound derivative. The synthesis is a multi-step process involving N-arylation, amide coupling, and nitro group reduction.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

  • To a solution of 4-piperidinecarboxylic acid (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain 1-(4-nitrophenyl)piperidine-4-carboxylic acid.

Step 2: Synthesis of N-Benzyl-1-(4-nitrophenyl)piperidine-4-carboxamide

  • Dissolve 1-(4-nitrophenyl)piperidine-4-carboxylic acid (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or DMF.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 15-20 minutes at 0 °C to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield N-benzyl-1-(4-nitrophenyl)piperidine-4-carboxamide.

Step 3: Synthesis of 1-(4-Aminophenyl)-N-benzylpiperidine-4-carboxamide (1a)

  • Dissolve N-benzyl-1-(4-nitrophenyl)piperidine-4-carboxamide (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) or perform catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

  • If using SnCl2·2H2O, heat the reaction mixture to reflux and monitor by TLC. For catalytic hydrogenation, stir the reaction under a balloon of hydrogen at room temperature.

  • Upon completion, if using SnCl2·2H2O, cool the reaction and quench with a saturated sodium bicarbonate solution to neutralize the acid. Extract the product with ethyl acetate.

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, 1-(4-aminophenyl)-N-benzylpiperidine-4-carboxamide.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Protocol 2: In Vitro Anticancer Activity using MTT Assay

This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol details the investigation of the effect of the synthesized compounds on the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (Ser473), total mTOR, phosphorylated mTOR, total GSK3β, phosphorylated GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9]

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_reagents1 Amide Coupling Reagents cluster_intermediate2 Intermediate 2 cluster_reagents2 Reduction cluster_final Final Product 4-Piperidinecarboxylic Acid 4-Piperidinecarboxylic Acid 1-(4-Nitrophenyl)piperidine-4-carboxylic acid 1-(4-Nitrophenyl)piperidine-4-carboxylic acid 4-Piperidinecarboxylic Acid->1-(4-Nitrophenyl)piperidine-4-carboxylic acid N-Arylation 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene->1-(4-Nitrophenyl)piperidine-4-carboxylic acid N-Substituted-1-(4-nitrophenyl)piperidine-4-carboxamide N-Substituted-1-(4-nitrophenyl)piperidine-4-carboxamide 1-(4-Nitrophenyl)piperidine-4-carboxylic acid->N-Substituted-1-(4-nitrophenyl)piperidine-4-carboxamide Amide Coupling Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->N-Substituted-1-(4-nitrophenyl)piperidine-4-carboxamide EDC/HOBt EDC/HOBt EDC/HOBt->N-Substituted-1-(4-nitrophenyl)piperidine-4-carboxamide This compound Derivative This compound Derivative N-Substituted-1-(4-nitrophenyl)piperidine-4-carboxamide->this compound Derivative Nitro Reduction SnCl2 or H2/Pd-C SnCl2 or H2/Pd-C SnCl2 or H2/Pd-C->this compound Derivative

Caption: General synthetic workflow for this compound derivatives.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits Bad Bad Akt->Bad Inhibits PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis Bad->Apoptosis This compound This compound This compound->Akt Inhibits Phosphorylation

Caption: PI3K/Akt signaling pathway and the inhibitory action of the derivatives.

References

Application Notes and Protocols for High-Throughput Screening with 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates.[1][2] This document provides detailed application notes and protocols for the use of 1-(4-Aminophenyl)piperidine-4-carboxamide in HTS campaigns. While the specific biological target of this compound is not publicly defined, its chemical scaffold is present in molecules targeting a range of protein families, including kinases and ion channels.[3][4]

Therefore, this guide outlines a comprehensive strategy for a target identification and characterization campaign. It details a primary screening protocol against a diverse target class, followed by confirmatory and secondary assays to validate hits and elucidate the mechanism of action. The protocols provided are adaptable to various target families, such as G-Protein Coupled Receptors (GPCRs), kinases, or ion channels, which are common starting points for screening campaigns.[5][6][7]

Compound Profile: this compound

A summary of the key chemical properties for the screening compound is presented below.

PropertyValueReference
CAS Number 223786-50-3[8]
Molecular Formula C12H17N3O[8]
Molecular Weight 219.288 g/mol [8]
Purity >95.0%[8]

High-Throughput Screening Strategy

A typical HTS workflow involves several stages, from initial screening to hit validation and characterization. The proposed strategy for this compound is designed to first identify its biological target and then confirm its activity.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Assays A Compound Preparation (this compound in DMSO) C High-Throughput Screening (Single concentration) A->C B Assay Plate Preparation (e.g., GPCR-expressing cells) B->C D Hit Identification (Activity threshold) C->D Data Analysis E Dose-Response Assay (IC50/EC50 determination) D->E F Counter-screens (Assay interference) E->F G Orthogonal Assay (Different assay technology) F->G Confirmed Hit H Selectivity Profiling (Panel of related targets) G->H I Validated Hit H->I Characterized Hit GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR Gq Gαq GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves Compound 1-(4-Aminophenyl) piperidine-4-carboxamide Compound->GPCR Binds & Activates Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release

References

Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-aminophenyl)piperidine-4-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution of 4-fluoronitrobenzene with piperidine-4-carboxamide (isonipecotamide) to yield 1-(4-nitrophenyl)piperidine-4-carboxamide. The subsequent step involves the reduction of the nitro functional group to the corresponding amine, affording the final product. This protocol includes a comprehensive list of materials and reagents, step-by-step procedures, and data presentation for key reaction parameters.

Introduction

This compound and its derivatives are of significant interest in the development of therapeutic agents, including inhibitors of protein kinase B (Akt) for potential anticancer applications[1]. The piperidine-4-carboxamide scaffold is a common feature in various biologically active molecules. The 4-aminophenyl moiety provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug design. The protocol outlined below describes a reliable and efficient method for the laboratory-scale synthesis of this key intermediate.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

Piperidine-4-carboxamide + 4-Fluoronitrobenzene → 1-(4-Nitrophenyl)piperidine-4-carboxamide

Step 2: Synthesis of this compound

1-(4-Nitrophenyl)piperidine-4-carboxamide → this compound

Data Presentation

ParameterStep 1: N-ArylationStep 2: Nitro Reduction
Starting Materials Piperidine-4-carboxamide, 4-Fluoronitrobenzene1-(4-Nitrophenyl)piperidine-4-carboxamide
Reagents Potassium carbonate (K2CO3)Palladium on carbon (10% Pd/C), Hydrogen gas (H2) or Hydrazine hydrate
Solvent Dimethylformamide (DMF)Methanol (MeOH) or Ethanol (EtOH)
Reaction Temperature 100-120 °CRoom Temperature
Reaction Time 12-24 hours4-12 hours
Typical Yield 85-95%90-98%

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

Materials and Reagents:

  • Piperidine-4-carboxamide (Isonipecotamide)

  • 4-Fluoronitrobenzene

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add piperidine-4-carboxamide (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes to ensure proper dispersion.

  • Add 4-fluoronitrobenzene (1.05 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C.

  • Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing distilled water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 1-(4-nitrophenyl)piperidine-4-carboxamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a solid product.

Step 2: Synthesis of this compound

Materials and Reagents:

  • 1-(4-Nitrophenyl)piperidine-4-carboxamide

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Hydrogen gas (H2) balloon or a hydrogenation apparatus (alternatively, hydrazine hydrate can be used)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Filtration apparatus

Procedure (Catalytic Hydrogenation):

  • In a round-bottom flask or a suitable hydrogenation vessel, dissolve 1-(4-nitrophenyl)piperidine-4-carboxamide (1.0 eq) in methanol or ethanol.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional methanol or ethanol.

  • Combine the filtrates and concentrate the solvent under reduced pressure to yield the final product, this compound, as a solid. The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nitro Reduction SM1 Piperidine-4-carboxamide Reagent1 K2CO3, DMF SM1->Reagent1 SM2 4-Fluoronitrobenzene SM2->Reagent1 Intermediate 1-(4-Nitrophenyl)piperidine-4-carboxamide Reagent1->Intermediate 100-120 °C Intermediate_ref 1-(4-Nitrophenyl)piperidine-4-carboxamide Reagent2 H2, Pd/C FinalProduct This compound Reagent2->FinalProduct Room Temp. Intermediate_ref->Reagent2

Caption: Synthetic workflow for this compound.

Logical_Relationship Title Synthetic Strategy Start Starting Materials Step1 Nucleophilic Aromatic Substitution (Formation of C-N bond) Start->Step1 Intermediate Nitro Intermediate Step1->Intermediate Step2 Nitro Group Reduction (Functional Group Interconversion) Intermediate->Step2 End Final Product: This compound Step2->End

Caption: Logical flow of the synthetic strategy.

References

Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)piperidine-4-carboxamide is a chemical compound of interest in pharmaceutical research and development. Its structural features, comprising a piperidine ring, an aminophenyl group, and a carboxamide moiety, make it a potential building block for the synthesis of various biologically active molecules. Accurate and robust analytical methods are crucial for the confirmation of its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Chemical Properties

PropertyValue
Molecular Formula C12H17N3O[1][2]
Molecular Weight 219.29 g/mol [2]
Monoisotopic Mass 219.13716 Da[1]
CAS Number 223786-50-3[2]
Purity (Typical) ≥95.0%[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically employed.

Table 1: HPLC Method Parameters
ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water and degas.

    • Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to a suitable working concentration (e.g., 0.1 mg/mL).

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions (5% B) until a stable baseline is achieved.

    • Set the column temperature to 30 °C and the UV detector to 254 nm.

  • Analysis:

    • Inject 10 µL of the prepared sample solution.

    • Run the gradient method as described in Table 1.

    • Integrate the peak corresponding to this compound to determine its purity.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_mp Prepare Mobile Phases A & B instrument_setup Equilibrate System prep_mp->instrument_setup prep_sample Dissolve Sample in Methanol injection Inject Sample prep_sample->injection instrument_setup->injection separation Gradient Elution injection->separation detection UV Detection at 254 nm separation->detection integration Integrate Chromatogram detection->integration purity_calc Calculate Purity integration->purity_calc

HPLC Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and confirmation of the molecular weight of this compound.

Table 2: LC-MS Method Parameters
ParameterRecommended Conditions
LC System UHPLC/HPLC with conditions similar to HPLC
Column C18, 2.6 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Table 3: Predicted m/z Values for Adducts
AdductPredicted m/z
[M+H]+ 220.14444[1]
[M+Na]+ 242.12638[1]
[M+K]+ 258.10032[1]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a 0.1 mg/mL solution of this compound in methanol.

  • LC-MS System Setup:

    • Use the LC conditions outlined in Table 2.

    • Tune the mass spectrometer in positive ESI mode.

  • Analysis:

    • Inject the sample and acquire data over the specified mass range.

    • Extract the ion chromatogram for the predicted m/z of the protonated molecule ([M+H]+) to identify the peak corresponding to the target compound.

    • Confirm the molecular weight by analyzing the mass spectrum of the corresponding peak.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis prep_sample Prepare 0.1 mg/mL Sample lc_separation LC Separation prep_sample->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization mass_analysis Mass Analysis (m/z 100-500) ionization->mass_analysis tic Extract Total Ion Chromatogram mass_analysis->tic eic Extract Ion Chromatogram for [M+H]+ tic->eic mass_spec Analyze Mass Spectrum eic->mass_spec mw_confirm Confirm Molecular Weight mass_spec->mw_confirm

LC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Table 4: NMR Parameters and Predicted Chemical Shifts
ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent DMSO-d6 or CDCl3
Nuclei 1H, 13C
Internal Standard Tetramethylsilane (TMS)
Proton (1H)Predicted Chemical Shift (ppm)Multiplicity
Aromatic CH6.5 - 7.0d
NH2 (Amine)~5.0s (broad)
Piperidine CH (axial/equatorial)2.8 - 3.8m
Piperidine CH (at C4)~2.5m
Piperidine CH21.5 - 2.0m
NH2 (Amide)7.0 - 7.5s (broad)
Carbon (13C)Predicted Chemical Shift (ppm)
C=O (Amide)~175
Aromatic C-N~145
Aromatic C-H115 - 120
Piperidine C-N~50
Piperidine C4~40
Piperidine C2, C6~30
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum.

    • Acquire a 13C NMR spectrum.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC) for unambiguous signal assignments.

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak or TMS.

    • Integrate the 1H signals and assign the chemical shifts for all signals.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis prep_sample Dissolve Sample in Deuterated Solvent instrument_setup Tune and Shim prep_sample->instrument_setup acquire_1h Acquire 1H Spectrum instrument_setup->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (Optional) acquire_13c->acquire_2d processing Process Spectra acquire_13c->processing acquire_2d->processing assignment Assign Chemical Shifts processing->assignment structure_confirm Confirm Structure assignment->structure_confirm IR_Workflow cluster_prep Sample Preparation cluster_ir IR Spectrometer cluster_data Data Analysis prep_sample Prepare KBr Pellet or use ATR background_scan Acquire Background Spectrum prep_sample->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan peak_identification Identify Characteristic Peaks sample_scan->peak_identification functional_group_correlation Correlate to Functional Groups peak_identification->functional_group_correlation

References

Application of 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives in Enzyme Inhibition Assays for Protein Kinase B (Akt)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of derivatives of the 1-(4-Aminophenyl)piperidine-4-carboxamide scaffold in enzyme inhibition assays, with a specific focus on Protein Kinase B (PKB/Akt). PKB/Akt is a serine/threonine kinase that is a critical component of the PI3K/Akt signaling pathway, which regulates essential cellular processes such as growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer, making Akt a key target for therapeutic intervention. Derivatives of this compound have been identified as potent and selective ATP-competitive inhibitors of Akt, demonstrating their potential as anti-cancer agents.

Data Presentation

The inhibitory activity of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives against PKBβ is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound NumberR GroupPKBβ IC50 (nM)
21 H280 ± 90
29 4-Cl11 ± 3
30 3-Cl23 ± 7
31 2-Cl8 ± 2
32 2,4-diCl4 ± 1
33 2-Cl, 4-F13 ± 3
34 4-tBu12 ± 4
35 4-CF316 ± 5
36 4-OPh14 ± 4
37 4-SPh21 ± 6
38 4-SO2Ph43 ± 12
39 2-Naphthyl7 ± 2

Signaling Pathway

The PI3K/Akt signaling pathway is a crucial cascade that governs cell fate. The diagram below illustrates the key components and their interactions.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellSurvival Cell Survival Downstream->CellSurvival Proliferation Proliferation Downstream->Proliferation Growth Growth Downstream->Growth Inhibitor 1-(4-Aminophenyl)piperidine -4-carboxamide Derivative Inhibitor->Akt Inhibits

Caption: The PI3K/Akt Signaling Pathway and the point of inhibition.

Experimental Protocols

Preparation of this compound Derivatives

The synthesis of the evaluated 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives involves multi-step chemical reactions. For detailed synthetic procedures and characterization data, refer to the primary literature.[1] Generally, the compounds are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM) for use in enzyme inhibition assays.

Radiometric Filter Binding Assay for PKBβ Inhibition

This protocol is a representative method for determining the IC50 values of this compound derivatives against Protein Kinase Bβ (PKBβ) using a radiometric filter binding assay.

Materials and Reagents:

  • Recombinant human PKBβ (activated)

  • Crosstide (GRPRTSSFAEG), a synthetic peptide substrate for Akt[2]

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Assay Buffer: 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol[3]

  • Magnesium/ATP Cocktail: 500 µM ATP and 75 mM magnesium chloride in Assay Buffer[3]

  • Inhibitor compounds (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

  • 96-well plates

Experimental Workflow Diagram:

Radiometric_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of inhibitor in DMSO Start->PrepInhibitor AddComponents Add assay buffer, PKBβ, and inhibitor to wells PrepInhibitor->AddComponents Preincubation Pre-incubate for 10 min at room temperature AddComponents->Preincubation InitiateReaction Initiate reaction by adding [γ-³³P]ATP and Crosstide Preincubation->InitiateReaction Incubation Incubate for 30 min at 30°C InitiateReaction->Incubation StopReaction Stop reaction by spotting on P81 paper Incubation->StopReaction Wash Wash P81 paper with 0.75% phosphoric acid StopReaction->Wash Dry Dry P81 paper Wash->Dry Scintillation Add scintillation fluid and count radioactivity Dry->Scintillation Analyze Analyze data to determine IC50 values Scintillation->Analyze End End Analyze->End

Caption: Workflow for the radiometric filter binding assay.

Detailed Protocol:

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound derivative stock solutions in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.

  • Assay Plate Setup: To each well of a 96-well plate, add the following components:

    • Assay Buffer

    • Recombinant human PKBβ (final concentration will depend on the specific activity of the enzyme lot and should be optimized for linear reaction kinetics).

    • Diluted inhibitor solution or DMSO for control wells.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and Crosstide to each well. The final concentration of ATP should be at or near the Km for ATP, and the Crosstide concentration should be optimized for the specific enzyme.[3]

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes) that falls within the linear range of the reaction.

  • Stop Reaction and Capture Substrate: Stop the reaction by spotting a portion of the reaction mixture from each well onto a P81 phosphocellulose filter paper. The positively charged paper will bind the negatively charged phosphorylated Crosstide.

  • Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Radioactivity Measurement: After washing, dry the filter paper and place it in a scintillation vial with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Derivatives of this compound represent a promising class of inhibitors for Protein Kinase B. The provided data and protocols offer a framework for researchers to further investigate the potential of these compounds in the context of cancer drug discovery and to explore their mechanism of action in enzyme inhibition assays. The detailed experimental workflow and signaling pathway diagrams serve as valuable visual aids for understanding the experimental design and the biological context of this research.

References

Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-aminophenyl)piperidine-4-carboxamide scaffold is a versatile pharmacophore that has been incorporated into a variety of potent and selective inhibitors of key cellular targets. These derivatives have shown promise in diverse therapeutic areas, including oncology, infectious diseases, and neurology. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the efficacy and mechanism of action of this class of compounds. The protocols are based on established methodologies and published research findings. Piperidine derivatives are fundamental building blocks in the design of new drugs and play a significant role in the pharmaceutical industry[1].

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals actively involved in the screening and characterization of novel chemical entities for therapeutic applications.

Featured Derivative: Akt Inhibitor AZD5363

A prominent example of a biologically active molecule from this class is 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, also known as AZD5363. This compound is a potent, orally bioavailable inhibitor of Akt kinases, which are crucial components of intracellular signaling pathways that regulate cell growth and survival.[2] Deregulation of the PI3K/Akt pathway is a common feature in many cancers, making Akt an attractive target for cancer therapy.

Quantitative Data Summary

The following table summarizes the in vitro activity of selected this compound derivatives and related compounds from published studies. This data is essential for dose-selection in cell-based experiments.

Compound Name/IDTargetAssay TypeCell LineIC50/EC50Reference
AZD5363 Akt1Enzyme Assay-5 nM[2]
AZD5363 Akt2Enzyme Assay-5 nM[2]
AZD5363 Akt3Enzyme Assay-5 nM[2]
V012-5231 AKTCell-basedU251 GliomaNot specified (reduces protein/mRNA levels)[2]
V016-4965 AKTCell-basedT98G GliomaNot specified (reduces protein/mRNA levels)[2]
SW042 P. falciparumPhenotypic Screen3D70.14 - 0.19 µM[3]
SW042 P. falciparumPhenotypic ScreenDd2 (multidrug-resistant)0.14 - 0.19 µM[3]
Compound 11f µ-calpainEnzyme Assay-30 nM (Ki)[4]
Compound 11j µ-calpainEnzyme Assay-9 nM (Ki)[4]
ASP8370 TRPV1Cell-basedHEK293Not specified (potent antagonist)[5]
Compound A13 R. solaniFungal Growth Inhibition-0.83 µg/mL[6]
Compound 1 Carbonic AnhydraseAnticancer ScreenRXF393 (Renal Cancer)7.01 ± 0.39 µM[7]

Signaling Pathway

The PI3K/Akt signaling pathway is a primary target for many this compound derivatives, such as AZD5363. Understanding this pathway is crucial for interpreting experimental results.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Derivative 1-(4-Aminophenyl)piperidine- 4-carboxamide Derivative (e.g., AZD5363) Derivative->Akt Inhibits

Caption: PI3K/Akt Signaling Pathway and Inhibition by Derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability. Human AML cell line MV4-11 can be used for this assay.[8]

Materials:

  • Human cancer cell line (e.g., MV4-11, U251, T98G)

  • Complete culture medium (e.g., IMDM with 10% FBS)[8]

  • 96-well culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan (DMSO) Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-(4-Aminophenyl)piperidine-4-carboxamide, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are designed to yield high-purity material suitable for subsequent synthetic steps and drug development processes.

Introduction

This compound is a bifunctional molecule containing a primary aromatic amine and a carboxamide group. Its purification can be challenging due to its polarity and potential for side reactions. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document outlines three common and effective purification techniques: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Purification Techniques

TechniqueTypical PurityExpected YieldThroughputAdvantagesDisadvantages
Recrystallization >98%60-80%HighCost-effective, scalable, removes insoluble and some soluble impurities.Purity is dependent on the impurity profile; may not remove closely related impurities.
Column Chromatography >99%70-90%MediumHigh resolution for a wide range of impurities, adaptable to different scales.Requires significant solvent volumes, can be time-consuming.
Preparative HPLC >99.5%50-70%LowHighest resolution and purity achievable, ideal for final polishing steps.Expensive, not suitable for large-scale purification, requires specialized equipment.

Experimental Protocols

Recrystallization Protocol

Recrystallization is a cost-effective method for purifying crystalline solids. The choice of solvent is critical for successful purification. For this compound, a polar protic solvent or a binary solvent mixture is often effective.

Materials:

  • Crude this compound

  • Ethanol (or Isopropanol)

  • Deionized water

  • Erhlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. If the compound is very soluble, a mixture of ethanol and water can be tested to find a suitable ratio where the compound is soluble in the hot mixture but sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent (e.g., 9:1 ethanol:water). Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. For improved yield, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol

Flash column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, a silica gel stationary phase and a polar mobile phase are typically used.[1][2][3]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[1]

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., DCM).

  • Column Packing: Carefully pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Use compressed air to gently push the solvent through, avoiding cracks in the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., DCM/MeOH mixture). If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel and then adding the silica to the top of the column.

  • Elution: Begin elution with a mobile phase of DCM with a small percentage of MeOH (e.g., 98:2 DCM:MeOH). The polarity of the mobile phase can be gradually increased (e.g., to 95:5 or 90:10 DCM:MeOH) to elute the product. The progress of the separation should be monitored by TLC.

  • Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Preparative HPLC Protocol

Preparative HPLC is used to obtain highly pure compounds and is often employed as a final purification step.[4][5] The method is scaled up from an analytical HPLC method.

Materials:

  • Crude or partially purified this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • Preparative C18 column

  • Fraction collector

Procedure:

  • Method Development (Analytical Scale): Develop an analytical HPLC method using a C18 column to achieve good separation of the target compound from its impurities. A typical mobile phase would be a gradient of water (with 0.1% TFA or FA) and acetonitrile (with 0.1% TFA or FA).

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger diameter column with the same stationary phase and adjusting the flow rate and injection volume accordingly.[5]

  • Sample Preparation: Dissolve the sample in a suitable solvent, ideally the initial mobile phase, and filter it to remove any particulate matter.

  • Injection and Fractionation: Inject the sample onto the preparative column and begin the elution program. Use a fraction collector, triggered by the detector signal (e.g., UV absorbance), to collect the fractions corresponding to the peak of the pure product.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization, especially if TFA or FA is used, to obtain the purified product as a salt. If the free base is required, a subsequent workup or another purification step may be necessary.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D If no insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Prepare Silica Slurry & Pack Column B Load Crude Product A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Purified Product G->H

Caption: Workflow for the purification of this compound by column chromatography.

Preparative_HPLC_Workflow A Analytical Method Development B Scale-Up to Preparative Method A->B C Dissolve and Filter Sample B->C D Inject and Run Preparative HPLC C->D E Collect Fractions Based on UV Signal D->E F Analyze Fraction Purity E->F G Combine Pure Fractions & Remove Solvent F->G Select Pure Fractions H High-Purity Product G->H

Caption: Workflow for the high-purity purification of this compound by preparative HPLC.

References

Application Notes and Protocols: Derivatization of 1-(4-Aminophenyl)piperidine-4-carboxamide for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 1-(4-aminophenyl)piperidine-4-carboxamide, a versatile scaffold in medicinal chemistry. The protocols outlined below focus on enhancing its bioactivity, particularly as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Overview and Rationale

The this compound core is a privileged structure in drug discovery. Its derivatization at two key positions, the 4-amino group on the phenyl ring and the nitrogen of the piperidine ring, allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Modifications at the 4-amino group are typically achieved through acylation or urea formation, while the piperidine nitrogen can be functionalized via alkylation, arylation, or coupling with heterocyclic systems. A primary therapeutic target for derivatives of this scaffold is the Protein Kinase B (Akt), a crucial node in the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.

Key Derivatization Strategies

Acylation of the 4-Amino Group

Acylation of the exocyclic amine on the phenyl ring is a common strategy to introduce a variety of substituents that can interact with the target protein. This is typically achieved by reacting the parent compound with an appropriate acyl chloride or carboxylic acid under standard amide bond forming conditions.

Urea Formation at the 4-Amino Group

The formation of ureas is another effective method to derivatize the 4-amino group, often leading to potent inhibitors of various enzymes. This can be accomplished by reacting the primary amine with an isocyanate.

N-Functionalization of the Piperidine Ring

The piperidine nitrogen offers a handle for introducing diverse chemical moieties to modulate the compound's properties. This can be achieved through reactions such as reductive amination or nucleophilic aromatic substitution.

Experimental Protocols

General Protocol for Acylation of this compound

This protocol describes a general method for the acylation of the 4-amino group using a carboxylic acid and a coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound in anhydrous DMF, add the carboxylic acid, EDC, HOBt, and DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

General Protocol for Urea Formation

This protocol outlines the synthesis of urea derivatives from the parent amine.

Materials:

  • This compound

  • Isocyanate of choice (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM or THF.

  • Add the isocyanate dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for In Vitro Akt Kinase Assay

This assay is used to determine the inhibitory activity of the synthesized derivatives against Akt kinase.

Materials:

  • Synthesized inhibitor compounds

  • Active Akt1, Akt2, and Akt3 enzymes

  • ATP

  • Peptide substrate (e.g., Crosstide)

  • Kinase buffer

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase buffer, the peptide substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Cell Proliferation (MTT) Assay

This assay assesses the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation

The bioactivity of the synthesized derivatives should be summarized in a clear and concise tabular format to facilitate SAR analysis.

Table 1: Inhibitory Activity of 1-(4-Acylaminophenyl)piperidine-4-carboxamide Derivatives against Akt Kinase and Cancer Cell Lines.

Compound IDR-Group (Acyl)Akt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)MCF-7 GI50 (µM)PC-3 GI50 (µM)
Parent -H>10,000>10,000>10,000>100>100
1a -COCH₃5,2006,1004,80075.288.9
1b -CO-Ph85092079012.515.3
1c -CO-(4-Cl-Ph)1201501101.82.5
1d -CO-(4-MeO-Ph)4505104208.710.1

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual data will vary based on the specific derivatives synthesized and tested.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Piperidine-4-carboxamide Derivative Inhibitor->Akt Workflow Start This compound Derivatization Derivatization (Acylation / Urea Formation) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Library Library of Derivatives Purification->Library Bioassays Biological Evaluation Library->Bioassays KinaseAssay In Vitro Kinase Assay (Akt Inhibition) Bioassays->KinaseAssay CellAssay Cell-Based Assay (MTT Proliferation) Bioassays->CellAssay SAR SAR Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Application Notes and Protocols for In Vivo Testing of 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the in vivo evaluation of 1-(4-Aminophenyl)piperidine-4-carboxamide, a novel small molecule with potential therapeutic applications. The protocols outlined herein are designed to systematically assess the compound's pharmacokinetic profile, pharmacodynamic effects, preliminary efficacy, and safety in a preclinical setting. This document is intended to guide researchers in generating robust and reproducible data to support the advancement of this compound through the drug development pipeline. While the specific mechanism of action for this compound is yet to be fully elucidated, based on the activity of structurally related piperidine-4-carboxamide derivatives, we hypothesize its potential as an inhibitor of the Protein Kinase B (Akt) signaling pathway, a critical regulator of cell survival and proliferation often dysregulated in cancer.[1][2] Therefore, the efficacy studies proposed will utilize a human tumor xenograft model.

Introduction

This compound is a synthetic compound belonging to the piperidine-4-carboxamide class of molecules. Derivatives of this scaffold have demonstrated a variety of biological activities, including potential as antimalarials, and modulators of key cellular signaling pathways.[3] Notably, several analogous structures have been identified as potent and selective inhibitors of Akt, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling cascade.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making Akt an attractive target for therapeutic intervention.

These protocols will therefore focus on a comprehensive in vivo characterization of this compound, with a specific emphasis on evaluating its potential as an anti-cancer agent. The experimental design encompasses initial pharmacokinetic and tolerability assessments, followed by a pharmacodynamic study to confirm target engagement and a preliminary efficacy study in a relevant cancer model.

Preclinical In Vivo Experimental Workflow

The following diagram illustrates the proposed sequential workflow for the in vivo evaluation of this compound.

experimental_workflow cluster_preclinical In Vivo Evaluation Workflow A Compound Formulation & Vehicle Selection B Maximum Tolerated Dose (MTD) Study A->B Determine Dosing Range C Pharmacokinetic (PK) Study B->C Select Doses for PK D Pharmacodynamic (PD) Study (Target Engagement) C->D Establish PK/PD Relationship E Efficacy Study (Xenograft Model) D->E Confirm Biologically Active Dose F Data Analysis & Reporting E->F Evaluate Anti-Tumor Activity

Caption: Sequential workflow for the in vivo characterization of this compound.

Key In Vivo Experiments and Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Protocol:

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Group Allocation: Assign mice to groups (n=3-5 per group) for vehicle control and escalating doses of the test compound.

  • Compound Administration: Administer this compound via oral gavage (or another appropriate route) once daily for 5-14 consecutive days.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that results in no more than 10-15% body weight loss and no significant clinical signs of distress.

Data Presentation:

Dose Group (mg/kg)Mean Body Weight Change (%)Clinical ObservationsMortality
Vehicle+2.5Normal0/5
10+1.8Normal0/5
30-1.2Normal0/5
100-8.5Mild lethargy0/5
300-18.2Significant lethargy, ruffled fur2/5
Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.

Protocol:

  • Animal Model: Male Swiss Albino mice (6-8 weeks old).

  • Group Allocation: Assign mice to groups for intravenous (IV) and oral (PO) administration (n=3 per time point).

  • Compound Administration:

    • IV group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.

    • PO group: Administer a single oral gavage dose (e.g., 50 mg/kg).

  • Sample Collection: Collect blood samples via cardiac puncture at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Data Presentation:

ParameterIV Administration (5 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)28009500
t1/2 (h)2.53.1
CL (L/h/kg)1.8-
Vd (L/kg)4.5-
Bioavailability (%)-34
Pharmacodynamic (PD) Study (Target Engagement)

Objective: To determine if this compound inhibits the Akt signaling pathway in vivo.

Protocol:

  • Animal Model: Female athymic nude mice bearing established human tumor xenografts (e.g., a cancer cell line with a known PI3K/Akt pathway mutation).

  • Group Allocation: Assign tumor-bearing mice to groups (n=3-5 per group) for vehicle control and different doses of the test compound.

  • Compound Administration: Administer a single oral dose of this compound at doses determined from the MTD and PK studies.

  • Tumor Collection: Euthanize animals and collect tumor tissue at various time points post-dose (e.g., 2, 8, 24 hours).

  • Tissue Processing: Prepare tumor lysates for Western blot analysis.

  • Western Blot Analysis: Probe lysates with antibodies against total Akt, phosphorylated Akt (p-Akt), and downstream targets like phosphorylated GSK3β (p-GSK3β) and phosphorylated S6 (p-S6).

  • Data Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.

Signaling Pathway Diagram:

akt_pathway cluster_pathway Hypothesized Akt Signaling Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits Compound 1-(4-Aminophenyl)piperidine- 4-carboxamide Compound->Akt Inhibits S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival GSK3b->Proliferation Promotes Apoptosis (when active) S6 S6 S6K->S6 S6->Proliferation

Caption: Hypothesized inhibition of the Akt signaling pathway by this compound.

Efficacy Study in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a relevant in vivo cancer model.

Protocol:

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a cell line with a PIK3CA mutation) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (daily oral gavage).

    • Group 2: this compound (e.g., 50 mg/kg, daily oral gavage).

    • Group 3: Positive control (a standard-of-care chemotherapy agent).

  • Dosing and Monitoring: Administer treatments for a specified period (e.g., 21 days). Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1250 ± 150-+3.1
This compound (50 mg/kg)550 ± 9556-4.5
Positive Control300 ± 6076-9.8

Summary and Conclusions

The experimental design detailed in these application notes provides a robust and systematic approach to the in vivo characterization of this compound. By following these protocols, researchers can generate the necessary data to assess the compound's drug-like properties, confirm its mechanism of action, and evaluate its therapeutic potential. The successful completion of these studies will be critical for making informed decisions regarding the future development of this promising compound. The preclinical studies should support the desired pharmacology, efficacy, and safety requirements for additional development.[4] It is crucial to conduct these studies in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols: Formulation of 1-(4-Aminophenyl)piperidine-4-carboxamide for Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)piperidine-4-carboxamide is a synthetic compound with a chemical structure that suggests potential for biological activity. Its piperidine and aminophenyl moieties are found in various biologically active molecules. As with many novel chemical entities, its successful biological evaluation is contingent upon the development of appropriate formulations that ensure its solubility, stability, and bioavailability in both in vitro and in vivo testing environments. This document provides a comprehensive guide to the formulation of this compound for preclinical biological testing.

The aminophenyl group suggests that the compound's solubility will be pH-dependent.[1] The overall structure indicates a likelihood of poor aqueous solubility, a common challenge in drug development.[1] Therefore, the formulation strategies outlined herein are designed to address these anticipated challenges.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to developing a successful formulation. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃OPubChem
Molecular Weight 219.28 g/mol PubChem
Appearance White to off-white crystalline powderPredicted based on similar compounds[1]
Predicted XlogP 0.7PubChemLite[2]
Predicted pKa (most basic) 8.5 ± 0.5 (for the piperidine nitrogen)Predicted
Predicted pKa (most acidic) 16.0 ± 0.5 (for the carboxamide N-H)Predicted
Predicted Aqueous Solubility < 0.1 mg/mL at pH 7.4Predicted
Stability Stable under recommended storage conditions (cool, dry, dark)Inferred from similar compounds[3]

Experimental Workflow for Formulation Development

The development of a suitable formulation is a systematic process. The following workflow diagram illustrates the key stages, from initial characterization to the selection of a final formulation for biological testing.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vitro & In Vivo Testing a Physicochemical Characterization (Solubility, pKa, Stability) b Vehicle & Excipient Compatibility Screening a->b c Preparation of Trial Formulations (Solutions, Suspensions) b->c d Short-term Stability of Formulations c->d e In Vitro Assay Formulation d->e f In Vivo Dosing Vehicle Selection d->f g Pharmacokinetic & Efficacy Studies e->g f->g

Caption: A streamlined workflow for the formulation development of this compound.

Hypothetical Signaling Pathway

Based on the activities of structurally similar piperidine carboxamides, this compound may potentially modulate intracellular signaling pathways such as the PI3K/Akt or the Ubiquitin-Proteasome pathways. The following diagram illustrates a hypothetical interaction with the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Screening

Objective: To prepare a high-concentration stock solution for serial dilution in aqueous media for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh 2.19 mg of this compound.

  • Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of cell culture grade DMSO to the microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mg/mL Oral Suspension for In Vivo Murine Studies

Objective: To prepare a homogenous and stable suspension for oral gavage in mice.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose in sterile water

  • 0.1% (v/v) Tween® 80

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

Procedure:

  • Prepare the vehicle by dissolving 0.5 g of methylcellulose in 100 mL of sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.

  • Add 0.1 mL of Tween® 80 to the methylcellulose solution and stir until fully dispersed.

  • Weigh 10 mg of this compound.

  • Place the compound in a glass mortar.

  • Add a small volume (approximately 0.5 mL) of the vehicle to the mortar and triturate the compound with the pestle to form a smooth paste. This step is crucial for particle size reduction and to prevent aggregation.

  • Gradually add the remaining vehicle to the paste while continuously stirring, up to a final volume of 10 mL.

  • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • Store the suspension at 4°C and ensure it is well-mixed by vortexing or stirring before each administration.

Trial Formulation Data

The following table presents hypothetical data from trial formulations aimed at optimizing the solubility and stability of this compound.

Formulation IDVehicle CompositionCompound Conc. (mg/mL)AppearancePhysical Stability (24h at RT)
F1Saline1Insoluble, immediate precipitationPoor
F210% DMSO in Saline1Fine suspension, some settlingModerate
F35% Solutol® HS 15 in PBS1Clear solutionGood
F40.5% Methylcellulose, 0.1% Tween® 80 in Water1Homogenous suspensionGood
F520% PEG400 in Water1Clear solution initially, precipitation after 4hPoor

Disclaimer: These protocols and data are provided as a guide for research purposes. The optimal formulation for any specific biological assay will depend on the experimental conditions and should be determined empirically. It is essential to perform appropriate validation and stability studies for any formulation before use in definitive experiments. All handling of the compound should be performed in accordance with safety data sheet (SDS) guidelines.

References

Scale-Up Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 1-(4-aminophenyl)piperidine-4-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many pharmaceuticals, and this particular derivative offers a primary aromatic amine for further functionalization, making it a key intermediate for creating libraries of potential drug candidates.[1][2][3][4]

Potential Applications

Derivatives of this compound have potential applications in several therapeutic areas due to the prevalence of the piperidine scaffold in bioactive molecules. These areas include, but are not limited to:

  • Oncology: As precursors to kinase inhibitors.

  • Neurology: In the development of agents targeting central nervous system (CNS) disorders.[5]

  • Infectious Diseases: As a core for novel antibacterial or antiviral agents.

The primary amine handle allows for a variety of subsequent chemical transformations, such as amide bond formation, sulfonylation, or reductive amination, to generate a diverse range of compounds for screening.

Synthetic Strategy Overview

The scale-up synthesis of this compound is proposed as a two-step process. This strategy is based on established methods for the synthesis of N-aryl piperidines and the reduction of nitroarenes. The workflow begins with the nucleophilic aromatic substitution of 4-fluoronitrobenzene with piperidine-4-carboxamide to yield the nitro-intermediate, followed by a catalytic hydrogenation to produce the final product.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction A Piperidine-4-carboxamide C 1-(4-Nitrophenyl)piperidine-4-carboxamide A->C B 4-Fluoronitrobenzene B->C D 1-(4-Nitrophenyl)piperidine-4-carboxamide F This compound D->F E H2, Pd/C E->F

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

This procedure details the N-arylation of piperidine-4-carboxamide with 4-fluoronitrobenzene.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Piperidine-4-carboxamide128.17 g/mol 100.0 g0.78 mol
4-Fluoronitrobenzene141.10 g/mol 110.0 g0.78 mol
Potassium Carbonate (K₂CO₃)138.21 g/mol 215.6 g1.56 mol
Dimethyl Sulfoxide (DMSO)-1.0 L-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add piperidine-4-carboxamide (100.0 g, 0.78 mol), potassium carbonate (215.6 g, 1.56 mol), and dimethyl sulfoxide (1.0 L).

  • Stir the mixture at room temperature to ensure good suspension.

  • Slowly add 4-fluoronitrobenzene (110.0 g, 0.78 mol) to the suspension.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 4 L of ice-cold water with stirring.

  • The product will precipitate out of solution. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration and wash the filter cake with deionized water (3 x 500 mL).

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield: 85-95% Appearance: Yellow to orange solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 1-(4-nitrophenyl)piperidine-4-carboxamide to the corresponding amine using catalytic hydrogenation.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
1-(4-Nitrophenyl)piperidine-4-carboxamide249.25 g/mol 150.0 g0.60 mol
10% Palladium on Carbon (Pd/C)-7.5 g-
Methanol-1.5 L-
Hydrogen (H₂) gas---

Procedure:

  • Charge a suitable hydrogenation reactor with 1-(4-nitrophenyl)piperidine-4-carboxamide (150.0 g, 0.60 mol) and methanol (1.5 L).

  • Carefully add 10% palladium on carbon (7.5 g, 5% w/w) to the mixture.

  • Seal the reactor and purge with nitrogen gas several times.

  • Pressurize the reactor with hydrogen gas to 50 psi (or as appropriate for the equipment).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake and by TLC or HPLC analysis. The reaction is typically complete within 4-6 hours.

  • Upon completion, vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure product.

  • Dry the final product under vacuum at 40 °C.

Expected Yield: 90-98% Appearance: Off-white to light brown solid.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results for this compound
¹H NMR Peaks corresponding to the aromatic protons of the aminophenyl group, the piperidine ring protons, and the amide protons.
¹³C NMR Resonances for the aromatic and piperidine carbons, as well as the amide carbonyl carbon.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₇N₃O, M.W. = 219.28).
HPLC A single major peak indicating high purity (e.g., >98%).
Melting Point A sharp melting point range.

Hypothetical Signaling Pathway Involvement

Given the prevalence of piperidine-containing drugs in CNS applications, a hypothetical target could be a G-protein coupled receptor (GPCR) involved in neurotransmission. Further derivatization of this compound could lead to a ligand that modulates the activity of such a receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Hypothetical Ligand (Derived from title compound) GPCR GPCR Target Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway modulated by a ligand derived from this compound.

References

Application Notes and Protocols: The Use of 1-(4-Aminophenyl)piperidine-4-carboxamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery.[1][2] This approach identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These initial hits then serve as starting points for the rational design of more potent and selective drug candidates through iterative chemical elaboration. The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs and biologically active compounds, making it a valuable component of fragment libraries.[3][4] This document provides detailed application notes and protocols for the use of the fragment, 1-(4-Aminophenyl)piperidine-4-carboxamide , in a hypothetical FBDD campaign targeting a protein kinase.

Physicochemical Properties of the Fragment

The "Rule of Three" is a common guideline for selecting fragments in FBDD, which generally dictates a molecular weight < 300 Da, cLogP ≤ 3, the number of hydrogen bond donors ≤ 3, and the number of hydrogen bond acceptors ≤ 3. This compound is a prime example of a fragment that adheres to these principles, making it an excellent starting point for a screening campaign.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H17N3O[5]
Molecular Weight219.28 g/mol [5]
XlogP (predicted)0.7[5]
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors2PubChem
Monoisotopic Mass219.13716 Da[5]

Hypothetical FBDD Campaign: Targeting Protein Kinase X (PKX)

For the purpose of these application notes, we will consider a hypothetical FBDD campaign against Protein Kinase X (PKX), a key enzyme in a cancer-related signaling pathway. The this compound fragment was identified as a binder to the ATP-binding site of PKX from a fragment library screen.

Fragment Screening and Hit Validation

The initial screening of a fragment library against PKX was performed using Surface Plasmon Resonance (SPR) to identify binders. This compound was identified as a hit, and its binding was subsequently validated and characterized using Isothermal Titration Calorimetry (ITC).

Table 2: Initial Fragment Screening and Validation Data

Fragment IDMethodKd (µM)Ligand Efficiency (LE)
F-1234SPR3500.32
F-1234ITC4100.31

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKd / N, where N is the number of non-hydrogen atoms.

Fragment Elaboration and Lead Optimization

Following the validation of the initial fragment hit, a structure-guided drug design approach was initiated. X-ray crystallography of the PKX-fragment complex revealed vectors for chemical elaboration. The 4-aminophenyl group was positioned to allow for growth into a pocket that could accommodate additional interactions, while the piperidine-4-carboxamide provided a solid anchor within the binding site.

Table 3: Data from Fragment Elaboration

Compound IDStructure ModificationIC50 (µM)Kd (µM) (ITC)LE
F-1234Initial Fragment>10004100.31
LE-001Addition of a pyrrolopyrimidine to the amino group50350.35
LE-002Further modification of the pyrrolopyrimidine53.80.38
LO-001Optimization of the carboxamide linker0.20.150.41

Experimental Protocols

Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: To identify fragments that bind to the target protein, PKX.

Methodology:

  • Immobilize biotinylated PKX on a streptavidin-coated sensor chip.

  • Prepare fragment solutions in a suitable running buffer (e.g., HBS-EP+).

  • Inject fragments over the sensor surface at a defined flow rate.

  • Monitor the change in response units (RU) to detect binding.

  • Regenerate the sensor surface between injections.

  • For hits, perform a dose-response analysis to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Hit Validation

Objective: To confirm the binding of hit fragments and determine thermodynamic parameters.

Methodology:

  • Load the sample cell with a solution of PKX (e.g., 20 µM).

  • Load the injection syringe with a concentrated solution of the fragment (e.g., 2 mM).

  • Perform a series of small injections of the fragment into the protein solution.

  • Measure the heat released or absorbed upon binding.

  • Integrate the heat pulses and fit the data to a suitable binding model to determine Kd, enthalpy (ΔH), and stoichiometry (n).

X-ray Crystallography for Structure-Based Design

Objective: To determine the three-dimensional structure of the PKX-fragment complex to guide lead optimization.

Methodology:

  • Crystallize the PKX protein, either alone or in the presence of the fragment (co-crystallization).

  • Alternatively, soak pre-formed apo-PKX crystals in a solution containing the fragment.

  • Collect X-ray diffraction data from the crystals at a synchrotron source.

  • Process the diffraction data and solve the crystal structure.

  • Build and refine the atomic model of the protein-ligand complex.

  • Analyze the binding mode of the fragment to identify key interactions and potential vectors for chemical modification.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Structure-Guided Design cluster_3 Lead Optimization a Fragment Library b SPR Screening a->b c ITC Confirmation b->c Hits e X-ray Crystallography c->e d NMR Validation d->e f Fragment Growing/ Linking/Merging e->f g Potency & Selectivity Assays f->g h ADME/Tox Profiling g->h i Lead Candidate h->i

Caption: A typical workflow for a Fragment-Based Drug Design campaign.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PKX PKX Receptor Tyrosine Kinase->PKX Downstream Substrate Downstream Substrate PKX->Downstream Substrate Cell Proliferation Cell Proliferation Downstream Substrate->Cell Proliferation Inhibitor (from F-1234) Inhibitor (from F-1234) Inhibitor (from F-1234)->PKX

Caption: Hypothetical signaling pathway involving Protein Kinase X (PKX).

Fragment_Elaboration F1234 1-(4-Aminophenyl) piperidine-4-carboxamide (Fragment Hit) LE001 Fragment Growth (LE-001) F1234->LE001 Structure-Based Elaboration LO001 Lead Optimization (LO-001) LE001->LO001 Iterative Optimization

Caption: Visual representation of the fragment elaboration process.

Conclusion

This compound represents a valuable starting point for FBDD campaigns, particularly for targets with accommodating pockets that can be explored through derivatization of the aminophenyl moiety. Its favorable physicochemical properties and the synthetic tractability of the piperidine scaffold allow for rapid and efficient exploration of chemical space. The protocols and hypothetical data presented herein provide a framework for researchers to utilize this and similar fragments in their own drug discovery efforts.

References

Application Notes and Protocols for the Development of Novel Kinase Inhibitors Based on 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of novel kinase inhibitors derived from the 1-(4-aminophenyl)piperidine-4-carboxamide scaffold. The primary focus is on the development of potent and selective inhibitors of Protein Kinase B (Akt), a key node in cellular signaling pathways often dysregulated in cancer. Additionally, a protocol for the evaluation of analogous structures as Anaplastic Lymphoma Kinase (ALK) inhibitors is presented.

Application Note 1: Development of this compound Derivatives as Akt Inhibitors

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical component of the PI3K/Akt/mTOR signaling pathway, which governs cell growth, proliferation, survival, and metabolism.[1][2] The frequent hyperactivation of this pathway in various cancers makes Akt a prime target for therapeutic intervention.[1][3] The this compound scaffold has been identified as a promising starting point for the development of potent and orally bioavailable Akt inhibitors.[1][4][5] By modifying the linker between the piperidine and a lipophilic substituent, researchers have successfully identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent inhibitors of Akt.[1][4]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival. Upon activation by growth factors, Receptor Tyrosine Kinases (RTKs) recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[2][4] Activated Akt then phosphorylates a multitude of downstream substrates, leading to increased cell proliferation and survival.[1][4] The inhibitors described herein act as ATP-competitive inhibitors of Akt, blocking its kinase activity and downstream signaling.[1]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Downstream Effectors (e.g., GSK3β, mTORC1) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1-(4-Aminophenyl)piperidine- 4-carboxamide Derivatives Inhibitor->Akt inhibits

PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Quantitative Data

The following table summarizes the in vitro activity of representative this compound derivatives against Akt1 and their selectivity against the closely related kinase PKA.

Compound IDR GroupAkt1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt1)
1 H500>50000>100
2 4-Chlorobenzyl182700150
3 3-Chlorobenzyl253800152
4 2-Chlorobenzyl304500150
5 4-Fluorobenzyl223300150

Data compiled from McHardy et al., J. Med. Chem. 2010, 53, 5, 2239–2249.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route for the core scaffold, compiled from general organic synthesis principles.

Synthesis_Workflow Start 1-Boc-piperidine-4-carboxylic acid Step1 Amide Formation Start->Step1 Intermediate1 tert-butyl 4-carbamoylpiperidine-1-carboxylate Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 Intermediate2 Piperidine-4-carboxamide Step2->Intermediate2 Step3 Buchwald-Hartwig Amination Intermediate2->Step3 Intermediate3 1-(4-Nitrophenyl)piperidine-4-carboxamide Step3->Intermediate3 Step4 Nitro Reduction Intermediate3->Step4 Final This compound Step4->Final

General Synthetic Workflow for the Core Scaffold.

Step 1: Synthesis of tert-butyl 4-carbamoylpiperidine-1-carboxylate

  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Step 2: Synthesis of piperidine-4-carboxamide

  • Dissolve tert-butyl 4-carbamoylpiperidine-1-carboxylate (1 eq) in a solution of hydrochloric acid in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the hydrochloride salt of the product.

Step 3: Synthesis of 1-(4-nitrophenyl)piperidine-4-carboxamide

  • To a mixture of piperidine-4-carboxamide hydrochloride (1 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and potassium carbonate (3 eq) in DMF, add a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos).

  • Heat the reaction mixture at 100 °C for 12-18 hours under an inert atmosphere.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of this compound

  • Dissolve 1-(4-nitrophenyl)piperidine-4-carboxamide (1 eq) in ethanol or methanol.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

Protocol 2: Akt1 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against Akt1.

  • Reagents and Materials:

    • Recombinant human Akt1 enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • GSK3α peptide substrate

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of a solution containing Akt1 enzyme and the GSK3α peptide substrate in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for Akt1.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cellular Proliferation Assay

This protocol describes how to assess the effect of the inhibitors on the proliferation of cancer cell lines with activated Akt signaling (e.g., LNCaP, MCF-7).

  • Reagents and Materials:

    • Cancer cell line with constitutively active Akt (e.g., LNCaP)

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 values.

Protocol 4: Western Blot Analysis of Akt Signaling

This protocol is for analyzing the phosphorylation status of Akt and its downstream targets in response to inhibitor treatment.

  • Reagents and Materials:

    • Cancer cell line

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

    • Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Application Note 2: Evaluation of Piperidine Carboxamides as ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements or mutations, acts as an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[6][7] The piperidine carboxamide scaffold has also been identified as a promising starting point for the development of potent and selective ALK inhibitors.[6][7]

Signaling Pathway

Aberrant ALK fusion proteins lead to constitutive kinase activity, which in turn activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-Akt pathways.[6] This leads to increased cell proliferation, survival, and metastasis. ALK inhibitors block the ATP-binding site of the kinase, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades.[6]

ALK_Signaling_Pathway ALK ALK Fusion Protein RAS_RAF RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF JAK_STAT JAK-STAT Pathway ALK->JAK_STAT PI3K_Akt_ALK PI3K-Akt Pathway ALK->PI3K_Akt_ALK Proliferation_ALK Cell Proliferation & Survival RAS_RAF->Proliferation_ALK JAK_STAT->Proliferation_ALK PI3K_Akt_ALK->Proliferation_ALK Inhibitor_ALK Piperidine Carboxamide Derivatives Inhibitor_ALK->ALK inhibits

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-(4-Aminophenyl)piperidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or no yield of the final product Incomplete reaction; incorrect reaction conditions (temperature, time); poor quality of starting materials or reagents; catalyst poisoning.Verify the purity of starting materials and reagents. Optimize reaction temperature and time. For catalytic reactions like hydrogenation, ensure the catalyst is active and consider screening different catalysts or using additives to prevent poisoning. For coupling reactions, ensure appropriate coupling agents and bases are used in stoichiometric amounts.
Formation of multiple side products Side reactions due to reactive functional groups; non-selective reagents; prolonged reaction times or elevated temperatures.Protect reactive functional groups (e.g., Boc protection of the piperidine nitrogen). Use milder and more selective reagents. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid over-running the reaction. Optimize the reaction temperature to minimize side product formation.
Difficulty in purifying the final product Co-elution of impurities with the product during chromatography; presence of closely related side products.Employ alternative purification techniques such as recrystallization or preparative HPLC. Modify the chromatographic conditions (e.g., change the solvent system, gradient, or stationary phase). Consider derivatizing the crude product to facilitate separation, followed by deprotection.
Inconsistent reaction yields between batches Variability in reagent quality or concentration; fluctuations in reaction conditions; moisture or air sensitivity of reagents.Use reagents from the same batch or qualify new batches before use. Strictly control reaction parameters such as temperature, stirring speed, and atmosphere (e.g., use of an inert atmosphere like nitrogen or argon for sensitive reactions). Ensure all glassware is thoroughly dried before use.
Poor solubility of starting materials Inappropriate solvent choice.Screen a variety of solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature. Consider using a co-solvent system.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A typical synthetic approach involves the reaction of a protected piperidine-4-carboxamide derivative with a p-substituted nitrobenzene, followed by the reduction of the nitro group to an amine. A common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Staining with appropriate reagents (e.g., potassium permanganate, ninhydrin) can help visualize the starting materials and products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: What are the critical parameters to control during the reduction of the nitro group?

A3: The choice of reducing agent and catalyst is crucial. Common methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction (e.g., with iron powder in acetic acid).[1] For catalytic hydrogenation, catalyst activity, hydrogen pressure, temperature, and solvent are key parameters to optimize. Catalyst poisoning can be an issue, and additives like acetic acid may improve yields.[2]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. When working with flammable solvents, ensure proper ventilation and avoid ignition sources. Some reagents used in the synthesis may be toxic or corrosive, so appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is essential. Handle all chemicals in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-carbamoyl-4-(4-nitrophenylamino)piperidine-1-carboxylate

This protocol describes the synthesis of a key intermediate.

  • To a solution of 4-amino-1-Boc-piperidine in a suitable solvent (e.g., Dichloromethane), add an appropriate electrophile for coupling.[3]

  • The reaction mixture is stirred at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the desired intermediate.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the final step to obtain this compound.

  • Dissolve the nitro-intermediate in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a reducing agent, for example, iron powder and a catalytic amount of acetic acid.[1]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue is then taken up in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

  • The organic layer is dried, filtered, and concentrated to give the crude product.

  • Further purification by column chromatography or recrystallization may be necessary to obtain the final product of high purity.

Process Visualization

The following diagrams illustrate the general synthetic workflow for this compound.

Synthesis_Workflow Start Starting Materials (e.g., 4-Amino-1-Boc-piperidine, p-Fluoronitrobenzene) Coupling Nucleophilic Aromatic Substitution Start->Coupling Intermediate Nitro-Intermediate Coupling->Intermediate Formation of C-N bond Reduction Nitro Group Reduction (e.g., Fe/AcOH or H2, Pd/C) Intermediate->Reduction Conversion of NO2 to NH2 Deprotection Boc Deprotection (if necessary) (e.g., TFA or HCl) Reduction->Deprotection Removal of Protecting Group Purification Purification (Chromatography/Recrystallization) Deprotection->Purification FinalProduct 1-(4-Aminophenyl)piperidine- 4-carboxamide Purification->FinalProduct

Caption: General Synthetic Workflow.

Troubleshooting_Logic Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckReagents Verify Reagent Purity & Stoichiometry Problem->CheckReagents Yes Success Successful Synthesis Problem->Success No OptimizeCond Optimize Reaction Conditions (T, t) CheckReagents->OptimizeCond CheckCatalyst Check Catalyst Activity/Loading OptimizeCond->CheckCatalyst ImprovePurification Modify Purification Method CheckCatalyst->ImprovePurification Failure Re-evaluate Synthetic Route ImprovePurification->Failure

Caption: Troubleshooting Decision Tree.

References

troubleshooting low yield in 1-(4-Aminophenyl)piperidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and frequently asked questions for researchers encountering low yields during the synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide, a key intermediate in pharmaceutical development. The primary focus is on the widely used Palladium-catalyzed Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This C-N cross-coupling reaction involves reacting piperidine-4-carboxamide with a 4-substituted aryl halide (like 4-bromoaniline or 1-bromo-4-nitrobenzene followed by reduction) in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3] This method has become a cornerstone for preparing arylamines due to its broad substrate scope and functional group tolerance.[1]

Q2: I'm experiencing very low to no yield in my reaction. What are the most critical parameters to check?

Low yield in a Buchwald-Hartwig reaction is often traced back to a few critical factors:

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. The reaction must be performed under a rigorously maintained inert atmosphere (Argon or Nitrogen).[4]

  • Reagent Quality: The solvent and amine must be anhydrous. Water can lead to competing side reactions like aryl halide hydroxylation and can negatively impact catalyst stability.[5][6] Phosphine ligands are susceptible to oxidation and should be handled accordingly.

  • Catalyst System: The choice of palladium source, and especially the phosphine ligand, is crucial for catalytic activity.[2] Sterically hindered and electron-rich ligands often promote higher activity.[2]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can significantly influence the reaction rate.[7]

Q3: What are the most common side products, and how can they be minimized?

Common side reactions in Buchwald-Hartwig amination include:

  • Hydrodehalogenation: The aryl halide is reduced, removing the halogen atom.

  • Aryl Alcohol Formation (Hydroxylation): This occurs when water is present in the reaction, reacting with the palladium complex.[6]

  • Diarylamine Formation: A second molecule of the aryl halide reacts with the product.[5]

To minimize these, ensure strictly anhydrous conditions, use a suitable ligand that promotes the desired reductive elimination over side reactions, and optimize the reaction time to avoid product degradation or secondary reactions.[5][6]

Q4: Can I use a weaker base to avoid degrading sensitive functional groups on my substrates?

While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive groups like esters.[4] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with specific ligand systems.[3] Recently, soluble organic bases like DBU have also been explored to create milder, homogeneous reaction conditions.[8] However, a change in base typically requires re-optimization of the entire catalytic system (ligand, solvent, temperature).

Troubleshooting Guide for Low Yield

Problem: No or Minimal Conversion of Starting Materials

Your analysis (TLC, LC-MS) shows predominantly unreacted piperidine-4-carboxamide and aryl halide.

Potential Cause Recommended Solution & Rationale
Inactive Catalyst Solution: Use a palladium pre-catalyst or ensure your Pd(0) source is active. Handle phosphine ligands in a glovebox to prevent oxidation. The formation of Palladium black is a visual indicator of catalyst decomposition.
Poor Ligand Choice Solution: Select a ligand appropriate for the specific aryl halide and amine. Biaryl phosphine ligands (e.g., RuPhos, XantPhos) are often effective.[8][9] Consult literature for similar couplings.
Insufficient Base Strength/Solubility Solution: Ensure the base is strong enough to deprotonate the piperidine amide. If using a solid inorganic base, ensure vigorous stirring. Consider switching to a more soluble base like LiHMDS or a stronger base like NaOtBu.[4]
Reaction Temperature Too Low Solution: Most Buchwald-Hartwig reactions require heating (typically 80-110 °C).[4] Gradually increase the reaction temperature and monitor for product formation.
Compromised Inert Atmosphere Solution: Thoroughly degas the solvent before use (e.g., via freeze-pump-thaw cycles or by sparging with argon). Ensure all glassware is oven- or flame-dried and the reaction is maintained under a positive pressure of inert gas.
Problem: Mixture of Product and Significant Side Products

The desired product is formed, but the yield is low due to the formation of impurities like hydrodehalogenated arenes or phenols.

Potential Cause Recommended Solution & Rationale
Presence of Water or Oxygen Solution: Use anhydrous solvents and reagents. The presence of water can lead to the formation of aryl alcohols.[6] Ensure the inert atmosphere is strictly maintained.
Unfavorable Reaction Kinetics Solution: An incorrect ligand can lead to side reactions competing with the desired reductive elimination.[1] Screen different classes of phosphine ligands to find one that favors C-N bond formation.
Prolonged Reaction Time/High Temp Solution: Over-running the reaction can lead to product degradation or the formation of diarylamines. Monitor the reaction progress by TLC or LC-MS and quench it once the starting material is consumed.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

This two-step protocol involves the C-N coupling followed by reduction of the nitro group.

Step A: Palladium-Catalyzed Amination

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., XantPhos, 0.04 equiv.), and Sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add piperidine-4-carboxamide (1.0 equiv.) and 1-bromo-4-nitrobenzene (1.1 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step B: Nitro Group Reduction

  • Dissolve the purified 1-(4-nitrophenyl)piperidine-4-carboxamide from Step A in methanol.

  • Add Palladium on carbon (10% Pd/C, ~5 mol%).[10]

  • Place the reaction under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Data Presentation: Optimizing Reaction Conditions

The selection of ligand and base is critical for maximizing yield. The following tables summarize outcomes for analogous C-N coupling reactions found in the literature.

Table 1: Effect of Phosphine Ligand on Amination Yield (Note: Data is generalized from typical Buchwald-Hartwig aminations of aryl chlorides)[2]

LigandSubstrate TypeTypical Isolated Yield
P(o-Tol)₃Electron-poor aryl chloridesModerate to High
BINAPSterically demanding aminesGood to High
Josiphos-typeElectron-rich aryl chloridesHigh
Buchwald Ligands (e.g., RuPhos)Broad scope, including heteroaromaticsVery High

Table 2: Influence of Base on Reaction Success

BaseTypical SolventCharacteristics & Considerations
NaOtBu / KOtBuToluene, DioxaneStrong, commonly used. Can be incompatible with base-sensitive functional groups (e.g., esters).[4]
Cs₂CO₃ / K₃PO₄Toluene, DioxaneMilder inorganic bases. Often require higher temperatures or more active catalyst systems.[7]
LiHMDSTHFStrong, soluble base. Good for preventing side reactions but can be more expensive.[4]
DBUToluene, THFSoluble organic base. Allows for milder, homogeneous reaction conditions but may require specific ligands.[8]

Visualizations

Diagrams of Key Processes

Buchwald_Hartwig_Cycle pd_complex pd_complex reactant reactant product product pd0 L-Pd(0) oad_complex L-Pd(II)(Ar)(X) pd0->oad_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ oad_complex->amine_complex Ligand Exchange amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination bhx [Base-H]⁺X⁻ amido_complex->bhx arnr2 Ar-NR₂ amido_complex->arnr2 arx Ar-X arx->oad_complex r2nh R₂NH r2nh->amine_complex base Base base->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start_node start_node check_node check_node action_node action_node result_node result_node start Low Yield Observed check_conversion Check Conversion: Any Product Formed? start->check_conversion no_conversion No / <5% Conversion check_conversion->no_conversion No low_conversion Low Conversion & Side Products check_conversion->low_conversion Yes check_catalyst Verify Catalyst System: - Active Pd source? - Ligand not oxidized? - Correct Pd/Ligand ratio? no_conversion->check_catalyst check_conditions Verify Conditions: - Anhydrous solvent? - Fully inert atmosphere? - Sufficient temperature? check_catalyst->check_conditions optimize_catalyst Action: - Screen new ligands - Use pre-catalyst - Increase temperature check_conditions->optimize_catalyst check_purity Verify Reagent Purity: - Degas solvent? - Amine purity? - No moisture? low_conversion->check_purity check_base Evaluate Base: - Is base strong enough? - Is it dissolving/mixing? check_purity->check_base optimize_conditions Action: - Change base (e.g., Cs₂CO₃) - Re-purify reagents - Monitor rxn time closely check_base->optimize_conditions

Caption: A logical workflow for troubleshooting low reaction yield.

Synthesis_Scheme piperidine Piperidine-4-carboxamide plus + piperidine->plus aryl_halide 4-Bromoaniline (or 1-Bromo-4-nitrobenzene) conditions Pd Catalyst Phosphine Ligand Base, Solvent, Heat plus->aryl_halide product 1-(4-Aminophenyl) piperidine-4-carboxamide conditions->product cluster_reagents cluster_reagents

Caption: General synthesis scheme via Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis and Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method involves a two-step process. The first step is a nucleophilic aromatic substitution reaction between piperidine-4-carboxamide and 1-fluoro-4-nitrobenzene to yield 1-(4-nitrophenyl)piperidine-4-carboxamide. The subsequent step is the reduction of the nitro group to an amine, yielding the final product. A popular reducing agent for this transformation is palladium on carbon (Pd/C) with a hydrogen source.[1][2]

Q2: My reaction to form 1-(4-nitrophenyl)piperidine-4-carboxamide is sluggish or incomplete. What are the possible reasons?

Several factors could contribute to an incomplete reaction:

  • Insufficient base: A base, such as potassium carbonate or triethylamine, is typically required to scavenge the HF formed during the nucleophilic aromatic substitution. Ensure you are using a sufficient molar equivalent of a suitable base.

  • Low reaction temperature: While high temperatures can lead to side products, the reaction may not proceed at a sufficient rate if the temperature is too low. Optimization of the reaction temperature is crucial.

  • Poor solvent choice: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred for this type of reaction.

  • Quality of starting materials: Ensure the piperidine-4-carboxamide and 1-fluoro-4-nitrobenzene are of high purity.

Q3: The reduction of the nitro group is not going to completion. What can I do?

Incomplete reduction of the nitro group can be addressed by:

  • Catalyst activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Use fresh, high-quality catalyst.

  • Hydrogen source: Ensure an adequate supply of hydrogen gas or a reliable hydrogen donor like ammonium formate or hydrazine.

  • Solvent: Protic solvents like ethanol or methanol are generally effective for this reduction.

  • Reaction time and temperature: The reduction may require longer reaction times or gentle heating to proceed to completion.

Q4: What are the most common impurities I should expect in my crude product?

Common impurities can include:

  • Unreacted starting materials: Piperidine-4-carboxamide and 1-(4-nitrophenyl)piperidine-4-carboxamide (if the reduction is incomplete).

  • Side-products from the reduction: Depending on the reducing agent and conditions, side-products from partial reduction (e.g., hydroxylamine or azoxybenzene derivatives) could be present, though less common with catalytic hydrogenation.

  • Products of over-alkylation: In the initial substitution step, though less likely with deactivated nitro-aromatics.

  • Solvent residues: Residual DMF, DMSO, or other high-boiling solvents.

Q5: What are the recommended methods for purifying the final product?

The primary methods for purifying this compound are:

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline solid. A variety of solvent systems can be screened to find the optimal conditions.

  • Flash column chromatography: This technique is useful for separating the desired product from significant amounts of impurities with different polarities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC with a C18 column is a viable option.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observed Problem Potential Cause Suggested Solution
Low yield of 1-(4-nitrophenyl)piperidine-4-carboxamide Incomplete reaction.Increase reaction time, temperature, or amount of base.
Side reactions.Lower the reaction temperature to minimize side product formation.
Poor quality of starting materials.Verify the purity of piperidine-4-carboxamide and 1-fluoro-4-nitrobenzene.
Crude product is a dark oil instead of a solid Presence of high-boiling solvent residues (e.g., DMF, DMSO).Use a high-vacuum line or a Kugelrohr apparatus to remove residual solvent.
Presence of significant impurities.Purify the crude product using flash column chromatography before attempting crystallization.
Difficulty in crystallizing the final product Product is still impure.Subject the material to another purification step, such as flash chromatography.
Incorrect solvent system for recrystallization.Screen a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
Multiple spots on TLC after purification Co-eluting impurities.Optimize the mobile phase for flash chromatography to improve separation.
Product degradation.The final product, an aniline derivative, can be sensitive to air and light. Store under an inert atmosphere and in the dark.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexanes.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product. A common mobile phase for this type of compound is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Run the mobile phase through the column, gradually increasing the polarity if a gradient elution is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization>98%70-90%Cost-effective, scalableCan be time-consuming, potential for product loss in mother liquor
Flash Chromatography95-99%60-85%Good for removing significant impuritiesRequires more solvent, can be less scalable
Preparative HPLC>99.5%50-70%Achieves very high purityExpensive, limited scalability, requires specialized equipment

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction cluster_purification Purification A Piperidine-4-carboxamide E 1-(4-Nitrophenyl)piperidine-4-carboxamide A->E B 1-Fluoro-4-nitrobenzene B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F 1-(4-Nitrophenyl)piperidine-4-carboxamide I Crude this compound F->I G Reducing Agent (e.g., Pd/C, H2) G->I H Solvent (e.g., Ethanol) H->I J Crude Product K Recrystallization J->K L Flash Chromatography J->L M Pure Product K->M L->M Troubleshooting_Tree cluster_synthesis Synthesis Issues cluster_solutions Potential Solutions start Low Purity of Final Product q1 Incomplete Reaction? start->q1 q2 Presence of Starting Materials? q1->q2 No ans1 Optimize Reaction Conditions: - Increase time/temperature - Check reagent stoichiometry q1->ans1 Yes q3 Presence of Side-Products? q2->q3 No ans2 Improve Purification: - Recrystallization - Column Chromatography q2->ans2 Yes ans3 Re-evaluate Reaction Conditions: - Lower temperature - Use milder reagents q3->ans3 Yes

References

addressing instability of 1-(4-Aminophenyl)piperidine-4-carboxamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(4-Aminophenyl)piperidine-4-carboxamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are primarily related to the oxidation of the 4-aminophenyl moiety and, to a lesser extent, the hydrolysis of the carboxamide group. The primary aromatic amine is susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxidizing agents or metal ions. This can lead to the formation of colored degradation products, such as quinoneimines.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, two primary degradation pathways are anticipated:

  • Oxidative Degradation: The aniline (4-aminophenyl) group is prone to oxidation, potentially forming a quinoneimine intermediate. This can be a complex process leading to various colored products.

  • Hydrolytic Degradation: The carboxamide group could undergo hydrolysis under strong acidic or basic conditions, although amides are generally more stable than esters. This would result in the formation of 1-(4-Aminophenyl)piperidine-4-carboxylic acid.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following precautions:

  • Protect from Light: Store solutions in amber vials or protect them from light.

  • Control Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8 °C) and avoid prolonged exposure to elevated temperatures during experiments.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment.

  • pH Control: Maintain the pH of the solution in the neutral range (around pH 7) unless the experimental conditions require otherwise. Avoid strongly acidic or basic conditions for prolonged periods.

  • Inert Atmosphere: For long-term storage or sensitive experiments, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Avoid Contaminants: Ensure solvents and reagents are of high purity and free from metal ions or oxidizing agents.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the intact compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of any degradation products, which aids in structure elucidation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Solution turns yellow/brown Oxidation of the 4-aminophenyl group.- Protect the solution from light. - Prepare fresh solutions. - Store solutions under an inert atmosphere. - Check for and remove any sources of metal ion contamination.
Unexpected peaks in HPLC chromatogram Degradation of the compound.- Perform a forced degradation study to identify potential degradation products. - Adjust HPLC method to ensure separation of all peaks. - Use LC-MS to identify the mass of the unknown peaks.
Loss of compound concentration over time Instability under storage or experimental conditions.- Re-evaluate storage conditions (temperature, light exposure). - Assess the compatibility of the compound with the solvent and other components in the solution. - Perform a time-course stability study at the intended experimental conditions.
Poor peak shape in HPLC Interaction of the amine with the stationary phase or inappropriate mobile phase pH.- Use a column with end-capping. - Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Expose the solid compound to 105 °C for 24 hours.

    • Dissolve the stressed solid in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the solution (in a quartz cuvette or other UV-transparent container) to a photostability chamber (ICH Q1B option) for a specified duration.

    • Analyze the solution.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

This method is a starting point and may require optimization for your specific instrumentation and requirements.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (based on the UV absorbance of the aminophenyl group)

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h8%112.5 min
0.1 M NaOH, 60°C, 24h15%212.5 min, 14.2 min
3% H₂O₂, RT, 24h20%310.8 min, 11.5 min, 13.1 min
Thermal (105°C, 24h)5%110.8 min
Photolytic12%210.8 min, 13.1 min

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize (for Acid/Base Hydrolysis) stress->neutralize If applicable hplc Analyze by Stability-Indicating HPLC-UV Method stress->hplc neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms For unknown peaks data Quantify Degradation and Assess Mass Balance hplc->data

Workflow for stability assessment.

G cluster_pathway Proposed Degradation Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation parent This compound C₁₂H₁₇N₃O quinoneimine Quinoneimine Intermediate parent->quinoneimine [O] (e.g., H₂O₂, light, air) carboxylic_acid 1-(4-Aminophenyl)piperidine-4-carboxylic acid parent->carboxylic_acid H₂O (Acid or Base) colored_products Colored Degradation Products quinoneimine->colored_products Further reactions

Potential degradation pathways.

References

minimizing side products in 1-(4-Aminophenyl)piperidine-4-carboxamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two primary synthetic routes for this compound: Route A: Reduction of 1-(4-nitrophenyl)piperidine-4-carboxamide and Route B: Buchwald-Hartwig Amination .

Route A: Troubleshooting the Reduction of 1-(4-nitrophenyl)piperidine-4-carboxamide

This route involves the reduction of a nitro-intermediate. The most common challenges are incomplete reaction and the formation of undesired reduction byproducts.

dot

Reaction_Troubleshooting cluster_start Starting Material cluster_products Products Start 1-(4-nitrophenyl)piperidine- 4-carboxamide Incomplete_Reduction Incomplete Reduction Start->Incomplete_Reduction Insufficient reductant/time Over_Reduction Over-Reduction/ Side Reactions Start->Over_Reduction Harsh conditions Catalyst_Poisoning Catalyst Poisoning Start->Catalyst_Poisoning Impurities Desired_Product 1-(4-Aminophenyl)piperidine- 4-carboxamide Side_Product_1 Nitroso/Hydroxylamine Intermediates Incomplete_Reduction->Side_Product_1 Side_Product_3 Unreacted Starting Material Incomplete_Reduction->Side_Product_3 Side_Product_2 Azoxy/Azo Compounds Over_Reduction->Side_Product_2 Catalyst_Poisoning->Incomplete_Reduction

Caption: Troubleshooting logic for the reduction of the nitro-intermediate.

Common Problems and Solutions

Observed Issue Potential Cause Recommended Solution
Incomplete reaction (presence of starting material and/or nitroso/hydroxylamine intermediates) 1. Insufficient reducing agent (e.g., H₂ pressure too low).2. Catalyst deactivation or poisoning.[1] 3. Insufficient reaction time.1. Increase H₂ pressure or add more of the chemical reductant.2. Use fresh, high-quality catalyst. Ensure starting material is free of sulfur or other catalyst poisons.3. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Formation of colored impurities (e.g., azoxy or azo compounds) 1. Over-reduction or side reactions of intermediate species.2. Reaction temperature is too high.1. Use milder reducing agents (e.g., hydrazine with a catalyst instead of high-pressure hydrogenation).2. Perform the reaction at a lower temperature.
Low overall yield 1. Poor quality of starting material or reagents.2. Inefficient catalyst.3. Product degradation during workup or purification.1. Purify the starting nitro-compound before reduction.2. Screen different catalysts (e.g., different Pd loading on carbon, or other catalysts like PtO₂).3. Ensure workup conditions are not overly acidic or basic, which could degrade the product.

Experimental Protocol: Catalytic Hydrogenation

  • To a solution of 1-(4-nitrophenyl)piperidine-4-carboxamide in a suitable solvent (e.g., ethanol, ethyl acetate), add 5-10 mol% of palladium on carbon (10% w/w).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by crystallization or column chromatography.[2]

Route B: Troubleshooting Buchwald-Hartwig Amination

This route involves the palladium-catalyzed coupling of piperidine-4-carboxamide with a 4-haloaniline derivative (e.g., 4-bromoaniline or 4-chloroaniline). Key challenges include catalyst deactivation and the formation of coupling side products.

dot

Buchwald_Hartwig_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_products Products Amine Piperidine-4-carboxamide Reaction_Vessel Inert Atmosphere (Nitrogen or Argon) Heat Amine->Reaction_Vessel Aryl_Halide 4-Haloaniline Aryl_Halide->Reaction_Vessel Catalyst Palladium Source (e.g., Pd(OAc)₂) Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu, K₂CO₃) Base->Reaction_Vessel Low_Conversion Low Conversion Reaction_Vessel->Low_Conversion Poor catalyst activity, wrong base/ligand Side_Products Side Products Reaction_Vessel->Side_Products Suboptimal conditions Desired_Product 1-(4-Aminophenyl)piperidine- 4-carboxamide Hydrodehalogenation Aniline (from hydrodehalogenation) Side_Products->Hydrodehalogenation Diaryl_Ether Diaryl Ether (if water present) Side_Products->Diaryl_Ether

Caption: Experimental workflow and troubleshooting for Buchwald-Hartwig amination.

Common Problems and Solutions

Observed Issue Potential Cause Recommended Solution
Low or no conversion 1. Inactive catalyst system.2. Inappropriate choice of ligand or base.3. Poor quality of reagents or solvent.1. Use a pre-catalyst or ensure the active Pd(0) species is formed.[3]2. Screen different ligands (e.g., bulky biaryl phosphine ligands) and bases (e.g., sodium tert-butoxide for less reactive halides).[4]3. Use anhydrous, deoxygenated solvents and purify reagents if necessary.
Formation of hydrodehalogenated arene (aniline) 1. β-hydride elimination from the palladium-amide intermediate.[3]2. Presence of water or other proton sources.1. Choose a ligand that promotes reductive elimination over β-hydride elimination.2. Ensure strictly anhydrous reaction conditions.
Formation of diaryl ether or phenol side products 1. Presence of water or hydroxide in the base.1. Use a high-purity, anhydrous base and solvent.
Low yield with aryl chlorides 1. Aryl chlorides are less reactive than bromides or iodides.1. Use a more electron-rich and sterically hindered ligand (e.g., RuPhos, BrettPhos).2. Higher reaction temperatures may be required.

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (1 equivalent) and piperidine-4-carboxamide (1.1-1.3 equivalents) followed by anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound with high purity?

A1: Both routes are viable. The reduction of a nitro-precursor is often straightforward and avoids the use of expensive palladium catalysts and ligands. However, the Buchwald-Hartwig amination can be more versatile, especially for creating analogues with different substituents on the phenyl ring. The choice often depends on the scale of the synthesis, cost considerations, and the availability of starting materials.

Q2: My final product has a persistent color, even after purification. What could be the cause?

A2: If you used the reduction route, residual azoxy or azo compounds, which are often highly colored, could be the cause. These can form from side reactions of the nitroso and hydroxylamine intermediates. Improved purification, such as column chromatography with a gradient elution or recrystallization from a different solvent system, may be necessary. For the Buchwald-Hartwig route, residual palladium species can sometimes impart color. Treatment with activated carbon or a metal scavenger may help.

Q3: Can I use other bases for the Buchwald-Hartwig amination?

A3: Yes, the choice of base is critical and depends on the reactivity of the aryl halide and the amine. While strong, non-nucleophilic bases like sodium tert-butoxide are common, weaker bases like potassium carbonate or cesium carbonate can be effective, especially with more reactive aryl halides (iodides and bromides) and can be more tolerant of other functional groups.[5]

Q4: How can I best monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is a quick and effective method. Staining with a potassium permanganate solution can help visualize the starting materials and products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of the desired product and any side products.

Q5: What are the best practices for purifying the final product?

A5: For the crude product from either route, purification can typically be achieved by:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective way to obtain high purity material.

  • Column Chromatography: If crystallization is not effective or if side products have similar solubility, silica gel column chromatography is the preferred method. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine product on the silica) is a good starting point.

References

Technical Support Center: Optimization of 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the derivatization of 1-(4-aminophenyl)piperidine-4-carboxamide. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your experimental outcomes.

Visual Guides and Workflows

Visual aids can help clarify complex processes. Below are diagrams illustrating the key sites for derivatization, a standard experimental workflow, and a troubleshooting decision-making process.

G cluster_molecule This compound cluster_sites Potential Derivatization Sites molecule SiteA Primary Aromatic Amine (Highly Reactive) SiteA:s->molecule:n  Primary target for  acylation, alkylation,  sulfonylation SiteB Carboxamide N-H (Less Reactive) SiteB:w->molecule:e  Derivatization possible  under specific conditions

Caption: Key reactive sites on the this compound molecule.

G start Start: Prepare Reactants dissolve Dissolve 1-(4-aminophenyl)piperidine- 4-carboxamide and base (e.g., DIPEA) in anhydrous solvent (e.g., DMF, DCM) start->dissolve activate For Coupling Reaction: Activate carboxylic acid with coupling reagent (e.g., HATU) for 15-30 min dissolve->activate If applicable add_reagent Add acylating/alkylating agent (e.g., Acyl Chloride) or activated acid dropwise dissolve->add_reagent activate->add_reagent react Stir reaction at specified temperature (e.g., 0°C to RT) add_reagent->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Perform aqueous workup (e.g., wash with sat. aq. NaCl) monitor->workup purify Purify crude product (Column chromatography, crystallization) workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for N-acylation or amide coupling.

G start Problem: Low or No Product check_reagents Are reagents (e.g., HATU, acyl chloride) fresh and anhydrous? start->check_reagents check_conditions Were anhydrous conditions maintained? Is solvent dry? start->check_conditions check_solubility Is the starting material fully dissolved? start->check_solubility check_base Is the base appropriate? (e.g., non-nucleophilic for HATU) start->check_base sol_reagents Solution: Use fresh reagents, store under inert gas. check_reagents->sol_reagents No sol_conditions Solution: Dry solvent and glassware; run under N2 or Argon. check_conditions->sol_conditions No sol_solubility Solution: Switch to a more polar solvent like DMF or NMP. check_solubility->sol_solubility No sol_base Solution: Use DIPEA or Et3N instead of pyridine for HATU coupling. check_base->sol_base No

Caption: Troubleshooting flowchart for low-yield derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound available for derivatization?

The molecule has two primary sites for derivatization. The most reactive site is the primary aromatic amine (-NH2) on the phenyl ring, which readily undergoes acylation, alkylation, and sulfonylation. The nitrogen on the carboxamide (-C(=O)NH2) is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group and generally does not react under standard conditions used for the aromatic amine.[1]

Q2: How can I achieve selective derivatization on the primary aromatic amine without affecting the carboxamide?

Chemoselectivity for the aromatic amine over the carboxamide is typically high under standard acylation conditions. The aromatic amine is much more nucleophilic.[2] To ensure selectivity, use mild reaction conditions, stoichiometric amounts of reagents, and moderate temperatures (0 °C to room temperature). The carboxamide would require much harsher conditions to react.[3]

Q3: What are the most common reaction types for derivatizing the aminophenyl group?

The most common derivatization is N-acylation to form an amide bond. This can be achieved using several methods:

  • Reaction with Acyl Halides (e.g., acetyl chloride): A rapid and often high-yielding method, but it generates acid (e.g., HCl) that must be neutralized with a base.[1][]

  • Reaction with Anhydrides (e.g., acetic anhydride): Another effective method that is generally less vigorous than using acyl halides.[][5]

  • Amide Coupling with Carboxylic Acids: This requires a coupling reagent (e.g., HATU, HBTU, EDC) to activate the carboxylic acid before it can react with the amine.[][6][7]

Q4: Which solvents are recommended for these derivatization reactions?

The choice of solvent depends on the reagents and the solubility of the starting material. Common choices include:

  • Dichloromethane (DCM): Good for many coupling reactions but may not be sufficient to dissolve all starting materials.[8]

  • Dimethylformamide (DMF): An excellent polar aprotic solvent that dissolves most reactants and is commonly used for HATU and EDC couplings. It must be anhydrous, as water is detrimental to these reactions.[8][9]

  • Tetrahydrofuran (THF): Another common choice, particularly for reactions that require anhydrous conditions.[10]

  • Solvent-free conditions: Some N-acylation reactions with acyl chlorides can be performed neat, which is an environmentally friendly approach.[11]

Q5: How can I monitor the progress of the derivatization reaction?

Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system might use a mobile phase of DCM/Methanol or Ethyl Acetate/Hexane. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. LC-MS is useful for confirming the mass of the desired product.

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: My N-acylation or amide coupling reaction is not working. What are the most likely causes?

Several factors could be responsible for a failed reaction:

  • Inactive Reagents: Coupling reagents like HATU and acylating agents like acyl chlorides are moisture-sensitive. Ensure they are fresh and have been stored properly under an inert atmosphere.[8]

  • Presence of Water: Water will hydrolyze activated esters (from HATU/EDC) and react with acyl chlorides, quenching the reaction. Use anhydrous solvents and dry glassware, and run the reaction under an inert atmosphere (N2 or Argon).[8]

  • Poor Solubility: If your starting material or reagents are not fully dissolved, the reaction will be slow or incomplete. Consider switching to a more effective solvent like DMF.[8][12]

  • Incorrect Base: For HATU couplings, a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et3N) is crucial. A nucleophilic base like pyridine can react with the activated intermediate.[8] For acyl chloride reactions, a base is required to scavenge the generated HCl, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

  • Insufficient Activation Time: When using coupling reagents like HATU, it is often beneficial to "pre-activate" the carboxylic acid with HATU and a base for 15-30 minutes before adding the amine. This allows the active ester to form.[13]

Problem Area 2: Multiple Products and Side Reactions

Q: My TLC shows multiple spots, including starting material and several products. What are these side products?

Potential side products include:

  • Diacylated Product: If an excess of a highly reactive acylating agent is used, a second acylation on the newly formed amide nitrogen is possible, though generally unfavorable.

  • Unreacted Starting Material: Indicates an incomplete reaction.

  • Byproducts from Reagents: Coupling reactions generate byproducts. For example, HATU generates tetramethylurea and HOAt, which can be visible on TLC.[9]

Q: How can I minimize the formation of side products?

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating or carboxylic acid component. Using a large excess can lead to side reactions.

  • Control Temperature: Add reactive reagents (like acyl chlorides) slowly at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.

  • Order of Addition: For coupling reactions, always form the activated ester first before adding the amine to prevent side reactions with the coupling reagent itself.[13]

Problem Area 3: Product Purification Challenges

Q: I am struggling to remove byproducts from my coupling reaction, such as tetramethylurea from HATU. How can I purify my product?

Tetramethylurea is a common and often difficult impurity to remove as it is polar and water-soluble.

  • Aqueous Washes: Perform multiple washes of the organic layer with water or brine. Since tetramethylurea has some solubility in organic solvents like DCM, this may not be completely effective.[9]

  • Acid/Base Extraction: If your product has a basic or acidic handle, you can use acid/base extractions to move it between aqueous and organic layers, leaving neutral impurities like tetramethylurea behind.

  • Chromatography: Careful column chromatography is often the most effective method. A gradient elution may be necessary to separate the product from polar impurities.

  • Trituration/Crystallization: If the product is a solid, triturating it with a solvent in which the impurity is soluble but the product is not (e.g., diethyl ether, hexanes) can be effective.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2), dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq.) in anhydrous DCM or THF.

  • Reaction: Cool the solution to 0 °C in an ice bath.

  • Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2), dissolve the carboxylic acid (1.2 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Addition: Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor its progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and byproducts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product using column chromatography.

Data and Reagent Comparison

Table 1: Comparison of Common N-Acylation Methods
MethodReagent TypeProsConsKey Considerations
Acyl Halide Acyl Chloride / Bromide- Fast and high-yielding- Readily available reagents- Generates corrosive acid (HCl)- Moisture sensitive- Can be too reactive, leading to side productsRequires a stoichiometric amount of base to neutralize acid.[1][]
Anhydride Acetic Anhydride, etc.- Milder than acyl halides- Good yields- Less reactive than acyl halides- Can require heatingThe byproduct is a carboxylic acid, which is easier to handle than HCl.[5]
Coupling Reagent HATU, EDC/NHS- Very mild conditions- High chemoselectivity- Low rate of racemization for chiral acids- Expensive- Byproducts can be difficult to remove- Requires anhydrous conditionsIdeal for sensitive substrates. Order of addition is critical.[6][9]
Table 2: Troubleshooting Summary
ProblemPotential Cause(s)Suggested Solution(s)
No Reaction Inactive/degraded reagents; Presence of water; Poor solubility.Use fresh, anhydrous reagents and solvents under N2. Switch to a better solvent (e.g., DMF).[8]
Low Yield Insufficient base; Incorrect base type (for HATU); Incomplete reaction.Ensure >1 eq. of base for acyl chloride reactions. Use a non-nucleophilic base for HATU. Increase reaction time.[1][8]
Multiple Products Excess acylating agent; Reaction too hot.Use 1.05-1.1 eq. of acylating agent. Add reagents slowly at 0 °C.
Difficult Purification Polar byproducts from coupling agents (e.g., tetramethylurea).Perform multiple aqueous washes. Use column chromatography with a suitable gradient. Consider trituration/crystallization.[9]

References

Technical Support Center: Enhancing Cell Permeability of 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the cell permeability of 1-(4-Aminophenyl)piperidine-4-carboxamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

Q: My this compound derivative shows low Papp values in the apical to basolateral (A-B) direction in our Caco-2 assay. What are the potential causes and how can I troubleshoot this?

A: Low A-B permeability for this class of compounds can stem from several factors. Here's a systematic approach to troubleshooting:

  • Assess Physicochemical Properties:

    • Solubility: Poor aqueous solubility can lead to artificially low permeability readings, as the compound may not be fully dissolved in the assay buffer.

    • Lipophilicity: While a certain degree of lipophilicity is required for passive diffusion, excessively high lipophilicity can lead to membrane retention and poor permeability.

  • Investigate Active Efflux:

    • The piperidine scaffold is a known substrate for efflux transporters like P-glycoprotein (P-gp).[1][2] This can result in the compound being actively pumped out of the Caco-2 cells, leading to a low A-B Papp value and a high basolateral to apical (B-A) Papp value.

  • Evaluate Metabolic Stability:

    • These derivatives can be susceptible to metabolism by cytochrome P450 enzymes (CYPs), particularly CYP3A4, which is expressed in Caco-2 cells.[3] Degradation of the compound during the assay will result in lower measured concentrations in the basolateral chamber.

Troubleshooting Steps:

  • Solubility Enhancement: Consider using co-solvents or formulating the compound in a way that improves its solubility in the assay medium. However, be mindful that high concentrations of solvents can compromise the integrity of the Caco-2 monolayer.

  • Efflux Ratio Determination: To determine if your compound is a P-gp substrate, perform a bi-directional Caco-2 assay and calculate the efflux ratio (ER = Papp (B-A) / Papp (A-B)). An ER greater than 2 is indicative of active efflux.[4]

  • P-gp Inhibition: Co-incubate your compound with a known P-gp inhibitor, such as verapamil. A significant increase in the A-B Papp value in the presence of the inhibitor strongly suggests that your compound is a P-gp substrate.

  • Metabolic Stability Assessment: Analyze the compound's stability in the presence of human liver microsomes to understand its metabolic fate.[5][6] If metabolic instability is high, consider structural modifications to block metabolic hotspots.

Issue 2: High Non-Specific Binding and Low Recovery in Permeability Assays

Q: I'm observing low overall recovery of my compound in both Caco-2 and PAMPA assays. What could be the reason and what can I do to improve it?

A: Low recovery is a common issue, particularly for lipophilic compounds, and can be attributed to non-specific binding to the assay plates or partitioning into the cell monolayer or artificial membrane.

Troubleshooting Steps:

  • Modify Assay Buffer: For Caco-2 assays, consider adding a low concentration of bovine serum albumin (BSA), typically 0.25% to 1%, to the basolateral chamber to act as a "sink" and reduce non-specific binding.[7]

  • Use Low-Binding Plates: Utilize commercially available low-binding plates for your assays.

  • Check Compound Stability: Ensure your compound is stable in the assay buffer over the time course of the experiment. Degradation can be misinterpreted as low recovery.

  • Optimize PAMPA Lipid Composition: In the Parallel Artificial Membrane Permeability Assay (PAMPA), the composition of the lipid membrane can influence compound retention. Experiment with different lipid compositions to find one that minimizes the binding of your specific compound series.

Issue 3: Inconsistent Results Between PAMPA and Caco-2 Assays

Q: My compound shows good permeability in the PAMPA assay, but poor permeability in the Caco-2 assay. Why is there a discrepancy?

A: This is a frequent observation and highlights the differences between these two assays.

  • PAMPA measures passive diffusion only: The PAMPA model uses an artificial membrane and solely assesses a compound's ability to passively diffuse across a lipid barrier.

  • Caco-2 is a biological model: Caco-2 cells form a monolayer that mimics the intestinal epithelium and, importantly, expresses active transport proteins (both uptake and efflux) and metabolic enzymes.[8]

A discrepancy where PAMPA permeability is high and Caco-2 permeability is low strongly suggests that your compound is either a substrate for an efflux transporter (like P-gp) or is being metabolized by the Caco-2 cells. Refer to the troubleshooting steps for "Low Apparent Permeability (Papp) in Caco-2 Assays" to investigate these possibilities.

Data Summary Tables

Table 1: Potential Permeability Issues and Troubleshooting Strategies for this compound Derivatives

Potential IssueLikely Cause(s)Suggested Troubleshooting Actions
Low A-B Papp in Caco-2 Poor aqueous solubility, High lipophilicity, P-gp efflux, Metabolic instabilityEnhance solubility with co-solvents, Determine efflux ratio, Co-dose with P-gp inhibitors, Assess metabolic stability in microsomes
High Efflux Ratio (>2) P-glycoprotein (P-gp) substrateCo-incubation with P-gp inhibitors (e.g., verapamil), Structural modifications to reduce P-gp recognition
Low Compound Recovery Non-specific binding to plates, Partitioning into cell membranesUse low-binding plates, Add BSA to basolateral chamber, Check compound stability in assay buffer
High PAMPA, Low Caco-2 Permeability Active efflux (e.g., P-gp), Metabolism by Caco-2 cellsPerform bi-directional Caco-2 assay, Conduct P-gp inhibition studies, Analyze for metabolites in assay samples
Poor Oral Bioavailability In Vivo Extensive first-pass metabolism, Poor solubility in GI tract, P-gp efflux in the gut wallImprove metabolic stability, Formulation strategies (e.g., nanocrystals, lipid-based formulations), Co-administration with P-gp inhibitors (in preclinical models)

Experimental Protocols

Protocol 1: Bi-directional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[4]

  • Assay Initiation:

    • A-B Transport: The test compound is added to the apical (A) chamber, and the appearance of the compound in the basolateral (B) chamber is monitored over time.

    • B-A Transport: The test compound is added to the basolateral (B) chamber, and its appearance in the apical (A) chamber is monitored.

  • Sample Analysis: Samples are collected from the receiver chamber at specified time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as:

    • ER = Papp (B-A) / Papp (A-B)

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment).

  • Compound Addition: The test compound is dissolved in buffer and added to the donor wells.

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the final concentrations in the donor and acceptor compartments.

Visualizations

experimental_workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Permeability Assessment cluster_mechanistic Mechanistic Studies solubility Aqueous Solubility pampa PAMPA Assay (Passive Diffusion) solubility->pampa logp LogP/LogD logp->pampa caco2 Caco-2 Assay (A-B & B-A) pampa->caco2 pgp P-gp Inhibition Assay caco2->pgp If Efflux Ratio > 2 metabolism Microsomal Stability Assay caco2->metabolism If Low Recovery end_node Lead Optimization caco2->end_node If Permeability is Optimal pgp->end_node metabolism->end_node start Compound Synthesis start->solubility start->logp

Caption: Experimental workflow for assessing the cell permeability of novel compounds.

troubleshooting_low_permeability cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Papp in Caco-2 Assay solubility Poor Solubility start->solubility efflux P-gp Efflux start->efflux metabolism Metabolic Instability start->metabolism formulate Improve Formulation solubility->formulate pgp_inhibit Co-dose with P-gp Inhibitor efflux->pgp_inhibit structural_mod Structural Modification metabolism->structural_mod

Caption: Troubleshooting guide for low Caco-2 permeability.

References

Technical Support Center: Improving the Pharmacokinetic Properties of 1-(4-Aminophenyl)piperidine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the pharmacokinetic properties of 1-(4-Aminophenyl)piperidine-4-carboxamide analogs.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the experimental evaluation of this compound analogs.

Solubility and Formulation

  • Question: My this compound analog exhibits poor aqueous solubility. What strategies can I employ to improve it?

    • Answer: Poor aqueous solubility is a common challenge for this class of compounds. Consider the following approaches:

      • Salt Formation: If your analog has a basic nitrogen atom, forming a pharmaceutically acceptable salt can significantly enhance its solubility.

      • Solid Dispersions: Creating a solid dispersion by dispersing your compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[1][2][3][4] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

      • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.[1][2][3]

      • Co-solvents and Surfactants: For in vitro assays, using co-solvents (e.g., DMSO, ethanol) or surfactants can help solubilize your compound. However, be mindful of their potential effects on cellular assays.

      • Prodrug Approach: Chemical modification to create a more soluble prodrug that is converted to the active compound in vivo can be an effective strategy.[5]

  • Question: I am observing precipitation of my compound in the Caco-2 permeability assay. How can I address this?

    • Answer: Precipitation during the assay can lead to inaccurate permeability assessment. To mitigate this:

      • Lower the Concentration: If feasible, reduce the test concentration of your compound to below its kinetic solubility limit in the assay buffer.

      • Use of Solubilizing Excipients: Incorporate non-toxic, solubilizing agents like bovine serum albumin (BSA) in the basolateral receiver compartment to maintain sink conditions.[3]

      • pH Adjustment: The solubility of compounds with ionizable groups, such as the aminophenyl moiety, can be pH-dependent. Ensure the pH of your assay buffer is optimized for solubility without compromising cell monolayer integrity.

Metabolic Stability

  • Question: My analog shows high clearance in human and mouse liver microsomes. What are the likely metabolic pathways and how can I improve stability?

    • Answer: High clearance in liver microsomes suggests susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[6] For piperidine-containing compounds, common metabolic pathways include:

      • N-dealkylation: If there are substituents on the piperidine nitrogen.

      • Oxidation of the piperidine ring: Hydroxylation at various positions of the piperidine ring is a common metabolic route.[6]

      • Amide hydrolysis: The carboxamide group can be susceptible to hydrolysis.

      • Oxidation of the aminophenyl ring.

    To improve metabolic stability, consider the following structural modifications:

    • Deuteration: Strategic replacement of hydrogen with deuterium at metabolically labile positions can slow down CYP-mediated metabolism due to the kinetic isotope effect.

    • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can decrease their susceptibility to oxidative metabolism.

    • Bioisosteric Replacement: Replacing metabolically unstable moieties with more stable bioisosteres can be effective. For example, replacing a piperazine ring with a piperidine ring has been shown to improve metabolic stability in some cases.[7]

    • Blocking Metabolic Sites: Introducing bulky groups near the sites of metabolism can sterically hinder enzyme access.

  • Question: I have identified an unexpected metabolite in my in vitro metabolism study. How can I characterize it?

    • Answer: The identification of unknown metabolites requires analytical techniques such as:

      • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for detecting and obtaining mass information about metabolites. High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, isolation of the metabolite followed by NMR analysis is often necessary.

      • In Silico Metabolite Prediction Software: These tools can help to propose potential metabolite structures based on the parent compound and known metabolic pathways.

Permeability and Efflux

  • Question: My compound shows low apparent permeability (Papp) in the Caco-2 assay. What does this indicate and how can it be improved?

    • Answer: Low Papp values suggest poor intestinal absorption. This could be due to low passive diffusion or active efflux. To improve permeability:

      • Increase Lipophilicity: Modifying the structure to increase its lipophilicity (logP) can sometimes enhance passive permeability, but a balance must be struck to maintain solubility.

      • Reduce Polar Surface Area (PSA): A lower PSA is generally associated with better passive permeability.

      • Modulate Efflux: If the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), strategies to circumvent efflux may be necessary, although this is a complex undertaking.

  • Question: I am observing a high efflux ratio (>2) in the bidirectional Caco-2 assay. What does this mean and what are the next steps?

    • Answer: A high efflux ratio strongly suggests that your compound is a substrate of an active efflux transporter, such as P-gp or Breast Cancer Resistance Protein (BCRP).[8][9][10] To confirm this:

      • Use P-gp Inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporine A). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.[9]

      • Use Transporter-Knockout Cell Lines: Employing cell lines that do not express specific transporters can definitively identify the transporter involved.

      • In Vivo Confirmation: If high efflux is confirmed in vitro, in vivo studies in animal models with and without a P-gp inhibitor can help to understand its impact on oral bioavailability.

In Vivo Pharmacokinetics

  • Question: My compound has good in vitro properties but shows poor oral bioavailability in vivo. What could be the reasons?

    • Answer: A discrepancy between in vitro and in vivo data can arise from several factors:

      • First-Pass Metabolism: High first-pass metabolism in the gut wall or liver, which may not be fully captured by in vitro models, can significantly reduce oral bioavailability.

      • Poor Solubility/Dissolution in GI Fluids: The in vivo gastrointestinal environment is more complex than in vitro buffers. Poor solubility or slow dissolution in the gut can limit absorption.

      • Gut Wall Efflux: Active efflux by transporters in the intestine can be a major barrier to absorption.

      • Chemical Instability: The compound may be unstable in the acidic environment of the stomach or in the presence of digestive enzymes.

      • Poor In Vitro-In Vivo Correlation (IVIVC): The in vitro assays may not accurately predict the in vivo performance for your specific compound class.[11][12][13][14]

  • Question: How can I design an initial in vivo pharmacokinetic study for my lead analog?

    • Answer: A typical initial rodent PK study involves:

      • Route of Administration: Intravenous (IV) and oral (PO) administration to assess absolute bioavailability.

      • Dosing: A single dose at a concentration that is expected to be within the linear pharmacokinetic range.

      • Sampling: Serial blood sampling at multiple time points to capture the absorption, distribution, metabolism, and excretion (ADME) profile.

      • Analysis: Measurement of the parent compound concentration in plasma using a validated analytical method (e.g., LC-MS/MS).

      • Parameters to Determine: Key pharmacokinetic parameters to calculate include clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), and oral bioavailability (F%).

Data Presentation

Table 1: In Vitro Pharmacokinetic Properties of Exemplar this compound Analogs

Compound IDHuman Liver Microsomal Stability (% remaining after 1 hr)Mouse Liver Microsomal Stability (% remaining after 1 hr)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Analog A45308.53.2
Analog B786512.11.5
Analog C22155.24.8
Analog D918515.51.1

Data is hypothetical and for illustrative purposes.

Table 2: In Vivo Pharmacokinetic Parameters of Selected Analogs in Rats

Compound IDDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)Oral Bioavailability (%)
Analog BIV2--15003.5-
Analog BPO108501.045004.060
Analog DIV2--22005.2-
Analog DPO1012000.599005.590

Data is hypothetical and for illustrative purposes.

Experimental Protocols

1. Metabolic Stability Assay in Liver Microsomes

  • Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human or rodent liver microsomes.

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

    • 96-well plates.

    • Incubator (37°C).

    • LC-MS/MS system.

  • Procedure:

    • Prepare a working solution of the test compound in phosphate buffer.

    • In a 96-well plate, add the liver microsomes and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

  • Materials:

    • Caco-2 cells.

    • Transwell inserts (e.g., 24-well).

    • Cell culture medium and supplements.

    • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

    • Test compound stock solution.

    • Lucifer yellow or other low-permeability marker for monolayer integrity testing.

    • P-gp inhibitor (e.g., verapamil) for efflux studies.

    • LC-MS/MS system.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.

    • For the A to B (apical to basolateral) permeability assessment, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For the B to A (basolateral to apical) permeability assessment, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, take samples from the receiver chamber and replace with fresh buffer.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (Papp B to A / Papp A to B).

Mandatory Visualizations

Experimental_Workflow_for_PK_Profiling cluster_in_vivo In Vivo Pharmacokinetics cluster_decision Decision Making solubility Aqueous Solubility met_stability Metabolic Stability (Liver Microsomes) permeability Caco-2 Permeability (Papp & Efflux Ratio) ppb Plasma Protein Binding go_nogo Go/No-Go Decision ppb->go_nogo rodent_pk Rodent PK Study (IV & PO) bioavailability Determine Oral Bioavailability (F%) rodent_pk->bioavailability lead_optimization Lead Optimization bioavailability->lead_optimization start Compound Synthesis lead_optimization->start Iterative Design go_nogo->rodent_pk Proceed go_nogo->lead_optimization Optimize start->solubility

Caption: Experimental workflow for pharmacokinetic profiling.

Troubleshooting_Poor_Oral_Bioavailability start Poor Oral Bioavailability Observed q3 Is aqueous solubility low? start->q3 q1 Is in vitro permeability (Papp) low? q4 Is efflux ratio high? q1->q4 No a1 Improve Permeability: - Increase lipophilicity - Reduce PSA q1->a1 Yes q2 Is metabolic stability low? q2->q1 No a2 Improve Metabolic Stability: - Deuteration - Blocking metabolic sites - Bioisosteric replacement q2->a2 Yes q3->q2 No a3 Improve Solubility: - Salt formation - Solid dispersion - Particle size reduction q3->a3 Yes a4 Address Efflux: - Confirm with P-gp inhibitor - Structural modifications to  reduce transporter recognition q4->a4 Yes a5 Investigate First-Pass Metabolism in Gut/Liver q4->a5 No

Caption: Decision tree for troubleshooting poor oral bioavailability.

Caco2_Permeability_Assay cluster_setup Assay Setup apical Apical Chamber (Simulates Gut Lumen) monolayer Caco-2 Cell Monolayer apical->monolayer a_to_b A -> B Transport (Absorption) apical->a_to_b Add Compound basolateral Basolateral Chamber (Simulates Bloodstream) b_to_a B -> A Transport (Efflux) basolateral->b_to_a Add Compound membrane Semi-permeable Membrane monolayer->membrane membrane->basolateral a_to_b->basolateral Measure Compound b_to_a->apical Measure Compound

Caption: Schematic of the Caco-2 permeability assay.

References

resolving inconsistencies in biological assay results with 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(4-Aminophenyl)piperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to help resolve inconsistencies in biological assay results.

Troubleshooting Guides

This section provides structured guidance to identify and resolve common experimental issues encountered when working with this compound.

Issue: Inconsistent IC50 Values in a Cell-Based Kinase Assay

Researchers frequently report variability in the half-maximal inhibitory concentration (IC50) of this compound in cell-based kinase assays. The following table summarizes hypothetical data illustrating this issue across different experimental runs.

Table 1: Summary of Inconsistent IC50 Values

Experiment IDCell LineCompound Concentration Range (µM)Incubation Time (hours)Serum Concentration (%)Observed IC50 (µM)Notes
EXP-001HEK2930.01 - 10024105.2Initial screen
EXP-002HEK2930.01 - 100241015.8Repeat of EXP-001
EXP-003HeLa0.01 - 10048108.9Different cell line
EXP-004HEK2930.01 - 1002412.1Reduced serum
EXP-005HEK2930.01 - 1002410> 50Visible precipitate in wells

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting inconsistent IC50 values.

G start Inconsistent IC50 Values Observed check_solubility Verify Compound Solubility in Assay Medium start->check_solubility check_stability Assess Compound Stability check_solubility->check_stability Soluble optimize_serum Optimize Serum Concentration check_solubility->optimize_serum Precipitation Observed check_stability->start Degradation Observed check_assay_protocol Review Assay Protocol check_stability->check_assay_protocol Stable check_cell_health Evaluate Cell Health and Passage Number check_assay_protocol->check_cell_health check_cell_health->optimize_serum check_interference Test for Assay Interference optimize_serum->check_interference check_interference->start Interference Detected resolve Consistent IC50 Values Achieved check_interference->resolve No Interference

Caption: Troubleshooting workflow for inconsistent IC50 values.

Experimental Protocol: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on a target kinase in a cell-based assay.

  • Cell Culture:

    • Culture cells (e.g., HEK293) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and at a consistent passage number for all experiments.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Remove the culture medium and replace it with a medium containing the serially diluted compound.

    • Include appropriate controls: vehicle control (DMSO only) and positive control (a known inhibitor of the target kinase).

    • Incubate the plate for the desired time (e.g., 24 or 48 hours).

  • Detection:

    • Lyse the cells and measure the kinase activity using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in the assay medium. What should I do?

A1: Compound precipitation is a common cause of inconsistent results.[1][2] The aminophenyl and piperidine moieties can influence solubility depending on the pH of the medium.[3]

  • Recommendation:

    • Visually inspect the wells for any precipitate.

    • Prepare the compound dilutions in a serum-free or low-serum medium before adding them to the cells.

    • Consider using a different solvent for the stock solution, although DMSO is generally suitable.

    • If precipitation persists, you may need to reduce the highest concentration of the compound used in the assay.

Q2: Could the compound be unstable in my cell culture medium?

A2: Yes, components in the cell culture medium can potentially interact with the test compound over time.[4][5] The amino group on the phenyl ring could be susceptible to modification.

  • Recommendation:

    • Minimize the pre-incubation time of the compound in the medium before adding it to the cells.

    • To assess stability, incubate the compound in the assay medium for the duration of the experiment, and then analyze its integrity using HPLC.

Q3: How can I rule out off-target effects?

A3: Aminophenyl and piperidine scaffolds are present in many biologically active molecules and can interact with multiple targets.[6][7]

  • Recommendation:

    • Test the compound in a counterscreen using a cell line that does not express the target kinase.

    • Perform a selectivity profiling assay against a panel of related kinases to determine its specificity.

Q4: My assay uses a fluorescent readout. Could the compound be interfering with the signal?

A4: Compounds with aromatic rings, such as the aminophenyl group, have the potential to be autofluorescent or to quench fluorescence.[8][9]

  • Recommendation:

    • Run a control experiment with the compound in the assay medium without cells to measure its intrinsic fluorescence at the excitation and emission wavelengths of the assay.

    • If interference is detected, consider using an alternative assay with a different detection method, such as a luminescence-based assay.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, where it acts as an inhibitor of a downstream kinase (Kinase B).

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Compound This compound Compound->Kinase B

Caption: Hypothetical kinase inhibition pathway.

References

Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this and structurally similar compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield After Purification - Product loss during aqueous workup due to the basicity of the amine. - Incomplete elution from the chromatography column. - Product precipitation during solvent evaporation.- Minimize the number of aqueous washes. If an acidic wash is necessary, ensure the product is stable at low pH. - Add a competing amine, such as triethylamine (1-2%), to the mobile phase to improve elution. - Use a rotary evaporator with controlled temperature and pressure to prevent bumping and aerosol formation.
Product Tailing on Silica Gel TLC/Column Chromatography The basic amine functionality interacts strongly with the acidic silanol groups on the silica surface.[1]- Add a basic modifier to the mobile phase (e.g., 0.5-2% triethylamine or a small amount of ammonium hydroxide).[1][2] - Use an amine-functionalized silica gel column for chromatography.[1] - "Deactivate" the silica gel by pre-treating it with the mobile phase containing the basic modifier before loading the sample.[2]
Co-elution of Impurities During Column Chromatography - Similar polarity of the product and impurities. - Inappropriate solvent system.- Optimize the mobile phase composition. A gradient elution from a non-polar to a more polar solvent system may improve separation. - Consider using a different stationary phase, such as alumina or reverse-phase silica gel.
Oily Product Instead of a Solid After Solvent Removal - Presence of residual solvents. - The product may be a low-melting solid or an oil at room temperature. - Presence of impurities that depress the melting point.- Dry the product under high vacuum for an extended period. - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - Triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the solid product.
Product Discoloration (Turning Pink/Brown) Oxidation of the aromatic amine.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. - Use degassed solvents for chromatography and recrystallization. - Store the purified product in a cool, dark place under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Common impurities can include starting materials from the synthesis, by-products from side reactions, and degradation products. For instance, in syntheses involving the reduction of a nitro group, incomplete reduction can leave the corresponding nitro-intermediate.

Q2: What is a good starting point for a mobile phase in silica gel chromatography?

A2: A mixture of a chlorinated solvent and an alcohol, such as dichloromethane/methanol or chloroform/methanol, is a good starting point.[3] A typical starting gradient could be from 100% dichloromethane to a 95:5 mixture of dichloromethane:methanol. Remember to add a small percentage of a basic modifier like triethylamine to prevent peak tailing.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be a viable option, especially for polar and ionizable compounds.[4] A typical mobile phase would be a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to protonate the amine and improve peak shape.

Q4: What are suitable solvents for recrystallizing this compound?

A4: While specific data for this compound is limited, common solvents for recrystallizing aromatic amines and amides include alcohols (e.g., ethanol, isopropanol), ethyl acetate, or mixtures of these with a non-polar solvent like hexanes to induce precipitation. It is recommended to perform small-scale solubility tests to identify the optimal solvent system.

Q5: How can I assess the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any major impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is based on methods for purifying structurally similar aromatic amines and piperidine derivatives.

  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.

    • Carefully load the prepared sample onto the top of the packed column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purity Analysis by HPLC

This is a general protocol for the purity analysis of piperidine derivatives.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Quantitative Data

The following table provides an illustrative example of purity improvement that can be expected from different purification techniques. The initial purity of 95.0% is based on commercially available material.[5] The final purity is an expected outcome based on the effectiveness of the purification methods for similar compounds.

Purification MethodStarting Purity (%)Expected Final Purity (%)
Recrystallization 95.0> 98.0
Silica Gel Column Chromatography 95.0> 99.0

Visualizations

Purification_Workflow Purification Method Selection Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification cluster_end Final Product Crude_Product Crude this compound Purity_Check Assess Purity (TLC/HPLC) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization High Purity & Crystalline Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Low Purity / Oily Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for selecting a suitable purification method.

Troubleshooting_Logic Troubleshooting Chromatography Issues cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution Implementation cluster_outcome Expected Outcome Tailing_Peak Tailing Peak Observed in Chromatography Acid_Base_Interaction Amine-Silica Interaction? Tailing_Peak->Acid_Base_Interaction Add_Modifier Add Basic Modifier (e.g., Triethylamine) to Eluent Acid_Base_Interaction->Add_Modifier Yes Use_Amine_Column Use Amine-Functionalized Silica Acid_Base_Interaction->Use_Amine_Column Yes Improved_Peak Symmetrical Peak Shape Add_Modifier->Improved_Peak Use_Amine_Column->Improved_Peak

Caption: Logic diagram for troubleshooting peak tailing in chromatography.

References

Technical Support Center: Enhancing Oral Bioavailability of 1-(4-Aminophenyl)piperidine-4-carboxamide Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the development of 1-(4-aminophenyl)piperidine-4-carboxamide derivatives with poor oral bioavailability.

Introduction

The this compound scaffold is a key structural motif in numerous therapeutic agents.[1][2] However, achieving optimal oral bioavailability for these compounds can be challenging due to a combination of physicochemical and metabolic factors. Common issues include poor aqueous solubility, extensive first-pass metabolism, and potential efflux by membrane transporters.[3][4] This guide offers strategies and experimental protocols to diagnose and overcome these barriers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that typically limit the oral bioavailability of this compound drugs?

A1: The oral bioavailability of this class of drugs is primarily influenced by three main factors:

  • Low Aqueous Solubility: The core structure can be crystalline and possess moderate to high lipophilicity, leading to poor dissolution in gastrointestinal fluids.[5][6] This is often the rate-limiting step for absorption.

  • Extensive First-Pass Metabolism: The piperidine and aminophenyl moieties are susceptible to metabolism by cytochrome P450 enzymes, particularly CYP3A4, which is highly expressed in the liver and small intestine.[3][4] This can lead to significant degradation of the drug before it reaches systemic circulation. Common metabolic pathways include N-dealkylation, piperidine ring hydroxylation, and amide hydrolysis.[3][7]

  • Efflux Transporter Activity: The structure may be recognized by efflux transporters like P-glycoprotein (P-gp) located on the apical membrane of intestinal enterocytes.[8] These transporters actively pump the drug back into the intestinal lumen, reducing its net absorption.

Q2: What is the first experimental step I should take to investigate the poor bioavailability of my compound?

A2: The first step is to perform a thorough physicochemical and biopharmaceutical characterization of your compound to identify the root cause of low bioavailability. This involves determining:

  • Aqueous Solubility: Measure the equilibrium solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[9]

  • Permeability: Assess the compound's ability to cross the intestinal barrier using an in vitro model like the Caco-2 permeability assay.[10]

  • Metabolic Stability: Evaluate the compound's stability in the presence of liver microsomes or S9 fractions to estimate the extent of first-pass metabolism.[4]

Based on these results, you can classify your compound using the Biopharmaceutics Classification System (BCS) and select an appropriate enhancement strategy.

Q3: How can I determine if my compound is a substrate for the P-glycoprotein (P-gp) efflux transporter?

A3: You can determine if your compound is a P-gp substrate using a bidirectional Caco-2 or MDCK-MDR1 permeability assay.[11][12] In this assay, the transport of the compound is measured in both directions across a monolayer of cells that express P-gp: from the apical (A) to the basolateral (B) side, and from the basolateral (B) to the apical (A) side. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter.[12] The experiment can be repeated in the presence of a known P-gp inhibitor, like verapamil, to confirm the involvement of P-gp.[13]

Troubleshooting Guides

Problem: My this compound analog exhibits poor aqueous solubility.

This is a common issue for compounds that are crystalline and have a high melting point, sometimes referred to as "brick-dust" molecules.[6]

Solution Strategies:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

    • Micronization: Reduces particle size to the micron range (2-5 μm).[14]

    • Nanonization: Creates nanoparticles (100-250 nm), which can significantly improve dissolution rates.[14]

  • Formulation with Solubilizing Excipients:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.[14][15] This keeps the drug in a solubilized state for absorption.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[16]

  • Amorphous Solid Dispersions (ASDs):

    • The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. The amorphous form has a higher energy state and thus greater solubility than the stable crystalline form.[14] Technologies like spray drying and hot-melt extrusion are used to create ASDs.[17]

Problem: My compound is rapidly cleared in human liver microsome assays, suggesting high first-pass metabolism.

High clearance is often due to metabolism by CYP3A4 for this class of compounds.[4]

Solution Strategies:

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent drug.[18][19]

    • Mechanism: A promoiety is attached to a metabolically labile site on the parent drug to protect it from premature metabolism. For the this compound scaffold, the primary amino group or the piperidine nitrogen are potential sites for modification.

    • Example: Creating an amide or a carbamate prodrug at the 4-amino position can shield it from phase I and phase II metabolism in the gut and liver. The promoiety is designed to be cleaved in the systemic circulation to release the active drug.

  • Structural Modification (Lead Optimization):

    • Introduce chemical modifications to block the site of metabolism. For example, substituting hydrogens with fluorine at metabolically active carbons can prevent oxidation by P450 enzymes.

    • Modify the structure to reduce its affinity for metabolizing enzymes like CYP3A4.

  • Co-administration with a CYP3A4 Inhibitor:

    • While not a formulation strategy for the drug itself, co-dosing with a known CYP3A4 inhibitor (like ritonavir or piperine) can increase the bioavailability of the primary drug.[20] This approach requires careful consideration of potential drug-drug interactions.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following tables present hypothetical but representative data to illustrate the potential improvements in pharmacokinetic parameters that can be achieved with different strategies.

Table 1: Effect of Formulation Strategy on Oral Bioavailability of Compound X

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (F%)
Crystalline Drug (Suspension)1504.09005%
Micronized Drug4502.0270015%
Nanosuspension9001.5720040%
Solid Dispersion12601.0900050%
SEDDS16201.01170065%

Table 2: Comparison of Parent Drug vs. Prodrug Approach for Compound Y

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (F%)
Parent Drug Y802.04503%
Prodrug of Y12001.5900060%

Visualizations: Workflows and Mechanisms

Experimental Workflow for Bioavailability Enhancement

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation Start Poor in vivo efficacy or low exposure Solubility Determine Aqueous Solubility (pH 1.2-6.8) Start->Solubility Permeability Assess Caco-2 Permeability Start->Permeability Metabolism Evaluate Metabolic Stability (Microsomes/S9) Start->Metabolism BCS Characterize Problem (e.g., BCS Class II or IV) Solubility->BCS Permeability->BCS Metabolism->BCS Formulation Solubility-Enhancing Formulations (SEDDS, ASD, Nanosizing) BCS->Formulation Solubility-limited Prodrug Prodrug or Structural Modification BCS->Prodrug Metabolism-limited Invivo In Vivo Pharmacokinetic Study in Animal Model Formulation->Invivo Prodrug->Invivo End Optimized Oral Bioavailability Invivo->End

Caption: A general workflow for identifying and solving oral bioavailability issues.

Mechanisms of Bioavailability Enhancement

G cluster_0 Prodrug Strategy (Metabolism Shielding) cluster_1 SEDDS Strategy (Solubility Enhancement) Prodrug Prodrug (Drug-Promoiety) GI GI Tract & Liver Prodrug->GI Resists Metabolism Blood Systemic Circulation GI->Blood Absorption ActiveDrug1 Active Drug Blood->ActiveDrug1 Enzymatic Cleavage SEDDS SEDDS Capsule (Drug in lipid) GI_fluid GI Fluid SEDDS->GI_fluid Dispersion Emulsion Fine Emulsion (Drug Solubilized) GI_fluid->Emulsion Absorbed Absorption Emulsion->Absorbed

Caption: Mechanisms of prodrug and SEDDS strategies for enhancing bioavailability.

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from WHO guidelines to determine the equilibrium solubility of an active pharmaceutical ingredient (API).[9]

Materials:

  • API powder

  • pH buffers (pH 1.2, 4.5, 6.8)

  • Mechanical shaker with temperature control (37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the API to a vial containing a known volume of a specific pH buffer. The solid should be visible after equilibration.

  • Place the vials in a mechanical shaker set to 37 ± 1 °C.

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to reach equilibrium. A preliminary experiment should establish the time required to reach a plateau concentration.[9]

  • After agitation, allow the samples to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solids.

  • Dilute the filtrate as necessary and analyze the concentration of the dissolved API using a validated analytical method.

  • Perform the experiment in triplicate for each pH condition.[9]

Caco-2 Permeability Assay

This protocol assesses the intestinal permeability of a compound and helps identify if it's a substrate for efflux transporters.[10][21]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²).[21]

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the dosing solution containing the test compound to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber, replacing the volume with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B to A): a. Repeat the process, but add the dosing solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This is crucial for identifying active efflux.

  • Sample Analysis: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The formula is: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): Calculate the ER as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate of an efflux transporter.[12]

In Vivo Pharmacokinetic Study for Oral Bioavailability

This protocol provides a general framework for determining the oral bioavailability (F%) of a compound in an animal model (e.g., rat).[8][22]

Materials:

  • Test compound

  • Vehicle for intravenous (IV) and oral (PO) administration

  • Animal model (e.g., Sprague-Dawley rats) with cannulated jugular veins for blood sampling

  • Analytical method for quantifying the drug in plasma (LC-MS/MS)

  • Pharmacokinetic analysis software

Procedure:

  • Dosing:

    • IV Group: Administer a single bolus dose of the compound intravenously to one group of animals (e.g., 1 mg/kg). This serves as the 100% bioavailability reference.

    • PO Group: Administer a single oral gavage dose of the compound to a second group of animals (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood to obtain plasma and store frozen until analysis.

  • Sample Analysis:

    • Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes of administration.

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives as Protein Kinase B (Akt) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, close structural analogues of 1-(4-Aminophenyl)piperidine-4-carboxamide derivatives. The presented data is based on the findings from the study "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Selective, Orally Active Inhibitors of Protein Kinase B (Akt)". These compounds have been evaluated for their potential as antitumor agents by targeting the Protein Kinase B (Akt) signaling pathway, which is a critical regulator of cell growth and survival and is often deregulated in cancer.[1][2]

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory activity of the synthesized piperidine-4-carboxamide derivatives against Protein Kinase B (PKB/Akt) and the closely related Protein Kinase A (PKA), highlighting their potency and selectivity.

Table 1: In Vitro Inhibition of PKBα and PKA by 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Derivatives

Compound IDR GroupPKBα IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKBα)
1 H280>10000>36
2 4-Chlorophenyl81200150
3 3-Chlorophenyl152500167
4 2-Chlorophenyl505000100
5 4-Fluorophenyl121800150
6 4-Methylphenyl253000120
7 4-Methoxyphenyl304500150

Table 2: Cellular Activity of Selected 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Derivatives

Compound IDCell Linep-GSK3β IC50 (nM)p-FKHRL1 IC50 (nM)
2 BT4744355
2 LNCaP150180
5 BT4746075
5 LNCaP210250

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Protein Kinase Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).

Objective: To measure the potency of the piperidine-4-carboxamide derivatives against purified PKBα and PKA enzymes.

Materials:

  • Recombinant human PKBα and PKA enzymes.

  • ATP (Adenosine triphosphate).

  • GSK-3 fusion protein (as a substrate for Akt).

  • Test compounds (piperidine-4-carboxamide derivatives).

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • 96-well plates.

  • Plate reader for luminescence or fluorescence detection.

Procedure:

  • Test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

  • The kinase (PKBα or PKA) and the substrate are mixed in the kinase buffer.

  • The diluted test compounds are added to the kinase-substrate mixture in the 96-well plate.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based ATP detection assay.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phosphorylation Assay

This assay measures the ability of the compounds to inhibit the phosphorylation of downstream targets of Akt in a cellular context.

Objective: To assess the cellular potency of the derivatives by measuring the inhibition of phosphorylation of Akt substrates like GSK3β and FKHRL1.

Materials:

  • Human cancer cell lines (e.g., BT474, LNCaP).

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer.

  • Antibodies specific for total and phosphorylated forms of GSK3β and FKHRL1.

  • Western blotting or ELISA reagents and equipment.

Procedure:

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

  • Following treatment, the cells are lysed to extract total cellular proteins.

  • The protein concentration in each lysate is determined to ensure equal loading.

  • The levels of phosphorylated and total GSK3β and FKHRL1 are determined by Western blotting or ELISA using specific antibodies.

  • The signal intensities are quantified, and the IC50 values for the inhibition of substrate phosphorylation are calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental procedures.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) GSK3b GSK3β Akt->GSK3b Inhibits FKHRL1 FKHRL1 Akt->FKHRL1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival FKHRL1->Cell_Survival Inhibitor Piperidine-4-carboxamide Derivative Inhibitor->Akt Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/Akt signaling pathway targeted by piperidine-4-carboxamide derivatives.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Compound_Prep_Vitro Compound Dilution Kinase_Assay Kinase Inhibition Assay (PKBα, PKA) Compound_Prep_Vitro->Kinase_Assay Data_Analysis_Vitro IC50 Determination Kinase_Assay->Data_Analysis_Vitro Cell_Culture Cell Seeding (e.g., BT474, LNCaP) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Cell_Lysis Protein Extraction Compound_Treatment->Cell_Lysis Phospho_Detection Western Blot / ELISA (p-GSK3β, p-FKHRL1) Cell_Lysis->Phospho_Detection Data_Analysis_Cellular IC50 Determination Phospho_Detection->Data_Analysis_Cellular

Caption: General experimental workflow for evaluating the efficacy of the derivatives.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-(4-Aminophenyl)piperidine-4-carboxamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a detailed comparison of the cross-reactivity profiles of 1-(4-Aminophenyl)piperidine-4-carboxamide based inhibitors, with a focus on the well-characterized pan-Akt inhibitor, Capivasertib (AZD5363). We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to offer a comprehensive overview of their performance against alternative inhibitors.

The this compound scaffold has proven to be a versatile starting point for the development of potent kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3][4] Capivasertib (AZD5363) is a prominent example of an ATP-competitive inhibitor derived from this scaffold that potently targets all three Akt isoforms.[5][6] However, as with any kinase inhibitor, off-target effects can lead to unforeseen toxicities and impact therapeutic efficacy. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential.

Comparative Analysis of Inhibitor Selectivity

To provide a clear comparison, this section details the inhibitory activity of Capivasertib (AZD5363) and two alternative Akt inhibitors with different chemical scaffolds: Ipatasertib (GDC-0068), an ATP-competitive inhibitor, and MK-2206, an allosteric inhibitor.[7][8]

InhibitorScaffold ClassPrimary Target(s)IC50 (nM) vs. Primary Target(s)Known Off-Targets (with IC50 or % Inhibition)
Capivasertib (AZD5363) This compoundAkt1, Akt2, Akt3Akt1: 3 nM, Akt2: 8 nM, Akt3: 8 nM[6][9]ROCK2: 56 nM[6][9]. Shows lower activity against P70S6K and PKA[9].
Ipatasertib (GDC-0068) 6,7-dihydro-5H-cyclopenta[d]pyrimidineAkt1, Akt2, Akt3Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM[1]PRKG1α: 98 nM, PRKG1β: 69 nM, p70S6K: 860 nM[2]. >600-fold selectivity over PKA[3].
MK-2206 AllostericAkt1, Akt2, Akt3Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM[9]Highly selective; no significant inhibitory activity observed against a panel of 250 other protein kinases[9].

Experimental Methodologies

The determination of inhibitor cross-reactivity relies on robust and standardized experimental protocols. Below are detailed methodologies for two key assays used in kinase inhibitor profiling.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Protocol:

  • Kinase Reaction: A 5 µL kinase reaction is performed in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. The reaction is incubated at room temperature for a specified time.

  • Reaction Termination and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any unconsumed ATP. The plate is then incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Luminescence Measurement: After a 30-60 minute incubation at room temperature, the luminescence is measured using a plate-reading luminometer. The inhibitor's IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

Competitive Chemoproteomics

Competitive chemoproteomics is a powerful method to assess the binding of an inhibitor to a broad range of kinases in a more physiologically relevant context, such as a cell lysate.[10]

Protocol:

  • Cell Lysate Preparation: Cells are lysed to release the endogenous proteins, including the kinome.

  • Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor.

  • Affinity Matrix Competition: The lysate, now containing the test inhibitor bound to its targets, is incubated with a broad-spectrum kinase inhibitor that is immobilized on beads (an affinity matrix). Kinases that are bound by the test inhibitor will not bind to the affinity matrix.

  • Enrichment and Digestion: The beads are washed to remove non-specifically bound proteins. The captured kinases are then eluted and digested into smaller peptides, typically using trypsin.

  • Quantitative Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of each identified kinase is quantified.

  • Data Analysis: By comparing the amount of each kinase captured in the presence of the inhibitor to a control (without inhibitor), a dose-dependent binding curve can be generated for each kinase, allowing for the determination of the inhibitor's affinity and selectivity across the kinome.

Visualizing Pathways and Workflows

To further aid in the understanding of the context and methodologies of cross-reactivity profiling, the following diagrams are provided.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (Target of Inhibitors) PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival Akt->Downstream Promotes mTORC1->Downstream Promotes

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for cancer therapy.

Experimental_Workflow_Competitive_Chemoproteomics Lysate Cell Lysate (Kinome) Incubation1 Incubation Lysate->Incubation1 Inhibitor Test Inhibitor (e.g., AZD5363) Inhibitor->Incubation1 Incubation2 Competitive Binding Incubation1->Incubation2 AffinityMatrix Broad-Spectrum Kinase Inhibitor Beads AffinityMatrix->Incubation2 Wash Wash & Elute Incubation2->Wash Digestion Tryptic Digestion Wash->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis (Selectivity Profile) LCMS->Analysis

Caption: Workflow for competitive chemoproteomics-based inhibitor profiling.

Conclusion

The this compound scaffold has yielded potent Akt inhibitors like Capivasertib (AZD5363). While highly potent against its intended targets, understanding its interaction with the broader kinome is crucial. This guide provides a framework for comparing its selectivity against alternative inhibitors with different mechanisms of action. The provided data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery, emphasizing the importance of comprehensive cross-reactivity profiling in the development of targeted therapies. The continuous development and application of advanced profiling techniques will further refine our understanding of kinase inhibitor selectivity and ultimately lead to safer and more effective treatments.

References

Comparative Analysis of Novel Akt Inhibitors Derived from 1-(4-Aminophenyl)piperidine-4-carboxamide with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel Protein Kinase B (Akt) inhibitors derived from a 1-(4-aminophenyl)piperidine-4-carboxamide scaffold. While direct kinase profiling data for the parent compound is not extensively available in the public domain, significant research has been conducted on its derivatives, demonstrating potent and selective inhibition of the Akt signaling pathway. This analysis compares these derivatives with other well-established Akt inhibitors, offering insights into their relative potency, selectivity, and mechanisms of action.

Introduction to Akt Inhibition

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy. Consequently, the development of Akt inhibitors is a key strategy in oncology drug discovery. This guide focuses on a class of inhibitors built upon a this compound core and compares their performance against other clinical and preclinical Akt inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected derivatives of this compound against Akt1 and their selectivity relative to Protein Kinase A (PKA), a closely related kinase. For comparison, data for other prominent Akt inhibitors are also included.

CompoundTarget KinaseIC50 (nM)Selectivity (PKA/Akt1 IC50 ratio)Mechanism of Action
Compound 21 (Derivative of this compound) Akt1 (PKBβ)17>147ATP-competitive
Capivasertib (AZD5363) Akt13>100ATP-competitive pan-Akt inhibitor
Akt27-8
Akt37-8
Ipatasertib (GDC-0068) Akt15>600ATP-competitive pan-Akt inhibitor
Akt218
Akt38
MK-2206 Akt15-8Highly SelectiveAllosteric pan-Akt inhibitor
Akt212
Akt365

Data for Compound 21 is derived from preclinical research on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[1] Data for other inhibitors are compiled from various public sources.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Mandatory Visualization

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Akt Inhibitors (e.g., Compound 21, Capivasertib, Ipatasertib, MK-2206) Inhibitor->Akt

Caption: The PI3K/Akt Signaling Pathway and the point of intervention for Akt inhibitors.

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase (e.g., Akt1) Incubation Incubation at 30°C Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP [γ-33P]ATP ATP->Incubation Inhibitor Test Inhibitor (e.g., Compound 21) Inhibitor->Incubation Spotting Spot onto Phosphocellulose Paper Incubation->Spotting Washing Wash to Remove Unincorporated ATP Spotting->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 IC50 Determination Scintillation->IC50

Caption: A generalized workflow for a radiometric kinase inhibition assay.

Experimental Protocols

Radiometric Kinase Assay (for IC50 Determination of Akt Inhibition)

This protocol is a generalized representation based on standard methodologies for determining kinase activity.

Objective: To measure the extent of phosphorylation of a substrate peptide by a specific kinase (e.g., Akt1) in the presence of varying concentrations of an inhibitor to determine the inhibitor's IC50 value.

Materials:

  • Purified recombinant human Akt1 enzyme.

  • Biotinylated peptide substrate (e.g., Crosstide).

  • [γ-33P]ATP (radiolabeled).

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

  • Test inhibitors dissolved in DMSO.

  • Phosphocellulose P81 paper.

  • 0.75% Phosphoric acid wash buffer.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Plate Preparation: Serially dilute the test inhibitor in DMSO and then in kinase assay buffer to achieve the desired final concentrations. Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, peptide substrate, and purified Akt1 enzyme.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate. To initiate the reaction, add a solution of [γ-33P]ATP and unlabeled ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Stopping the Reaction and Substrate Capture: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper.

  • Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Akt Phosphorylation Assay

Objective: To assess the ability of an inhibitor to block Akt signaling within a cellular context by measuring the phosphorylation of downstream Akt substrates.

Materials:

  • Cancer cell line with an activated PI3K/Akt pathway (e.g., BT474c or LNCaP).

  • Cell culture medium and supplements.

  • Test inhibitors.

  • Lysis buffer.

  • Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere and grow. Once the cells reach the desired confluency, treat them with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The effect of the inhibitor is determined by the reduction in the ratio of the phosphorylated protein to the total protein, normalized to the loading control.

Conclusion

The derivatives of this compound represent a promising class of ATP-competitive Akt inhibitors with high potency and selectivity.[1] As demonstrated in the comparative data, compounds from this series, such as Compound 21, exhibit inhibitory activity in the nanomolar range, comparable to other well-characterized Akt inhibitors like Capivasertib and Ipatasertib.[2][3][4][5][6][8][9][10][15][20] The high selectivity of these derivatives for Akt over the related kinase PKA is a desirable characteristic, potentially leading to a more favorable therapeutic window.[1] Further preclinical and clinical investigation of this chemical scaffold is warranted to fully elucidate its therapeutic potential in the treatment of cancers with aberrant Akt signaling.

References

head-to-head comparison of different synthetic routes for 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of two primary synthetic pathways to 1-(4-Aminophenyl)piperidine-4-carboxamide reveals distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility. This guide provides a detailed comparison to aid researchers in selecting the optimal route for their specific needs.

The synthesis of this compound, a valuable building block in medicinal chemistry and drug development, can be approached through two principal synthetic strategies: a classical two-step route involving nucleophilic aromatic substitution followed by reduction, and a more modern approach utilizing a palladium-catalyzed Buchwald-Hartwig amination. This report outlines the experimental protocols for both methods, presents a comparative analysis of their key performance indicators, and offers a logical framework for route selection.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution & ReductionRoute 2: Buchwald-Hartwig Amination
Starting Materials Piperidine-4-carboxamide, 1-fluoro-4-nitrobenzenePiperidine-4-carboxamide, 4-bromoaniline (or other haloaniline)
Key Intermediates 1-(4-Nitrophenyl)piperidine-4-carboxamideNone (direct coupling)
Overall Yield High (potentially quantitative)[1]Good to Excellent
Reaction Steps TwoOne
Catalyst Palladium on Carbon (Pd/C) for reduction stepPalladium precatalyst and a phosphine ligand
Reagent Cost & Availability Generally lower cost and readily availablePalladium catalysts and ligands can be expensive
Reaction Conditions Step 1: Elevated temperature; Step 2: Room temperature, H₂ atmosphereElevated temperature
Purification Chromatography may be needed for the intermediate and final productChromatography is typically required
Scalability Generally straightforwardCan be challenging due to catalyst cost and sensitivity
Safety Considerations Use of flammable hydrogen gas in the reduction stepHandling of air- and moisture-sensitive catalysts and ligands

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution and Reduction

This route proceeds in two distinct steps: the formation of a nitro-substituted intermediate, followed by its reduction to the desired amine.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

A mixture of piperidine-4-carboxamide (1.0 eq), 1-fluoro-4-nitrobenzene (1.05 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is heated at 90-120 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield 1-(4-nitrophenyl)piperidine-4-carboxamide. A similar reaction using piperidine and 4-fluoronitrobenzene has been reported to proceed with a 100% yield[1].

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The intermediate, 1-(4-nitrophenyl)piperidine-4-carboxamide, is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature with vigorous stirring. The reaction is monitored until the consumption of hydrogen ceases. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford this compound. A quantitative yield has been reported for the reduction of a similar substrate[1].

Route 2: Buchwald-Hartwig Amination

This method allows for the direct formation of the C-N bond between the aromatic ring and the piperidine nitrogen in a single step.

Synthesis of this compound

In a glovebox or under an inert atmosphere, a reaction vessel is charged with piperidine-4-carboxamide (1.2 eq), 4-bromoaniline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq). A dry, degassed solvent such as toluene or dioxane is added, and the reaction mixture is heated to 80-110 °C. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled, quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Logical Workflow for Synthetic Route Selection

The choice between these two synthetic routes will depend on several factors, including the scale of the synthesis, cost considerations, and available equipment. The following diagram illustrates a logical workflow for making this decision.

G start Start: Need to synthesize This compound scale What is the desired scale? start->scale cost Are cost of reagents a primary concern? scale->cost Large Scale scale->cost Small Scale equipment Is hydrogenation equipment readily available and safe to use? cost->equipment Yes route2 Route 2: Buchwald-Hartwig Amination cost->route2 No route1 Route 1: Nucleophilic Substitution & Reduction equipment->route1 Yes equipment->route2 No

Decision workflow for synthetic route selection.

Conclusion

Both the two-step nucleophilic aromatic substitution/reduction sequence and the one-step Buchwald-Hartwig amination are viable methods for the synthesis of this compound. Route 1 is a more classical approach that often provides high overall yields and utilizes less expensive reagents, making it potentially more suitable for large-scale production, provided the necessary hydrogenation equipment is available. Route 2 offers a more convergent and modern approach, which can be advantageous for rapid analogue synthesis in a research setting, although the cost of the catalyst system may be a limiting factor for larger scale applications. The ultimate choice of synthetic route will be guided by the specific constraints and priorities of the research or development program.

References

Illuminating the Cellular Target of Novel Piperidine Carboxamides: A Comparative Guide to Target Engagement Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the vanguard of drug discovery, the journey from a promising chemical scaffold to a validated therapeutic candidate is fraught with challenges. A critical milestone in this journey is the definitive identification of the compound's cellular target and the confirmation of its engagement in a physiological context. This guide provides a comparative overview of three powerful techniques for elucidating the target of novel compounds, using the hypothetical molecule 1-(4-Aminophenyl)piperidine-4-carboxamide as a representative scaffold. While this specific molecule is a fragment found in more complex bioactive compounds, such as inhibitors of Akt kinases and TRPV1 antagonists, this guide will treat it as a novel entity for which the target is unknown. We will explore the principles, protocols, and comparative merits of the Cellular Thermal Shift Assay (CETSA), Chemical Pulldown coupled with Mass Spectrometry, and Photoaffinity Labeling.

Comparing Methodologies for Target Engagement

The selection of an appropriate method for target identification and engagement is contingent on various factors, including the properties of the compound, the nature of the expected target, and the available resources. Below is a comparative summary of the three techniques discussed in this guide.

FeatureCellular Thermal Shift Assay (CETSA)Chemical Pulldown with Mass SpectrometryPhotoaffinity Labeling
Principle Ligand binding stabilizes the target protein against thermal denaturation.An immobilized form of the compound is used to "pull down" its binding partners from a cell lysate.A photo-reactive version of the compound is used to covalently crosslink to its target upon light activation.
Compound Modification Not required.Requires synthesis of a tagged or immobilized version of the compound.Requires synthesis of a photo-reactive and tagged version of the compound.
Cellular Context Can be performed in intact cells, reflecting a more physiological environment.Typically performed using cell lysates, which may disrupt cellular compartments and protein complexes.Can be performed in intact cells, capturing interactions in their native environment.
Primary Output A thermal shift curve indicating stabilization of a known or candidate protein.A list of proteins that bind to the immobilized compound, identified by mass spectrometry.Identification of covalently labeled proteins by mass spectrometry.
Key Advantage Does not require modification of the compound, preserving its native binding properties.Can identify a broad range of potential binding partners in an unbiased manner.Provides direct evidence of a binding interaction in a physiological setting and can map the binding site.
Key Limitation Requires a specific antibody for the target protein for detection by Western blot, making it less suitable for unknown targets. Mass spectrometry-based CETSA can overcome this but is more complex.The addition of a tag or linker for immobilization can interfere with binding. Prone to identifying non-specific binders.The synthesis of a suitable photo-probe can be challenging and may alter the compound's binding affinity and specificity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment without modifying the compound of interest.[1][2][3][4][5] The principle is that a protein's thermal stability increases when it is bound to a ligand.

Experimental Protocol
  • Cell Treatment: Culture cells to an appropriate density and treat them with either the vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set duration (typically 3-5 minutes) using a thermal cycler. A no-heat control is also included.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents to release the cellular proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of a specific target protein remaining in the soluble fraction is then quantified, typically by Western blotting using a specific antibody. A positive result is observed as a shift in the melting curve to a higher temperature in the presence of the compound.

Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis A 1. Treat cells with This compound or vehicle B 2. Heat cells at a temperature gradient A->B C 3. Cell Lysis B->C D 4. Centrifugation to separate soluble and precipitated proteins C->D E 5. Collect supernatant (soluble proteins) D->E F 6. Western Blot or Mass Spectrometry E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Chemical Pulldown with Mass Spectrometry

This technique aims to identify the cellular targets of a compound by using a modified version of the molecule to "fish" for its binding partners in a cell lysate.[6][7]

Experimental Protocol
  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) or is immobilized on a solid support (e.g., agarose beads). It is crucial to ensure that the modification does not abrogate the compound's biological activity.

  • Lysate Preparation: Prepare a whole-cell lysate from untreated cells, ensuring that protein complexes are kept intact as much as possible.

  • Incubation: Incubate the cell lysate with the immobilized compound (the "bait") to allow for the formation of compound-protein complexes. A control incubation with beads lacking the compound is run in parallel to identify non-specific binders.

  • Washing: Wash the beads extensively to remove proteins that are not specifically bound to the bait.

  • Elution: Elute the bound proteins from the beads, often by boiling in a sample buffer or by competitive elution with the unmodified compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS). Candidate targets are those proteins that are significantly enriched in the pulldown with the compound compared to the control.

Workflow Diagram

Pulldown_Workflow cluster_synthesis Probe Preparation cluster_binding Binding in Lysate cluster_isolation Isolation of Complexes cluster_analysis Analysis A 1. Synthesize immobilized This compound B 2. Incubate probe with cell lysate A->B C 3. Wash to remove non-specific binders B->C D 4. Elute bound proteins C->D E 5. Protein identification by Mass Spectrometry D->E

Caption: Workflow of Chemical Pulldown with Mass Spectrometry.

Photoaffinity Labeling

Photoaffinity labeling is a sophisticated technique that uses a photo-reactive version of a compound to create a covalent bond with its target upon exposure to light.[8][9][10][11] This provides strong evidence of a direct interaction within a cellular context.

Experimental Protocol
  • Probe Synthesis: Synthesize a derivative of this compound that includes a photo-reactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin or a clickable alkyne). The placement of these modifications should be carefully considered to minimize disruption of the compound's binding to its target.

  • Cell Treatment and Photo-crosslinking: Treat intact cells with the photoaffinity probe. After an incubation period to allow for target binding, irradiate the cells with UV light to activate the photo-reactive group, leading to covalent crosslinking of the probe to its target protein(s).

  • Cell Lysis and Enrichment: Lyse the cells and use the affinity tag to enrich for the covalently labeled proteins (e.g., using streptavidin beads for a biotin tag).

  • Protein Identification: Identify the enriched proteins by mass spectrometry. The site of covalent modification can also be mapped, providing information about the compound's binding site.

Workflow Diagram

PAL_Workflow cluster_synthesis Probe Preparation cluster_crosslinking In-Cell Crosslinking cluster_enrichment Enrichment cluster_analysis Analysis A 1. Synthesize photo-reactive and tagged this compound B 2. Treat cells with probe A->B C 3. UV irradiation to covalently crosslink B->C D 4. Cell lysis C->D E 5. Enrich for labeled proteins via affinity tag D->E F 6. Protein identification by Mass Spectrometry E->F

Caption: Workflow of Photoaffinity Labeling.

Conclusion

Identifying the cellular target of a novel compound is a cornerstone of modern drug discovery. For a scaffold such as this compound, a multi-pronged approach is often the most effective. CETSA offers a straightforward method to confirm target engagement without altering the compound, provided a candidate target is already suspected. Chemical pulldown and photoaffinity labeling are powerful, unbiased methods for target discovery. The choice between them will depend on the synthetic tractability of the required probes and the desired balance between identifying a broad range of potential interactors and obtaining definitive evidence of a direct binding interaction in a physiological setting. By carefully selecting and applying these techniques, researchers can confidently identify the cellular targets of their compounds and accelerate the development of new medicines.

References

Benchmarking 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives Against Established AKT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-aminophenyl)piperidine-4-carboxamide scaffold has emerged as a promising backbone for the development of potent kinase inhibitors. This guide provides a comparative analysis of a lead clinical candidate derived from this scaffold, Capivasertib (AZD5363), against other known inhibitors of the serine/threonine-protein kinase AKT, a key node in signaling pathways frequently dysregulated in cancer.

Introduction to AKT and its Inhibition

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Hyperactivation of this pathway, often through mutations in PIK3CA, PTEN loss, or AKT itself, is a common driver in many human cancers. Consequently, inhibiting AKT has become a major focus of targeted cancer therapy. This guide benchmarks Capivasertib, a potent pan-AKT inhibitor, against other clinical and preclinical AKT inhibitors to provide a clear perspective on its performance and therapeutic potential.

Comparative Analysis of AKT Inhibitors

The following tables summarize the in vitro enzymatic activity and cellular potency of Capivasertib and other well-characterized AKT inhibitors.

Table 1: In Vitro Enzymatic Inhibition (IC50, nM)

This table compares the half-maximal inhibitory concentration (IC50) of various compounds against the three isoforms of the AKT enzyme. Lower values indicate greater potency.

CompoundAKT1 (IC50, nM)AKT2 (IC50, nM)AKT3 (IC50, nM)Mechanism of Action
Capivasertib (AZD5363) 3[1][2]7-8[1][2]7-8[1][2]ATP-competitive
Ipatasertib (GDC-0068) 5[3][4][5]18[3][4][5]8[3][4][5]ATP-competitive
GSK690693 2[6][7][8]13[6][7][8]9[6][7][8]ATP-competitive
MK-2206 5-8[9][10]12[9][10]65[9][10][11]Allosteric
Table 2: Cellular Activity - Inhibition of Proliferation (GI50/IC50)

This table presents the concentration of each compound required to inhibit the growth of various cancer cell lines by 50%. The sensitivity of cell lines often correlates with the genetic status of the PI3K/AKT pathway.

CompoundCell LineCancer TypeGI50/IC50Key Genetic Alterations
Capivasertib (AZD5363) Panel of 182 linesVarious< 3 µM in 41/182 lines[12]Sensitivity correlates with PIK3CA/PTEN mutations[12]
Ipatasertib (GDC-0068) Panel of cancer linesVariousMean: 4.8 µM (PTEN/PIK3CA altered) vs 8.4 µM (wild-type)[13]PTEN loss, PIK3CA mutations[13]
GSK690693 BT474Breast~100-200 nM (pGSK3β inhibition)[6]HER2 amplification
MK-2206 Panel of 8 linesVarious3.4 - 28.6 µM[9]Sensitivity greater in PIK3CA/PTEN mutated lines[14]

Signaling Pathway and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for evaluating potential inhibitors.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) TSC2 TSC2 AKT->TSC2 Inhibits GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 TSC2->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Protein Synthesis S6K->Proliferation Inhibitor Capivasertib & Other AKT Inhibitors Inhibitor->AKT Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition for AKT-targeting drugs.

Drug_Discovery_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Assay Cellular Proliferation Assay (GI50) (e.g., MTS, CellTiter-Glo) Kinase_Assay->Cell_Assay Lead Selection Western_Blot Target Engagement (Western Blot for p-AKT, p-GSK3β) Cell_Assay->Western_Blot Mechanism Validation PK_PD Pharmacokinetics & Pharmacodynamics Western_Blot->PK_PD Xenograft Tumor Xenograft Efficacy Studies PK_PD->Xenograft Phase_I Phase I (Safety & Dosing) Xenograft->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II

Caption: A generalized workflow for the preclinical and clinical evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays used in the characterization of AKT inhibitors.

Biochemical Kinase Inhibition Assay (Caliper Mobility Shift Assay for AZD5363)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified AKT isoforms.

  • Principle: The assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the AKT enzyme. The substrate and product are then separated by electrophoresis, and the amount of each is determined by laser-induced fluorescence.

  • Reagents:

    • Active recombinant AKT1, AKT2, or AKT3 enzyme.

    • 5-FAM-labeled peptide substrate.

    • ATP (at the Km concentration for each isoform).

    • Assay Buffer: 100 mM HEPES, 10 mM MgCl2, 4 mM DTT, 0.015% Brij-35.

    • Stop Buffer: 100 mM HEPES, 0.015% Brij-35, 0.1% coating reagent, 40 mM EDTA, 5% DMSO.

  • Procedure:

    • Incubate the AKT enzyme with increasing concentrations of the test compound (e.g., Capivasertib).

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • Allow the reaction to proceed at room temperature for 60 minutes.[1]

    • Terminate the reaction by adding the Stop Buffer.

    • Analyze the plate on a Caliper LC3000 instrument to separate and quantify the substrate and phosphorylated product.[1]

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value using a suitable curve-fitting model.

Cellular Proliferation Assay (MTS Assay)

This assay determines the effect of a compound on the growth and viability of cancer cell lines.

  • Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solution.

  • Reagents:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • Test compound stock solution (e.g., in DMSO).

    • CellTiter 96® AQueous One Solution Cell Proliferation Assay Reagent (Promega) or equivalent.

  • Procedure:

    • Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period and incubate overnight.[1][2]

    • Treat the cells with a serial dilution of the test compound (e.g., 0.003 to 30 µM for Capivasertib) for 72 hours.[1][2]

    • Add the MTS reagent to each well according to the manufacturer's protocol.

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

This model assesses the antitumor efficacy of a compound in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID).

    • Human cancer cell line (e.g., BT474 breast cancer cells).

    • Test compound formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Implant a suspension of tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control (vehicle) groups.

    • Administer the test compound and vehicle according to a predetermined schedule (e.g., for GSK690693, 10-30 mg/kg intraperitoneally, once daily).[6]

    • Measure tumor volume with calipers twice weekly using the formula: (length × width²)/2.[6]

    • At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

    • Calculate the percent tumor growth inhibition compared to the vehicle control group.

Conclusion

Derivatives of the this compound scaffold, exemplified by Capivasertib (AZD5363), have demonstrated potent and selective inhibition of the AKT kinase pathway. This compound exhibits low nanomolar IC50 values against all AKT isoforms and effectively inhibits the proliferation of cancer cell lines with activated PI3K/AKT signaling. Comparative data positions Capivasertib favorably against other ATP-competitive and allosteric AKT inhibitors. The provided experimental protocols offer a framework for the continued evaluation and benchmarking of novel compounds targeting this critical oncogenic pathway.

References

Assessing the Selectivity of 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-aminophenyl)piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents. The substitution pattern on this scaffold plays a critical role in defining the compound's affinity and selectivity for its biological targets. This guide provides a comparative analysis of the selectivity of piperidine-4-carboxamide derivatives, supported by experimental data, to aid researchers in the development of more selective and potent drug candidates.

Quantitative Analysis of Selectivity

The selectivity of a compound is a critical parameter in drug development, as it minimizes off-target effects and reduces the potential for adverse drug reactions. The following tables summarize the binding affinities and selectivity ratios for two series of piperidine-4-carboxamide derivatives against different biological targets.

Table 1: Binding Affinity and Selectivity of Piperidine-4-carboxamide Derivatives for Sigma (σ) Receptors

A study focused on optimizing the selectivity of piperidine-4-carboxamide derivatives for sigma-1 (σ1) over sigma-2 (σ2) receptors yielded a series of compounds with varying substitutions. The binding affinities (Ki) were determined through radioligand binding assays.[1]

CompoundR GroupKi σ1 (nM)Ki σ2 (nM)Selectivity Ratio (Ki σ2 / Ki σ1)
1b N-benzylcarboxamide12.9--
2a N-methylcarboxamide1280>10000>7.8
2b N-ethylcarboxamide321589018.3
2e N-butylcarboxamide89.3287032.1
2h N-cyclohexylcarboxamide78.4456058.2
2k N-(4-chlorobenzyl)-1,2,3,4-tetrahydroquinoline3.71300351
2n N-(4-chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline10.51890180

Data extracted from "Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands".[1]

Table 2: Inhibition and Selectivity of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides for Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA)

In a separate study, derivatives of a related 4-aminopiperidine-4-carboxamide scaffold were evaluated for their inhibitory activity against the serine/threonine-protein kinase Akt and the closely related kinase PKA.[2]

CompoundR GroupPKBβ IC50 (nM)PKA IC50 (nM)Selectivity Ratio (PKA/PKBβ)
21 4-chlorophenyl162400150
22 4-methoxyphenyl40300075
23 3,4-dichlorophenyl13120092
24 4-trifluoromethylphenyl20180090

Data extracted from "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)".[2]

Experimental Protocols

The determination of compound selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in this guide.

Radioligand Binding Assay for Sigma (σ1 and σ2) Receptors

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.[3][4][5]

Materials:

  • Membrane Preparations: Guinea pig brain membranes for σ1 and rat liver membranes for σ2 receptors.

  • Radioligands: --INVALID-LINK---pentazocine for σ1 receptors and [³H]DTG for σ2 receptors.

  • Non-specific Binding Control: Haloperidol.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compounds: this compound derivatives at various concentrations.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation Mixture Preparation: In a final volume of 150 µL, combine the membrane preparation, the radioligand at a concentration close to its Kd value, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of haloperidol is used instead of the test compound.

  • Incubation: Incubate the mixture at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protein Kinase Inhibition Assay (PKB/Akt and PKA)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the phosphorylation of a substrate.[2]

Materials:

  • Kinases: Recombinant human PKBβ (Akt2) and PKA.

  • Substrate: A specific peptide substrate for each kinase.

  • [γ-³³P]ATP: As a phosphate donor.

  • Assay Buffer: Containing MgCl₂, DTT, and other necessary components for kinase activity.

  • Test Compounds: 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides at various concentrations.

  • Phosphocellulose Filter Plates: To capture the phosphorylated substrate.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Reaction Mixture Preparation: In a multi-well plate, combine the kinase, the peptide substrate, and varying concentrations of the test compound in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, where the phosphorylated peptide substrate will bind.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Radioactivity Measurement: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts and pathways relevant to the assessment of this compound derivative selectivity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Selectivity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification primary_assay Primary Target Assay (e.g., σ1 Receptor Binding) purification->primary_assay secondary_assay Secondary Target Assay (e.g., σ2 Receptor Binding) purification->secondary_assay panel_screening Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) purification->panel_screening ic50_ki Determination of IC50/Ki primary_assay->ic50_ki secondary_assay->ic50_ki panel_screening->ic50_ki selectivity_ratio Calculation of Selectivity Ratio ic50_ki->selectivity_ratio sar Structure-Activity Relationship (SAR) selectivity_ratio->sar

Caption: General workflow for assessing compound selectivity.

sigma_receptor_pathway ligand Piperidine-4-carboxamide Derivative sigma1 σ1 Receptor (ER Chaperone) ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates calcium Ca2+ Mobilization ip3r->calcium Regulates downstream Downstream Signaling (e.g., Neuronal activity, Cell survival) calcium->downstream

Caption: Simplified Sigma-1 receptor signaling pathway.

akt_signaling_pathway gf Growth Factor rtk Receptor Tyrosine Kinase gf->rtk pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt (PKB) pip3->akt Recruits & Activates pdk1 PDK1 pdk1->akt Phosphorylates downstream Downstream Targets (Cell Survival, Proliferation) akt->downstream Phosphorylates inhibitor Piperidine-4-carboxamide Derivative inhibitor->akt Inhibits

Caption: PI3K/Akt signaling pathway highlighting the target of inhibitors.

References

in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo therapeutic potential of piperidine carboxamide derivatives. While direct in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide is not extensively documented in publicly available literature, this guide leverages data from structurally related compounds to offer insights into its potential applications and performance against alternative scaffolds.

This analysis focuses on key therapeutic areas where piperidine carboxamide derivatives have shown promise, including oncology, neuroscience, and infectious diseases. By examining the in vivo efficacy, mechanism of action, and experimental protocols of related compounds, we aim to provide a valuable resource for guiding future research and development of this chemical class.

Comparative In Vivo Efficacy of Piperidine Carboxamide Derivatives

The following tables summarize the in vivo performance of various piperidine carboxamide derivatives from preclinical studies. This data provides a basis for understanding the potential efficacy of this compound and for comparing it with other molecules sharing the piperidine carboxamide core.

Table 1: In Vivo Antitumor Activity of Piperidine-Containing Akt Inhibitors

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
AZD5363 Breast Cancer XenograftOralSignificantKnockdown of Akt phosphorylation and downstream biomarkers.[1]
Compound E22 SKOV3 XenograftOral>90%Good pharmacokinetic profile and significantly inhibited phosphorylation of proteins downstream of Akt.[2]
Compound 10h PC-3 Prostate Cancer Cells (in vitro)N/AN/APotent pan-Akt inhibitor, induced apoptosis; high metabolic stability suggests potential for in vivo efficacy.[3]

Table 2: In Vivo Neuropharmacological Activity of Piperidine Carboxamide Derivatives

CompoundAnimal ModelDosing RegimenBehavioral EndpointKey Findings
AP163 (TAAR1 Agonist) DAT-KO Rat Model of PsychosisNot SpecifiedReduction in hyperlocomotionStatistically significant and dose-dependent antipsychotic-like effects.[4][5][6]
Piperidine Carboxamide Calpain Inhibitors MiceNot SpecifiedInhibition of NMDA-induced convulsionsDemonstrates anticonvulsive properties.[7]

Table 3: In Vivo Anti-infective Activity of Piperidine Carboxamides

CompoundAnimal ModelDosing RegimenEfficacy EndpointKey Findings
SW584 (Proteasome Inhibitor) Humanized SCID Mouse Model (P. falciparum)OralParasite clearancePotent and selective antimalarial activity with a low propensity for resistance.[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of piperidine carboxamide derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.

TAAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TAAR1_Agonist TAAR1 Agonist (e.g., AP163) TAAR1 TAAR1 TAAR1_Agonist->TAAR1 G_Protein Gαs/Gαq TAAR1->G_Protein Activation AC_PLC Adenylyl Cyclase / Phospholipase C G_Protein->AC_PLC Activation cAMP_IP3 cAMP / IP3 AC_PLC->cAMP_IP3 Production Downstream_Signaling Modulation of Dopaminergic Neurotransmission cAMP_IP3->Downstream_Signaling

Caption: TAAR1 signaling pathway activated by agonists like AP163.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Piperidine-containing molecules have been developed as potent inhibitors of Akt.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream_Targets Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream_Targets Akt_Inhibitor Akt Inhibitor (Piperidine Scaffold) Akt_Inhibitor->Akt Inhibition Cell_Survival Cell Survival, Proliferation, Growth Downstream_Targets->Cell_Survival

Caption: The PI3K/Akt signaling pathway and the point of inhibition by piperidine-based Akt inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo studies. The following provides a generalized workflow and specific examples of experimental protocols for evaluating piperidine carboxamide derivatives.

In_Vivo_Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (Target Engagement, Potency) Start->In_Vitro ADME_Tox Pharmacokinetics (ADME) & Preliminary Toxicology In_Vitro->ADME_Tox Model_Selection Animal Model Selection (e.g., Xenograft, Behavioral) ADME_Tox->Model_Selection Dosing Dose Formulation & Administration Model_Selection->Dosing Monitoring In-life Monitoring (e.g., Tumor Volume, Behavior) Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Biomarkers, Histology) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo validation of therapeutic compounds.

In Vivo Antitumor Efficacy in Xenograft Models (Adapted from Akt inhibitor studies)
  • Animal Model: Female BALB/c nude mice are typically used.

  • Tumor Implantation: Human cancer cells (e.g., SKOV3 ovarian cancer, PC-3 prostate cancer) are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The test compound (e.g., Compound E22) is administered orally, once or twice daily, at specified doses.[2]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated Akt and downstream targets).[2]

In Vivo Neuropharmacological Assessment (Adapted from TAAR1 agonist studies)
  • Animal Model: Dopamine transporter knockout (DAT-KO) rats are used as a model for dopamine-dependent hyperlocomotion, relevant to psychosis.[4][5][6]

  • Compound Administration: The test compound (e.g., AP163) is administered to the rats, typically via intraperitoneal injection.[4][5][6]

  • Behavioral Assessment: Locomotor activity is measured using automated activity chambers. A reduction in hyperlocomotion in DAT-KO rats is indicative of antipsychotic-like efficacy.[4][5][6]

  • Data Analysis: Locomotor activity data is statistically analyzed to compare the effects of the compound to a vehicle control.

In Vivo Antimalarial Efficacy (Adapted from proteasome inhibitor studies)
  • Animal Model: Humanized severe combined immunodeficient (SCID) mice engrafted with human erythrocytes are used to model P. falciparum infection.[8]

  • Infection: Mice are infected with P. falciparum.

  • Treatment: The test compound (e.g., SW584) is administered orally.[8]

  • Efficacy Measurement: Parasitemia (the percentage of infected red blood cells) is monitored over time using methods like flow cytometry or microscopy. A reduction in parasitemia indicates antimalarial activity.[8]

Conclusion

While direct in vivo validation data for this compound remains to be published, the broader class of piperidine carboxamides has demonstrated significant therapeutic potential across diverse disease areas. The in vivo efficacy of related compounds as Akt inhibitors, TAAR1 agonists, and anti-infective agents provides a strong rationale for the further investigation of this scaffold. The experimental protocols and pathway analyses presented in this guide offer a framework for designing and interpreting future in vivo studies of this compound and its derivatives. Future research should focus on elucidating the specific targets and in vivo efficacy of this particular compound to fully realize its therapeutic potential.

References

A Comparative Guide to Analytical Techniques for 1-(4-Aminophenyl)piperidine-4-carboxamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-(4-Aminophenyl)piperidine-4-carboxamide, a key chemical entity, is critical in various stages of research and development. This guide provides a comparative overview of the primary analytical techniques employed for its analysis, supported by experimental data and detailed methodologies to aid in selecting the most appropriate method for specific research needs.

Executive Summary

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent and effective techniques for the analysis of this compound. While HPLC-UV offers a robust and cost-effective solution for routine analysis and purity assessments, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable due to the compound's low volatility and thermal lability, often requiring derivatization.

Comparison of Analytical Techniques

The selection of an analytical technique is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the study (e.g., quality control, pharmacokinetic analysis). Below is a summary of the performance characteristics of the most relevant analytical methods.

TechniqueLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV >0.999~0.1 µg/mL~0.3 µg/mL98-102%<2%
LC-MS/MS >0.999<1 ng/mL~2 ng/mL95-105%<15%
GC-MS Not readily available (derivatization required)Not readily availableNot readily availableNot readily availableNot readily available

Note: The data presented is compiled from various sources analyzing structurally similar compounds and represents typical performance. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations.

Principle

This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated analyte is then detected by its absorbance of ultraviolet light at a specific wavelength.

Advantages
  • Robustness and Reliability: Well-established and validated methods are available for similar compounds.

  • Cost-Effective: Instrumentation and operational costs are relatively low compared to mass spectrometry-based methods.

  • Ease of Use: The technique is straightforward to operate and maintain.

Limitations
  • Moderate Sensitivity: Not suitable for trace-level analysis, such as in biological matrices, without pre-concentration steps.

  • Potential for Interference: Co-eluting impurities that absorb at the same wavelength can interfere with quantification.

Experimental Protocol (Adapted from a method for a similar piperidine derivative)
  • Chromatographic System: Agilent 1260 Infinity II or equivalent.

  • Column: Gemini C18 (5 µm, 250 × 4.6 mm).[1]

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in water (A) and Acetonitrile (B).[1]

  • Gradient: 5% to 95% B over 8 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-VIS detector at 254 nm.[1]

  • Injection Volume: 10 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity applications, such as bioanalytical studies in plasma or other biological matrices, LC-MS/MS is the method of choice.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated by HPLC, then ionized, and its specific mass-to-charge ratio (m/z) and fragmentation pattern are used for quantification.

Advantages
  • Exceptional Sensitivity: Capable of detecting analytes at very low concentrations (ng/mL to pg/mL).

  • High Selectivity: The use of multiple reaction monitoring (MRM) significantly reduces matrix interference.

  • Structural Information: Can provide information about the structure of the analyte and its metabolites.

Limitations
  • Higher Cost: Instrumentation is significantly more expensive than HPLC-UV systems.

  • Complexity: Method development and operation require a higher level of expertise.

  • Matrix Effects: Ion suppression or enhancement from the sample matrix can affect accuracy and precision.

Experimental Protocol (Adapted from a general method for aromatic amines)
  • Chromatographic System: Waters ACQUITY UPLC I-Class System or equivalent.

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transitions: Specific precursor and product ions for this compound would need to be determined (parent ion m/z ~220.15).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique, but its application to the analysis of this compound is limited due to the compound's polarity and low volatility.

Principle

GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer.

Advantages
  • High Resolution: Provides excellent separation for volatile compounds.

  • Definitive Identification: Mass spectral libraries can be used for compound identification.

Limitations
  • Derivatization Required: The target analyte is not sufficiently volatile for direct GC analysis and requires a chemical derivatization step to increase its volatility. This adds complexity and potential for variability.

  • Thermal Instability: The compound may degrade at the high temperatures required for GC analysis.

Due to these limitations, a detailed experimental protocol for GC-MS is not provided as it is not a recommended primary technique for this analyte.

Stability-Indicating Method Development and Forced Degradation Studies

To ensure the reliability of analytical data, particularly for quality control and stability testing, the development of a stability-indicating method is crucial. Such a method can accurately quantify the drug substance in the presence of its degradation products.[2]

Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to identify potential degradation products and establish the degradation pathways.[3][4][5] This information is vital for developing a stability-indicating assay. Stress conditions typically include:

  • Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide.

  • Oxidative Degradation: Exposure to hydrogen peroxide.

  • Thermal Stress: Heating the sample at elevated temperatures.

  • Photolytic Stress: Exposing the sample to UV and visible light.

The separation of the parent drug from all significant degradation products is a key requirement for a validated stability-indicating method.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow of the analytical techniques and a conceptual representation of a signaling pathway that could be modulated by a compound with this structural motif.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Processing sp1 Weighing & Dissolution sp2 Dilution sp1->sp2 sp3 Filtration sp2->sp3 hplc HPLC sp3->hplc HPLC-UV Analysis lcms LC-MS/MS sp3->lcms LC-MS/MS Analysis gcms GC-MS (with Derivatization) sp3->gcms GC-MS Analysis da Chromatogram Generation hplc->da lcms->da gcms->da dp Peak Integration & Quantification da->dp dr Reporting dp->dr

Caption: General workflow for the analysis of this compound.

signaling_pathway cluster_cell Cellular Environment Receptor Receptor Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Analyte 1-(4-Aminophenyl) piperidine-4-carboxamide Analyte->Receptor Binding

Caption: Conceptual signaling pathway potentially modulated by the analyte.

Conclusion

The choice of an analytical technique for this compound is dictated by the specific analytical challenge. For routine quality control and assays of bulk material, HPLC-UV provides a robust and economical solution. For applications requiring high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the indispensable tool. While GC-MS is theoretically possible with derivatization, it is not a preferred method. The development of a stability-indicating method through forced degradation studies is paramount for ensuring the quality and stability of pharmaceutical products containing this compound.

References

Evaluating the Therapeutic Index of 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of 1-(4-Aminophenyl)piperidine-4-carboxamide derivatives, a class of compounds showing promise in various therapeutic areas, including oncology and neuroscience. By examining their efficacy and toxicity profiles alongside established alternatives, this document aims to inform preclinical and clinical research decisions.

Introduction to this compound Derivatives

The this compound scaffold is a versatile chemical structure that has been explored for its potential to interact with various biological targets. Modifications to this core structure have led to the development of derivatives with a range of pharmacological activities. Notably, these compounds have been investigated as Anaplastic Lymphoma Kinase (ALK) inhibitors for the treatment of certain cancers and as dopamine reuptake inhibitors for neurological conditions.[1][2] The therapeutic index (TI), a quantitative measure of a drug's safety margin, is a critical parameter in the evaluation of these derivatives. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety.

Comparative Analysis of Therapeutic Index

A comprehensive evaluation of the therapeutic index requires quantitative data on both the efficacy (e.g., half-maximal inhibitory concentration, IC50; or half-maximal effective concentration, EC50) and cytotoxicity (e.g., half-maximal cytotoxic concentration, CC50; or median lethal dose, LD50). While specific therapeutic index data for a broad range of this compound derivatives is not extensively available in publicly accessible literature, this guide presents available data and compares it with relevant alternatives.

As Anaplastic Lymphoma Kinase (ALK) Inhibitors

Certain derivatives of this compound have been investigated as inhibitors of ALK, a tyrosine kinase that is a key driver in some types of non-small cell lung cancer (NSCLC).[3]

Table 1: Comparative Efficacy and Cytotoxicity of ALK Inhibitors (Hypothetical Data for Illustrative Purposes)

CompoundTargetEfficacy (IC50/EC50)Cytotoxicity (CC50/LD50)Therapeutic Index (TI = CC50/IC50)
Derivative A ALKData not availableData not availableData not available
Derivative B ALKData not availableData not availableData not available
Crizotinib ALK/ROS1/MET0.02-0.05 µM (in vitro)>10 µM (in various cell lines)>200

Note: The data for Derivatives A and B are hypothetical and for illustrative purposes only, as specific public data is limited. The data for Crizotinib is aggregated from multiple sources for comparison.

Crizotinib, an FDA-approved ALK inhibitor, serves as a benchmark for comparison. It exhibits high potency against ALK-positive cancer cells and a favorable in vitro therapeutic index.[4][5] Future studies on this compound derivatives should aim to generate similar datasets to allow for a direct comparison of their therapeutic window.

As Dopamine Reuptake Inhibitors

Derivatives of this class have also been explored as dopamine reuptake inhibitors, which have potential applications in the treatment of conditions like ADHD and depression.[1][6]

Table 2: Comparative Efficacy and Cytotoxicity of Dopamine Reuptake Inhibitors (Hypothetical Data for Illustrative Purposes)

CompoundTargetEfficacy (IC50/EC50)Cytotoxicity (CC50/LD50)Therapeutic Index (TI = CC50/IC50)
Derivative C Dopamine Transporter (DAT)Data not availableData not availableData not available
Derivative D Dopamine Transporter (DAT)Data not availableData not availableData not available
Methylphenidate DAT/NET0.025 µM (for DAT)High µM range (in vitro)High

Note: The data for Derivatives C and D are hypothetical. The data for Methylphenidate is aggregated from various sources.

Methylphenidate is a widely prescribed dopamine and norepinephrine reuptake inhibitor for ADHD.[7] It demonstrates a high affinity for the dopamine transporter and a wide therapeutic window. The evaluation of novel this compound derivatives as dopamine reuptake inhibitors would require the generation of robust efficacy and toxicity data to assess their potential as safer or more effective alternatives.

Signaling Pathways

Understanding the signaling pathways affected by these derivatives is crucial for elucidating their mechanism of action and potential off-target effects.

ALK Signaling Pathway

As ALK inhibitors, these compounds would primarily interfere with the downstream signaling cascades initiated by the ALK receptor tyrosine kinase. This pathway plays a critical role in cell proliferation, survival, and differentiation.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates STAT3 STAT3 ALK->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Caption: Simplified ALK signaling pathway.

Dopamine Transporter (DAT) Signaling

As dopamine reuptake inhibitors, these derivatives would block the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. This enhances dopaminergic neurotransmission.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake (Blocked by Inhibitor) Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Activates

Caption: Dopaminergic synapse and the action of a DAT inhibitor.

Experimental Protocols

Accurate determination of the therapeutic index relies on standardized and well-documented experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value by plotting a dose-response curve.

In Vivo Efficacy and Toxicity Studies

Animal models are essential for evaluating the in vivo efficacy and toxicity of drug candidates.

General Workflow for In Vivo Studies:

In_Vivo_Workflow start Animal Model Selection (e.g., Xenograft mice for cancer) dose_ranging Dose-Ranging Study (Determine MTD) start->dose_ranging efficacy_study Efficacy Study (Tumor growth inhibition or behavioral changes) dose_ranging->efficacy_study toxicity_study Toxicity Study (Monitor weight, clinical signs, histopathology) dose_ranging->toxicity_study pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd toxicity_study->pk_pd data_analysis Data Analysis (Determine LD50, ED50, and Therapeutic Index) pk_pd->data_analysis end Evaluation of Therapeutic Potential data_analysis->end

Caption: General workflow for in vivo evaluation.

Efficacy Models:

  • For ALK Inhibitors: Xenograft models using human NSCLC cell lines with ALK rearrangements implanted in immunocompromised mice. Tumor volume is measured over time to assess the anti-tumor efficacy of the derivatives.

  • For Dopamine Reuptake Inhibitors: Behavioral models in rodents, such as the forced swim test or tail suspension test for antidepressant-like effects, or locomotor activity tests.

Toxicity Studies:

  • Acute Toxicity: A single high dose is administered to determine the median lethal dose (LD50).

  • Chronic Toxicity: Repeated doses are administered over a longer period to assess long-term safety and identify potential organ-specific toxicities.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutics. However, a rigorous and systematic evaluation of the therapeutic index of its derivatives is paramount. This requires the generation of robust and comparable data on both efficacy and toxicity. Future research should focus on:

  • Quantitative SAR studies: To understand the relationship between chemical structure and the therapeutic index.

  • Head-to-head comparison: Direct comparative studies of promising derivatives against standard-of-care drugs in relevant preclinical models.

  • Mechanism of toxicity studies: To identify and mitigate potential safety liabilities early in the drug discovery process.

By adhering to rigorous experimental protocols and focusing on a data-driven approach, the therapeutic potential of this compound derivatives can be fully realized, ultimately leading to the development of safer and more effective medicines.

References

Navigating Metabolic Hurdles: A Comparative Analysis of 1-(4-Aminophenyl)piperidine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel chemical entities is a critical step in the journey from discovery to clinical application. This guide provides a comparative study of the metabolic stability of a series of 1-(4-Aminophenyl)piperidine-4-carboxamide analogs, offering insights into how structural modifications can influence their metabolic fate. The following sections detail the experimental protocols for assessing metabolic stability, present comparative data for a selection of analogs, and visualize the experimental workflow.

The this compound scaffold is a promising starting point for the development of new therapeutic agents. However, like many small molecules, its journey through the body is fraught with metabolic challenges that can impact its efficacy and safety. Early assessment of metabolic stability is therefore crucial for identifying liabilities and guiding medicinal chemistry efforts to design more robust drug candidates.

In Vitro Metabolic Stability Assessment: A Comparative Overview

The metabolic stability of a compound is typically evaluated by measuring its rate of disappearance when incubated with liver microsomes or plasma. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for the majority of Phase I metabolism. Plasma contains various esterases and other enzymes that can also contribute to a compound's degradation.

Here, we present hypothetical metabolic stability data for a series of this compound analogs with varying substitutions on the phenyl ring and the carboxamide moiety. This data illustrates how even minor structural changes can significantly impact metabolic clearance. The key parameters measured are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a given compound.

Compound IDR1 SubstitutionR2 SubstitutionMicrosomal Half-life (t½, min)Microsomal Intrinsic Clearance (CLint, µL/min/mg protein)Plasma Half-life (t½, min)
Analog A HH2527.7> 240
Analog B 2-FluoroH4515.4> 240
Analog C 4-MethoxyH1546.2> 240
Analog D HMethyl3023.1180
Analog E HCyclopropyl5512.6> 240

This data is illustrative and intended to demonstrate the format and interpretation of metabolic stability results.

From this illustrative data, several structure-activity relationships (SAR) can be inferred. The introduction of a fluorine atom at the 2-position of the phenyl ring (Analog B) appears to increase metabolic stability compared to the unsubstituted parent (Analog A), as indicated by a longer half-life and lower intrinsic clearance. Conversely, a methoxy group at the 4-position (Analog C) seems to decrease stability, suggesting it may be a site of metabolic attack. Modifications to the carboxamide nitrogen (Analogs D and E) also influence stability, with the cyclopropyl group (Analog E) conferring greater stability than a simple methyl group (Analog D). The high stability in plasma for most analogs suggests that they are not readily hydrolyzed by plasma esterases, with the exception of the N-methyl analog (Analog D), which shows moderate degradation.

Experimental Protocols

To ensure the reproducibility and accuracy of metabolic stability data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

  • Test compounds and positive control compounds (e.g., verapamil, testosterone)

  • Pooled human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for analytical quantification)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent like DMSO and then diluted in phosphate buffer to the final incubation concentration (typically 1 µM).

  • Incubation: The test compound solution is added to a 96-well plate containing liver microsomes (typically 0.5 mg/mL protein concentration) and pre-warmed to 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The plate is centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½ = 0.693 / slope) and the intrinsic clearance (CLint = (0.693 / t½) / (mg/mL microsomal protein)).

Plasma Stability Assay

This assay assesses the stability of a compound in plasma, primarily to identify susceptibility to hydrolysis by plasma enzymes.

Materials:

  • Test compounds and positive control compounds (e.g., procaine)

  • Pooled human plasma

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation: A stock solution of the test compound is prepared in DMSO and diluted in phosphate buffer.

  • Incubation: The test compound solution is added to a 96-well plate containing plasma and incubated at 37°C.

  • Time Points: Aliquots are collected at specified times (e.g., 0, 30, 60, 120, 240 minutes).

  • Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate plasma proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point to determine the half-life.

Visualizing the Workflow

To provide a clear understanding of the process, the following diagrams illustrate the experimental workflow for the microsomal stability assay and the logical relationship in evaluating metabolic stability.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Compound Solution mix Combine Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_warm Pre-warm to 37°C mix->pre_warm pre_warm->initiate incubate Incubate at 37°C with Shaking initiate->incubate time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->time_points terminate Terminate Reaction with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

logical_relationship cluster_assays In Vitro Assays cluster_data Data Output cluster_outcome Outcome start Test Compound microsomal_assay Microsomal Stability Assay (Phase I Metabolism) start->microsomal_assay plasma_assay Plasma Stability Assay (Hydrolysis) start->plasma_assay microsomal_data t½ (microsomes) CLint microsomal_assay->microsomal_data plasma_data t½ (plasma) plasma_assay->plasma_data decision Metabolically Stable? microsomal_data->decision plasma_data->decision proceed Proceed to In Vivo Studies decision->proceed Yes optimize Chemical Optimization to Improve Stability decision->optimize No

Caption: Decision-making based on metabolic stability data.

Validating In Silico Predictions for 1-(4-Aminophenyl)piperidine-4-carboxamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico prediction methods and experimental validation techniques for characterizing the bioactivity of 1-(4-Aminophenyl)piperidine-4-carboxamide and its analogs. The focus is on the compound's potential as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2]

In Silico Prediction vs. Experimental Validation: A Summary

Computational, or in silico, methods offer a rapid and cost-effective approach to predict the biological activity of novel compounds.[3] These predictions, however, must be rigorously validated through experimental, or in vitro, assays to confirm their accuracy and therapeutic potential.[4][5] This guide outlines a workflow for this validation process, from initial computational screening to detailed biochemical and cell-based assays.

Workflow for In Silico Prediction and Experimental Validation

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation a Compound Library Screening b Molecular Docking a->b Select Hits c Pharmacophore Modeling b->c Refine Hits d QSAR Analysis c->d Predict Activity e Biochemical Kinase Assay d->e Prioritize Candidates f Cell-Based Phosphorylation Assay e->f Confirm Target Engagement g Cell Viability/Apoptosis Assay f->g Assess Cellular Effect h In Vivo Xenograft Model g->h Evaluate In Vivo Efficacy

Caption: General workflow from in silico prediction to in vivo experimental validation.

Comparative Data of In Silico Predictions

The following table summarizes hypothetical in silico predictions for the activity of this compound against Akt1, a key kinase in the PI3K/Akt pathway. These values are illustrative and would need to be determined using the described computational methods.

In Silico MethodPredicted ParameterPredicted Value for this compoundInterpretation
Molecular Docking (AutoDock Vina) Binding Affinity (kcal/mol)-8.5Strong predicted binding to the ATP-binding pocket of Akt1.
Pharmacophore Modeling (MOE) Fit Score0.92High similarity to known Akt inhibitors based on 3D chemical features.
QSAR (Random Forest) Predicted pIC507.2Predicted potent inhibitory activity in the nanomolar range.
ADMET Prediction (pkCSM) Oral Bioavailability (%)65Good potential for oral administration.
ADMET Prediction (pkCSM) Ames TestNegativeLow predicted mutagenic potential.

Experimental Protocols for Validation

Experimental validation is crucial to confirm the in silico predictions. Below are detailed protocols for key assays.

Biochemical Akt1 Kinase Assay (Non-Radioactive)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified Akt1.

Materials:

  • Recombinant human Akt1 enzyme

  • GSK-3 fusion protein substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (test compound)

  • Positive control inhibitor (e.g., AZD5363)[6][7][8][9]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in kinase buffer.

  • Add 1 µL of each compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of Akt1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the GSK-3 substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Akt Phosphorylation Assay (Western Blot)

This assay determines if the compound can inhibit the phosphorylation of Akt in a cellular context, which is a hallmark of its activation.

Materials:

  • Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the anti-phospho-Akt primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-Akt antibody as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

PI3K/Akt Signaling Pathway

The diagram below illustrates the central role of Akt in this signaling cascade. Inhibition of Akt is a key therapeutic strategy in many cancers.[10][11][12][13]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation BAD BAD Akt->BAD Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Apoptosis Apoptosis BAD->Apoptosis Inhibition

Caption: The PI3K/Akt signaling pathway.

This guide provides a framework for the systematic evaluation of this compound's activity. By combining robust in silico predictions with rigorous experimental validation, researchers can confidently advance promising therapeutic candidates.

References

Safety Operating Guide

Navigating the Disposal of 1-(4-Aminophenyl)piperidine-4-carboxamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of 1-(4-Aminophenyl)piperidine-4-carboxamide, a compound for which specific disposal protocols may not be readily available. The following procedures are based on best practices for similar chemical structures and should be conducted in adherence to local and national regulations.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound. Based on data from structurally similar compounds, this substance may cause skin and eye irritation and could be harmful if inhaled or swallowed[1][2]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionTightly fitting safety goggles or safety glasses with side-shields[3][4]
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)[4]
Body ProtectionLaboratory coat or impervious clothing[3][4]
Respiratory ProtectionUse in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended[1][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Initial Containment and Labeling:

  • Ensure the compound is stored in a suitable, sealed, and clearly labeled container. The label should include the chemical name, concentration, and any known hazard symbols.

2. Waste Characterization:

  • Determine if the waste is considered hazardous under local, state, or federal regulations. Due to its chemical nature, it is prudent to treat this compound as hazardous waste unless confirmed otherwise by a certified entity.

3. Segregation of Waste:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it segregated from incompatible materials.

4. Contacting a Licensed Waste Disposal Service:

  • The disposal of chemical waste must be handled by a licensed professional waste disposal company[4][6]. Contact your institution's EHS department to arrange for pickup and disposal. They will have established procedures and approved vendors.

5. Handling of Spills:

  • In the event of a spill, prevent further leakage if it is safe to do so[3].

  • For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a designated, sealed container for disposal[4].

  • Ensure the area is well-ventilated[1].

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • All materials used for cleanup should also be treated as hazardous waste and disposed of accordingly.

6. Documentation:

  • Maintain a record of the amount of waste generated, the date of disposal, and the disposal vendor used. This is often a legal requirement.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe contain Ensure Waste is in a Sealed & Labeled Container ppe->contain spill Is there a spill? contain->spill cleanup Follow Spill Cleanup Protocol: - Ventilate Area - Sweep solid, avoid dust - Place in sealed container spill->cleanup Yes contact_ehs Contact Institutional EHS Office for Waste Pickup spill->contact_ehs No cleanup->contact_ehs dispose Licensed Professional Waste Disposal contact_ehs->dispose document Document Disposal Details dispose->document end End of Disposal Process document->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Logistics for Handling 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1-(4-Aminophenyl)piperidine-4-carboxamide in a laboratory setting. The following procedures are based on best practices for handling structurally similar aromatic amine and piperidine-containing compounds. It is imperative to supplement this information with a substance-specific Safety Data Sheet (SDS) once available and to conduct a thorough risk assessment before commencing any work.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Level Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Standard Handling Well-ventilated lab, Fume HoodChemical-resistant gloves (Nitrile, Neoprene)[1]Safety glasses with side-shields[2]Not typically required with adequate ventilationLaboratory coat
Risk of Splash/Aerosol Fume HoodDouble-gloving with chemical-resistant glovesTightly fitting safety goggles or face shield[3][4]Air-purifying respirator with appropriate cartridgesChemical-resistant apron or coveralls
Large Quantities/Spill Fume Hood, Emergency Shower/Eyewash StationHeavy-duty chemical-resistant glovesFace shield and safety goggles[3]Full-face respirator with appropriate cartridgesFull-body chemical-resistant suit[3]
II. Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Pre-Handling:

  • Risk Assessment: Before beginning work, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of the compound to be used, the potential for aerosol generation, and the duration of handling.

  • SDS Review: Obtain and carefully review the specific Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, consult the SDS for structurally similar compounds.

  • Gather PPE: Ensure all necessary PPE is readily available and in good condition.[5]

  • Emergency Preparedness: Locate the nearest emergency shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.

2. Handling the Compound:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Making Solutions: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath within a fume hood. Avoid open flames.

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the compound and its solutions. Minimize the creation of dust or aerosols.

3. Post-Handling:

  • Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated waste stream. Reusable PPE should be cleaned and stored properly.

III. Disposal Plan

1. Waste Segregation:

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

2. Waste Disposal:

  • Follow Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7]

  • Licensed Disposal Service: Arrange for the collection and disposal of chemical waste by a licensed professional waste disposal service.[2] Do not pour chemical waste down the drain.

IV. Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

  • Spill: For a small spill, contain the material with an inert absorbent (e.g., sand, vermiculite).[11] Sweep up the absorbed material and place it in a sealed container for disposal. Ventilate the area and clean the spill site. For a large spill, evacuate the area and contact the institution's emergency response team.

Visual Guidance

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_controls Engineering Controls start Start: Assess Task task_type Nature of Task (e.g., weighing, solution prep, large scale) start->task_type quantity Quantity of Compound task_type->quantity aerosol_risk Risk of Aerosol/Dust Generation quantity->aerosol_risk fume_hood Work in Fume Hood aerosol_risk->fume_hood Always Recommended level_1 Standard Handling: - Lab Coat - Safety Glasses - Nitrile Gloves level_2 Risk of Splash/Aerosol: - Level 1 PPE + - Safety Goggles/Face Shield - Chemical Apron - Respirator (if needed) level_3 Large Quantity/Spill: - Level 2 PPE + - Full-Body Suit - Full-Face Respirator - Heavy-Duty Gloves fume_hood->level_1 Low Risk fume_hood->level_2 Moderate Risk fume_hood->level_3 High Risk

Caption: PPE selection workflow based on risk assessment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.